Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Descripción
Propiedades
IUPAC Name |
tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-9(14)6-7-4-5-8(13)12-10(7)15/h7H,4-6H2,1-3H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHNIEXJUKHNJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Abstract
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a synthetic chemical entity fundamentally recognized for its role as a Cereblon (CRBN) E3 ligase-recruiting moiety. While not a therapeutic agent in itself, it serves as a critical building block in the development of targeted protein degraders, particularly Proteolysis-Targeting Chimeras (PROTACs). Its mechanism of action is rooted in the "molecular glue" paradigm, pioneered by thalidomide and its immunomodulatory imide drug (IMiD) analogs. By binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, it allosterically remodels the ligase's substrate-binding surface. This induced conformational change promotes the recruitment of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not endogenous substrates of CRBN. The subsequent ubiquitination and proteasomal degradation of these factors trigger a cascade of downstream events, including potent immunomodulatory and anti-proliferative effects. This guide provides a detailed exploration of this mechanism, the resultant cellular consequences, and the experimental protocols required to validate its activity.
Introduction: The Dawn of Molecular Glues and Targeted Protein Degradation
The concept of eliminating disease-causing proteins, rather than merely inhibiting them, has revolutionized modern drug discovery.[1] Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that co-opts the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively destroy proteins of interest.[1][2] Within this field, "molecular glues" are a fascinating class of small molecules that induce or stabilize interactions between two proteins that would otherwise not associate.[3][]
The discovery of this mechanism was serendipitous, stemming from efforts to understand the pleiotropic effects of thalidomide.[5][6] It is now understood that thalidomide and its more potent analogs, such as lenalidomide and pomalidomide, function as molecular glues by binding to Cereblon (CRBN).[5][6][7] Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate belongs to this chemical class, incorporating the essential glutarimide pharmacophore responsible for CRBN engagement. It is primarily utilized as a synthetic intermediate; the tert-butyl ester group serves as a handle that can be hydrolyzed to a carboxylic acid for conjugation to a linker and a target-binding warhead, thereby forming a PROTAC.[8] Understanding its core mechanism is therefore foundational for its application in developing novel protein degraders.
The CRL4-CRBN E3 Ubiquitin Ligase: The Primary Target
The primary cellular target of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is Cereblon. CRBN functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[7][9] This multi-protein complex is a key component of the UPS and consists of:
-
Cullin-4A (CUL4A): A scaffold protein that organizes the complex.
-
Regulator of Cullins 1 (RBX1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to the CUL4A scaffold.[9]
-
Cereblon (CRBN): The substrate receptor that determines the specificity of the complex by binding to proteins destined for degradation.[7][9]
In its native state, the CRL4-CRBN complex ubiquitinates endogenous substrates, marking them for destruction by the 26S proteasome and playing roles in various developmental processes.[10] The binding of molecular glues like Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate fundamentally alters this substrate specificity.[1][3]
Core Mechanism of Action: The Molecular Glue Paradigm
The action of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a classic example of induced proximity, functioning as a molecular adhesive between the E3 ligase and a new set of target proteins. The process unfolds in a catalytic manner.[2]
Binding to Cereblon and Induction of a Neo-Interface
The glutarimide ring of the molecule inserts into a specific hydrophobic, tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[2] This binding event is not a simple inhibition; instead, it induces an allosteric change in the surface conformation of CRBN.[3] This remodeled surface creates a novel protein-protein interaction interface that has a high affinity for specific neosubstrates.
Ternary Complex Formation and Neosubstrate Recruitment
The newly formed interface on the CRBN-glue complex is perfectly complementary to a structural motif, often a β-hairpin containing a critical glycine residue, present in specific proteins. The most well-characterized neosubstrates for the thalidomide-class of molecular glues are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[11][12][13] The molecular glue thus stabilizes a ternary complex comprising the CRL4-CRBN ligase, the glue itself, and the neosubstrate (e.g., Ikaros).[2]
Ubiquitination and Proteasomal Degradation
Once the neosubstrate is brought into close proximity to the E3 ligase machinery within the stable ternary complex, the E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine residues on the surface of the neosubstrate.[1][2] The protein is tagged with a polyubiquitin chain, which serves as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.[1]
Immunomodulatory Effects
In T-cells, Ikaros and Aiolos act as transcriptional repressors of the Interleukin-2 (IL-2) gene. [11][12]Their degradation by CRBN modulators removes this repression. This leads to:
-
Increased IL-2 Production: A key cytokine for T-cell proliferation and activation.
-
T-Cell Co-stimulation: The molecule acts as a co-stimulatory signal for T-cells, enhancing their activation and proliferation. [11][12][14] This dual action of directly killing cancer cells and simultaneously activating the immune system is a hallmark of the IMiD class of drugs. [13][14]
Application in PROTAC Development
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a key reagent for synthesizing PROTACs. A PROTAC is a heterobifunctional molecule with three components: (1) a ligand for an E3 ligase, (2) a ligand for a protein of interest (POI), and (3) a chemical linker. The tert-butyl ester on the acetate group is readily hydrolyzed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a carboxylic acid, which serves as a versatile attachment point for a linker. [8][15]
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Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate as a thalidomide analog
Whitepaper: Engineering CRBN-Recruiting PROTACs Using tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate Derivatives
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally transformed the landscape of targeted protein degradation (TPD), allowing researchers to drug the "undruggable" proteome[1]. Central to this modality is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase[2]. As a Senior Application Scientist navigating the complexities of PROTAC synthesis, I approach degrader design not merely as a synthetic exercise, but as the precise engineering of a molecular machine.
This technical guide provides an in-depth analysis of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate (CAS 1950635-36-5)—the most prevalent and structurally critical derivative of the tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate class[3]. We will explore the mechanistic causality behind its structural elements, detail self-validating synthetic protocols, and establish a framework for robust PROTAC generation.
Mechanistic Rationale: The CRBN-PROTAC Axis
To design an effective PROTAC, one must understand the spatial and chemical requirements of the ternary complex (Target Protein–PROTAC–E3 Ligase). The structural components of our building block serve highly specific biological and synthetic purposes:
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The Glutarimide Ring (Biological Anchor): The 2,6-dioxopiperidin-3-yl moiety is strictly required for biological activity. It acts as a molecular plug that inserts into the shallow tri-tryptophan pocket (Trp380, Trp386, Trp400) of the CRBN protein. The imide nitrogen acts as a critical hydrogen bond donor[4].
-
The Acetate Linker (Exit Vector): Attached to the phthalimide core (typically at the C4 or C5 position), the acetate group provides a short, rigid exit vector. Linker rigidity minimizes the entropic penalty during the formation of the ternary complex, often leading to higher cooperativity and degradation efficiency compared to highly flexible PEG chains[5].
-
The tert-Butyl Ester (Synthetic Shield): The glutarimide ring is notoriously sensitive to base-catalyzed hydrolysis, which irreversibly opens the ring and abolishes CRBN binding. The tert-butyl group provides an elegant synthetic solution: it is completely stable to the basic conditions often required during the synthesis of the target-binding warhead, yet it can be orthogonally cleaved under mild acidic conditions[6].
Fig 1. CRBN-mediated ternary complex formation and targeted protein degradation pathway.
Physicochemical & Structural Profiling
Before initiating synthesis, it is critical to profile the building block to predict its behavior in both organic solvents and aqueous assay buffers. The data in Table 1 summarizes the key quantitative metrics of the tert-butyl acetate thalidomide analog.
Table 1: Physicochemical Properties of the CRBN Building Block [7][8]
| Parameter | Value | Scientific Rationale & Impact |
| Molecular Formula | C₁₉H₂₀N₂O₇ | Provides the core scaffold for CRBN recruitment. |
| Molecular Weight | 388.38 g/mol | Optimal mass contribution; keeps final PROTACs within the typical 700–1000 Da range. |
| Topological Polar Surface Area | 119 Ų | Ensures adequate solubility and cellular membrane permeability. |
| Hydrogen Bond Donors | 1 | The glutarimide imide NH is strictly required for binding the CRBN pocket. |
| Hydrogen Bond Acceptors | 7 | Facilitates solvent interactions and ternary complex stabilization. |
| LogP (Computed) | ~1.2 | Maintains a balance between lipophilicity (for cell entry) and aqueous solubility. |
Synthetic Causality & Experimental Protocols
The conversion of this building block into a functional PROTAC requires a two-phase synthetic workflow. Every protocol described below is designed as a self-validating system , ensuring that intermediate integrity is confirmed before proceeding.
Protocol 1: Acidolytic Deprotection of the tert-Butyl Ester
Objective: Unmask the carboxylic acid for subsequent amide coupling while preserving the base-sensitive glutarimide ring. Causality: Base-catalyzed ester hydrolysis (e.g., LiOH/NaOH) will destroy the glutarimide ring. We utilize Trifluoroacetic acid (TFA) to achieve acid-catalyzed cleavage via the formation of a stable tert-butyl cation, leaving the CRBN-binding pharmacophore completely intact.
-
Preparation: Dissolve 1.0 equivalent (eq) of the tert-butyl ester building block in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.
-
Thermal Control: Cool the reaction mixture to 0°C using an ice bath. Reasoning: Cooling controls the exothermic nature of the acid addition and suppresses potential side reactions.
-
Acid Addition: Add TFA dropwise to achieve a final 1:1 (v/v) ratio of DCM:TFA.
-
Cleavage: Remove the ice bath and stir the mixture at room temperature for 2 to 3 hours.
-
Self-Validation (LC-MS): Quench a 5 µL aliquot in methanol and analyze via LC-MS. You must observe the disappearance of the starting material (m/z 388.4) and the appearance of the free acid (m/z 332.3)[7]. This precise mass shift (-56 Da) confirms the loss of the isobutylene group.
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove all residual TFA, yielding the free acid intermediate as a white-to-off-white solid.
Protocol 2: Amide Coupling to the Target Ligand (Warhead)
Objective: Conjugate the free acid intermediate to an amine-functionalized target ligand. Causality: We select HATU over traditional EDC/HOBt coupling reagents. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester. This rapid kinetic profile minimizes the time the molecule spends in an activated state, thereby suppressing the epimerization of the acidic C3 chiral center on the glutarimide ring[5].
-
Preparation: Dissolve the free acid intermediate (1.0 eq) and the target ligand-amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) at a 0.05 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Reasoning: DIPEA acts as a non-nucleophilic base to neutralize any residual TFA from Protocol 1 and deprotonates the warhead amine, ensuring maximum nucleophilicity.
-
Activation: Cool the mixture to 0°C and add HATU (1.2 eq) in one single portion.
-
Conjugation: Stir the reaction at room temperature for 1 to 2 hours.
-
Self-Validation (LC-MS): Analyze a 5 µL aliquot via LC-MS to confirm the formation of the desired PROTAC mass. The absence of the m/z 332.3 peak indicates complete conversion.
-
Purification: Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Fig 2. Orthogonal synthetic workflow for PROTAC generation using a tert-butyl protected analog.
Conclusion & Future Perspectives
The utilization of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate provides a highly reliable, orthogonally protected entry point into PROTAC synthesis. By understanding the mechanistic requirement of the glutarimide ring and the kinetic vulnerabilities of its chiral centers, researchers can leverage this building block to hijack CRBN effectively. As the field advances, manipulating the exact exit vector geometry of these acetate linkers will continue to be a primary strategy for overcoming the "hook effect" and optimizing ternary complex cooperativity, allowing for preferential degradation profiles even against competing E3 ligases like VHL[9].
References
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PubChem. "Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060". National Center for Biotechnology Information. URL: [Link]
-
Hanafi M, Chen X, Neamati N. "Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91". Journal of Medicinal Chemistry. 2021. URL: [Link]
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Girardini M, Maniaci C, Hughes SJ, et al. "Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs". Bioorganic & Medicinal Chemistry. 2019. URL: [Link]
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Sun X, Gao H, Yang Y, et al. "PROTACs: great opportunities for academia and industry". Signal Transduction and Targeted Therapy. 2019. URL: [Link]
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Discovery and Application of Tert-Butyl 2-(2,6-Dioxopiperidin-3-yl)Acetate Derivatives in Targeted Protein Degradation
Executive Summary
The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has fundamentally transformed drug discovery by enabling the targeted degradation of previously "undruggable" proteins. The vast majority of clinical-stage PROTACs hijack the Cereblon (CRBN) E3 ubiquitin ligase using immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, or pomalidomide. However, classical IMiDs suffer from two critical flaws: hydrolytic instability and the off-target degradation of neo-substrates (e.g., IKZF1, IKZF3, and GSPT1).
To overcome these limitations, the field is shifting toward "minimalist" or non-phthalimide CRBN binders. Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate has emerged as a premier building block in this space. By replacing the bulky, unstable phthalimide ring with a streamlined, C-C linked acetate derivative, researchers can synthesize highly stable, target-specific PROTACs with improved physicochemical properties. This technical guide details the mechanistic rationale, structural biology, and validated synthetic protocols for utilizing this critical intermediate.
Mechanistic Rationale: Overcoming the Limitations of Classical IMiDs
To understand the value of the acetate derivative, one must first understand how CRBN recognizes its ligands. CRBN features a highly conserved thalidomide-binding domain (TBD) characterized by a hydrophobic tri-tryptophan (3-Trp) pocket formed by amino acids W380, W386, and W400[1]. The glutarimide ring of the binder inserts deeply into this pocket, where it is anchored by critical hydrogen bonds between the glutarimide imide nitrogen and the backbone of H378 and W380[2].
In classical IMiDs, the glutarimide is attached to a phthalimide ring via a C-N bond. This architecture presents severe liabilities:
-
Hydrolytic Instability: The phthalimide ring is highly susceptible to hydrolysis in physiological media, rapidly opening to form an inactive phthalamic acid derivative, which severely limits the in vivo half-life of the resulting PROTACs[3].
-
Neo-Substrate Toxicity: The exposed surface of the phthalimide ring alters the surface topology of CRBN, creating a composite protein-protein interface that artificially recruits transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3)[4]. While beneficial in multiple myeloma, this off-target degradation causes severe myelosuppression and toxicity in non-oncology indications.
By utilizing tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate , chemists can bypass the phthalimide ring entirely. The acetate group is attached directly to the C3 position of the glutarimide via a robust C-C bond, yielding 2-(2,6-dioxopiperidin-3-yl)acetic acid (CAS 24866-83-9) upon deprotection[5]. This minimalist approach retains the essential glutarimide pharmacophore required for the 3-Trp pocket[6], while replacing the problematic phthalimide with a stable, flexible linker attachment vector.
Fig 1: Mechanistic workflow of targeted protein degradation via a minimalist CRBN PROTAC.
Comparative Data: Acetate Derivatives vs. Classical IMiDs
The transition from classical IMiDs to 2-(2,6-dioxopiperidin-3-yl)acetate derivatives yields profound improvements in the physicochemical and biological profiles of the resulting degraders.
| Parameter | Classical IMiDs (e.g., Pomalidomide) | 2-(2,6-dioxopiperidin-3-yl)acetate Derivatives |
| CRBN Binding Motif | Glutarimide + Phthalimide | Glutarimide + Acetate/Acetamide |
| Linker Attachment | C-N bond (Phthalimide C4/C5) | C-C bond (Glutarimide C3) |
| Hydrolytic Stability ( t1/2 ) | Low (< 24h in physiological media) | High (> 72h in physiological media) |
| Neo-substrate Degradation | High (IKZF1, IKZF3, GSPT1) | Negligible (Target-specific) |
| Molecular Weight Contribution | ~260 - 275 Da | ~170 Da (Minimalist) |
| Solubility (cLogP) | Moderate to Poor | Highly tunable, generally improved |
Experimental Protocols: A Self-Validating Synthetic Workflow
The synthesis of a PROTAC using tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate relies on a two-step sequence: acidic deprotection followed by amide coupling.
Causality in Reagent Selection
-
Why a Tert-Butyl Ester? The tert-butyl group is specifically chosen for its orthogonality. It withstands the basic, nucleophilic, or transition-metal-catalyzed conditions often required to synthesize the target-binding warhead.
-
Why TFA/DCM for Deprotection? Strong acids like Trifluoroacetic acid (TFA) cleanly cleave the tert-butyl ester via the formation of a stable isobutylene leaving group. Crucially, this avoids the use of aqueous bases (like LiOH or NaOH), which would immediately hydrolyze the sensitive glutarimide ring.
-
Why HATU and DIPEA? 2-(2,6-dioxopiperidin-3-yl)acetic acid is sterically hindered and prone to epimerization at the C3 position. HATU provides rapid, highly efficient activation, while DIPEA—a bulky, non-nucleophilic base—minimizes side reactions such as glutarimide ring-opening that smaller bases (like TEA) might trigger.
Fig 2: Self-validating synthetic workflow from tert-butyl ester to the final PROTAC.
Step-by-Step Protocol
Step 1: Deprotection to the Free Acid
-
Dissolve tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding 2-(2,6-dioxopiperidin-3-yl)acetic acid as a white solid. Do not apply excessive heat.
Step 2: Amide Coupling to Linker-Warhead
-
Dissolve the crude 2-(2,6-dioxopiperidin-3-yl)acetic acid (1.0 eq) and the amine-terminated linker-warhead (1.05 eq) in anhydrous DMF (0.1 M).
-
Cool the mixture to 0 °C.
-
Add DIPEA (3.0 eq) dropwise, followed by HATU (1.2 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 2-4 hours.
-
Quench with saturated aqueous NH4Cl and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4 , and purify via reverse-phase preparative HPLC.
Validation Checkpoints (Self-Validating System)
To ensure the integrity of the protocol, an LC-MS aliquot must be taken at the end of Step 2.
-
Success Indicator: Observation of the desired [M+H]+ mass peak.
-
Failure Indicator: Observation of an [M+18]+ mass peak. The addition of 18 Da indicates that water has hydrolyzed the glutarimide ring (likely due to wet DMF or excessive base exposure). If [M+18]+ is observed, the batch must be discarded, and the anhydrous conditions of the DMF and DIPEA must be re-verified.
References
-
Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma | Blood | American Society of Hematology. 1
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews. 2
-
Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - MDPI. 4
-
Probing the E3 Ligase Adapter Cereblon with Chemical Biology - ACS Publications. 6
-
Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC. 3
-
2-(2,6-dioxopiperidin-3-yl)acetic acid — Chemical Substance Information - NextSDS. 5
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The Physicochemical Paradigm of Thalidomide-Based Compounds: From Molecular Glues to Targeted Protein Degradation
As the vanguard of targeted protein degradation (TPD) expands, thalidomide and its immunomodulatory derivatives (IMiDs)—lenalidomide and pomalidomide—have cemented their roles as foundational "molecular glues." However, optimizing these scaffolds for novel PROTACs and degraders requires a rigorous understanding of their physicochemical properties, inherent chemical instability, and complex stereochemistry.
This technical guide dissects the physical and chemical behavior of thalidomide-based compounds, providing researchers and drug development professionals with the mechanistic causality and self-validating protocols necessary to engineer the next generation of cereblon (CRBN) modulators.
Structural and Physicochemical Profiling
The core structure of thalidomide consists of a glutarimide ring linked to a phthalimide ring. Subtle structural modifications to this scaffold drastically alter the molecule's lipophilicity, solubility, and membrane permeability.
For instance, lenalidomide replaces the phthalimide ring with an isoindolinone ring, effectively removing one carbonyl group. This modification reduces π -electron delocalization across the heterobicyclic system, significantly increasing the molecule's hydrophilicity (1)[1]. Consequently, lenalidomide exhibits high aqueous solubility but remarkably low membrane permeability (e.g., in Caco-2 cell models) due to a high desolvation penalty when transitioning from an aqueous environment to a lipid bilayer (1)[1]. This low permeability restricts its central nervous system (CNS) penetration, explaining the absence of the severe sedative and neuropathic side effects characteristic of thalidomide.
Conversely, pomalidomide retains the phthalimide ring but incorporates an amino group. The extended π -electron system affords higher lipophilicity (higher LogD) and lower solubility compared to lenalidomide (2)[2].
Table 1: Comparative Physicochemical Properties of Key IMiDs
| Property | Thalidomide | Lenalidomide | Pomalidomide |
| Molecular Weight | 258.23 g/mol | 259.26 g/mol | 273.24 g/mol |
| LogP (Octanol/Water) | ~0.33 - 0.42 | ~ -0.20 | ~0.50 |
| pKa (Strongest Acidic) | 11.59 | ~11.5 | ~11.5 |
| Aqueous Solubility | Poor (< 0.1 g/100 mL) | High | Poor |
| Membrane Permeability | High | Low | High |
| Plasma Stability | Low | High | Moderate |
(Data synthesized from physicochemical profiling studies[3],[1],[2])
Chemical Instability: The Dual Threat of Hydrolysis and Racemization
Thalidomide and its analogs are notoriously unstable in aqueous environments, undergoing two simultaneous degradation pathways: pH-dependent hydrolysis and rapid chiral inversion.
Spontaneous Hydrolysis
At physiological pH (7.4) and above, thalidomide undergoes spontaneous, base-catalyzed hydrolysis. Cleavage occurs at the amide bonds of both the phthalimido and glutarimide rings, generating up to 12 distinct ring-opened metabolites (4)[4]. Because these metabolites are anionic at pH 7.4, they are highly water-soluble and rapidly excreted, which heavily influences the drug's pharmacokinetic half-life.
Chiral Inversion (Racemization) and Quantum Tunneling
The chiral center at the 3-position of the glutarimide ring is flanked by electron-withdrawing carbonyl groups, making the α -proton highly acidic. Base-catalyzed proton abstraction leads to an achiral enol intermediate, resulting in rapid racemization ( t1/2 = 2.9–3.2 hours in vitro) (5)[5]. Recent computational and kinetic studies reveal that quantum mechanical tunneling (QMT) via water bridges plays a decisive role in this process, accelerating the racemization rate by nearly two orders of magnitude at body temperature (6)[6].
Self-Disproportionation of Enantiomers (SDE)
A fascinating physicochemical phenomenon observed in thalidomide is SDE. In vivo, as the enantiopure drug racemizes, the resulting (R)- and (S)-enantiomers form highly insoluble racemic heterodimers (7)[7]. These heterodimers precipitate out of solution, effectively removing the racemic fraction from the biological fluid. Consequently, the remaining dissolved fraction becomes enantiomerically enriched with the originally administered enantiomer (7)[7].
Pathways of thalidomide chiral inversion and pH-dependent hydrolysis.
The CRBN-IMiD Axis: Molecular Glue Mechanics
The biological efficacy of IMiDs is dictated by their ability to bind the E3 ligase substrate adapter cereblon (CRBN). The glutarimide ring inserts into a shallow tri-tryptophan hydrophobic pocket of CRBN. Stereochemistry is paramount here: the (S)-enantiomer binds with approximately 10-fold greater affinity than the (R)-enantiomer, making it the primary driver of CRBN-dependent neosubstrate degradation (5)[5].
Mechanism of IMiD-induced targeted protein degradation via CRBN.
Advanced Experimental Workflows
To accurately profile the physicochemical stability and cellular efficacy of novel thalidomide analogs, researchers must employ self-validating experimental systems that account for rapid hydrolysis and permeability differences.
Protocol A: Chiral Stability and Hydrolysis Profiling via HPLC
Causality & Logic: Direct injection of aqueous buffer containing thalidomide into an HPLC system risks on-column racemization and interference from hydrolysis products. Because hydrolysis products are anionic at pH 7.4, a liquid-liquid extraction using ethyl acetate selectively partitions the neutral, intact thalidomide enantiomers into the organic phase, leaving the degraded metabolites behind (8)[8].
Step-by-Step Methodology:
-
Preparation: Dissolve enantiopure (S)- or (R)-thalidomide in DMSO (stock). Dilute to a final concentration of 10 µM in 0.1 M phosphate buffer (pH 7.4) pre-warmed to 37°C.
-
Time-Course Sampling: Extract 500 µL aliquots at t= 0, 30, 60, 120, and 240 minutes.
-
Quenching & Extraction: Immediately transfer the aliquot into 1 mL of ice-cold ethyl acetate containing 1 µM anthracene (Internal Standard). Vortex vigorously for 60 seconds to halt the reaction and extract the intact drug.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Carefully collect the upper organic layer and evaporate under a gentle stream of nitrogen.
-
Reconstitution & Injection: Reconstitute the residue in the mobile phase (e.g., Hexane/Ethanol) and inject onto a Chiralpak IC column.
-
Quantification: Monitor absorbance at 230 nm. Calculate the racemization rate constant ( krac ) by tracking the appearance of the opposite enantiomer, and the hydrolysis rate constant ( khyd ) by the overall loss of total intact thalidomide relative to the internal standard.
Step-by-step workflow for chiral stability and hydrolysis profiling.
Protocol B: Intracellular Target Degradation (CRISPR-HiBiT Assay)
Causality & Logic: Biochemical affinity (in vitro CRBN binding) does not always translate to cellular efficacy due to differences in membrane permeability (e.g., lenalidomide's low permeability). A cell-based HiBiT assay measures the actual intracellular degradation kinetics, accounting for the drug's true intracellular bioavailability (2)[2].
Step-by-Step Methodology:
-
Cell Line Engineering: Utilize MOLT4 cells engineered via CRISPR/Cas9 to express an endogenous IKZF1 protein tagged with an 11-amino-acid HiBiT peptide.
-
Compound Treatment: Seed cells in a 384-well plate. Treat with a 10-point serial dilution of the IMiD (e.g., 10 µM to 0.5 nM) and incubate for 6 hours at 37°C.
-
Lysis & Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing the complementary LgBiT protein and furimazine substrate). The LgBiT binds to the remaining HiBiT-tagged IKZF1 to form a functional luciferase enzyme.
-
Readout: Measure luminescence after 10 minutes of orbital shaking. The luminescent signal is directly proportional to the abundance of undegraded IKZF1.
-
Data Fitting: Normalize the data against DMSO controls and fit to a four-parameter dose-response curve to determine the DC50 (concentration required for 50% target degradation).
References
-
BenchChem. "A Technical Guide to the Physicochemical Properties of Thalidomide-N-C3-O-C4-O-C3-OH."3
-
Journal of Medicinal Chemistry - ACS Publications. "Structural Modifications of Thalidomide Produce Analogs with Enhanced Tumor Necrosis Factor Inhibitory Activity." 4
-
PMC - NIH. "Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition." 1
-
Chemical Research in Toxicology - ACS Publications. "Chiral Inversion and Hydrolysis of Thalidomide: Mechanisms and Catalysis by Bases and Serum Albumin, and Chiral Stability of Teratogenic Metabolites." 8
-
The Journal of Physical Chemistry Letters - ACS Publications. "Rapid Thalidomide Racemization Is Related to Proton Tunneling Reactions via Water Bridges." 6
-
Chemical Science - RSC Publishing. "The contribution of cyclic imide stereoisomers on cereblon-dependent activity." 5
-
PMC - NIH. "Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs."9
-
Chiralpedia. "The Thalidomide Paradox." 7
-
ACS Medicinal Chemistry Letters - ACS Publications. "Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition." 2
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- 4. pubs.acs.org [pubs.acs.org]
- 5. The contribution of cyclic imide stereoisomers on cereblon-dependent activity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01371B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Thalidomide Paradox – Chiralpedia [chiralpedia.com]
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- 9. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate for Targeted Protein Degradation: A Comprehensive Technical Guide
As a Senior Application Scientist in the field of Targeted Protein Degradation (TPD), I frequently encounter the challenge of designing heterobifunctional molecules that are both synthetically accessible and biologically robust. Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by exploiting the ubiquitin-proteasome system (UPS) to catalytically degrade disease-causing proteins rather than merely inhibiting them 1[1].
At the heart of many highly successful PROTACs is the E3 ligase Cereblon (CRBN). To recruit CRBN, chemists rely on immunomodulatory drug (IMiD) analogs—specifically glutarimide derivatives. Among the most versatile building blocks for these degraders is tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (and its structural analogs). This guide breaks down the chemical causality, synthetic workflows, and self-validating biological protocols required to leverage this critical synthon effectively.
Mechanistic Foundation: The Anatomy of the Building Block
To understand why tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a cornerstone of PROTAC synthesis, we must deconstruct its structural logic:
-
The Glutarimide Ring (2,6-dioxopiperidin-3-yl): This moiety is the fundamental pharmacophore that engages CRBN. It inserts into a shallow hydrophobic pocket on the CRBN surface, forming critical hydrogen bonds with a highly conserved tri-tryptophan/histidine motif (Trp380, Trp386, His378) 2[2].
-
The Acetate Handle: The acetic acid derivative provides a flexible, minimal-steric-hindrance one-carbon spacer. This spacer serves as the "exit vector" pointing out of the CRBN binding pocket, providing a functional handle (a carboxylic acid) to attach various carbon or polyethylene glycol (PEG) linkers 3[3].
-
The Tert-Butyl Protecting Group: Causality is key here. The glutarimide ring is highly susceptible to base-catalyzed hydrolysis, which opens the imide ring and permanently abolishes CRBN binding. Therefore, standard protecting groups like methyl or ethyl esters (which require harsh basic saponification via NaOH/LiOH) are unviable. The tert-butyl ester is the perfect orthogonal choice because it is stable during upstream synthetic steps but can be cleanly cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid) that leave the sensitive glutarimide ring completely intact .
Figure 1: Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.
Synthetic Integration: Experimental Workflows
To convert the tert-butyl protected building block into a functional PROTAC, a two-step sequence is universally employed: acidic deprotection followed by amide coupling.
Protocol 2.1: Acidic Deprotection of the Tert-Butyl Ester
Objective: Reveal the free carboxylic acid handle without degrading the glutarimide core.
-
Preparation: Dissolve 1.0 equivalent of the tert-butyl protected CRBN ligand in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Acid Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is reached.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Analytical Check: Monitor the disappearance of the starting material via LC-MS.
-
Workup: Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the resulting oil with toluene (3x) to yield the free carboxylic acid intermediate as a solid.
Protocol 2.2: Amide Coupling to Amine-Terminated Linker
Objective: Conjugate the CRBN-recruiting acid to an amine-terminated Linker-Warhead complex.
-
Activation: Dissolve the free carboxylic acid intermediate (1.0 eq) and the amine-terminated POI-linker conjugate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 5.0 eq). Causality: DIPEA acts as a non-nucleophilic base to ensure the amine is fully free-based and reactive without attacking the glutarimide ring.
-
Coupling: Add HATU (1.2 eq) in one portion. Stir at room temperature for 1–2 hours. Causality: HATU is chosen over EDC/NHS because it drives rapid, high-yielding amide bond formation, minimizing the time the sensitive glutarimide is exposed to the basic environment.
-
Purification: Quench with water, extract with ethyl acetate, and purify the final PROTAC via preparative reverse-phase HPLC.
Figure 2: Synthetic workflow from the tert-butyl protected building block to the final PROTAC.
Biological Validation: A Self-Validating System
A critical failure point in TPD research is mistaking off-target toxicity for targeted degradation. To ensure scientific integrity, every PROTAC protocol must be a self-validating system. You must prove that degradation is strictly dependent on the ternary complex (POI-PROTAC-CRBN) and the proteasome [[2]](2].
Protocol 3.1: Mechanistic Rescue Assays
-
Cell Seeding: Seed the target cell line (e.g., AML cells for LSD1 degraders) in 6-well plates and incubate overnight.
-
Pre-treatment (The Validation Step): Divide the wells into four cohorts and pre-treat for 2 hours:
-
Cohort A (Vehicle): DMSO control.
-
Cohort B (CRBN Competition): 10 µM free Thalidomide or Pomalidomide. Rationale: Saturates CRBN, preventing PROTAC binding.
-
Cohort C (Proteasome Inhibition): 5 µM MG132. Rationale: Blocks the 26S proteasome, causing polyubiquitinated proteins to accumulate [](].
-
Cohort D (Neddylation Inhibition): 5 µM MLN4924. Rationale: Inhibits the NEDD8-activating enzyme, shutting down all Cullin-RING ligases (including CRBN) 2[2].
-
-
PROTAC Treatment: Add the PROTAC at its established DC50 concentration to all wells. Incubate for 6–24 hours.
-
Analysis: Lyse the cells and perform a Western Blot for the POI.
-
Expected Result: Cohort A should show near-complete degradation. Cohorts B, C, and D must show a complete rescue (restoration) of POI bands, validating the catalytic UPS mechanism.
-
Quantitative Benchmarks in Literature
The utility of CRBN-recruiting acetate handles is well-documented across multiple difficult-to-target proteins. Below is a summary of representative PROTACs derived from similar glutarimide-based building blocks:
| Target Protein | Representative PROTAC | E3 Ligase | Degradation Metric (DC50 / Affinity) | Max Degradation (Dmax) | Reference |
| LSD1 | MS9117 | CRBN | Highly Potent (Concentration-dependent) | > 90% in AML cells | 3[3] |
| BTK | AM-B1 | CRBN | 100 nM – 1 µM range | > 95% rescueable by IMiDs | 2[2] |
| IDO1 | Degrader 21 | CRBN | 321 nM (Ternary Complex Binding) | High | 4[4] |
References
-
[3] Discovery of an LSD1 PROTAC degrader - PNAS. pnas.org. 3
-
[2] Development of a Partial Proteolysis Targeting Chimera Library Based on Achiral Cereblon E3 Ligase Ligands and its Application for Bruton's Tyrosine Kinase Degraders - PMC. nih.gov.2
-
[4] Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) - bioRxiv.org. biorxiv.org. 4
-
[1] PROTAC targeted protein degraders: the past is prologue | Arvinas. arvinas.com.1
-
PROTAC Synthesis Kits for Targeted Protein Degradation - Sigma-Aldrich. sigmaaldrich.com. Link
Sources
Molecular Glues in Targeted Protein Degradation: Deconstructing the Glutarimide and Phthaloyl Rings of IMiDs
Executive Summary
Immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide have fundamentally reshaped the therapeutic landscape of hematological malignancies. Functioning as "molecular glues," these compounds hijack the ubiquitously expressed CRL4^CRBN E3 ubiquitin ligase complex to induce the targeted degradation of specific transcription factors. This technical whitepaper dissects the dual-pharmacophore nature of IMiDs—the highly conserved glutarimide ring and the variable phthaloyl ring —and outlines the self-validating biochemical protocols used to quantify their efficacy.
Structural Anatomy of IMiDs: A Tale of Two Rings
The mechanism of action of IMiDs relies on a bipartite molecular structure. Each ring serves a distinct, non-overlapping function in the recruitment and ubiquitination of neo-substrates.
The Glutarimide Ring: The Anchor of Cereblon Engagement
The glutarimide moiety is the universal anchor for all classical IMiDs and next-generation Cereblon E3 Ligase Modulators (CELMoDs). It binds directly to Cereblon (CRBN), the substrate recognition subunit of the Cullin-RING ligase 4 (CRL4) complex[1].
Mechanistic Causality: The glutarimide ring inserts itself into a shallow, hydrophobic2 located within the C-terminal thalidomide-binding domain (TBD) of CRBN[2]. Upon insertion, the glutarimide ring establishes critical hydrogen bonds with the peptide backbone of His378 and Trp380[3]. This interaction is highly specific; point mutations in this pocket (such as the substitution of Trp386 with alanine) completely abrogate IMiD binding, forming the primary basis for acquired clinical resistance[2].
The Phthaloyl Ring: The Architect of Neo-Substrate Specificity
While the glutarimide ring remains buried within the CRBN pocket, the phthaloyl ring (and its derivatives) remains solvent-exposed on the surface of the CRBN complex[3].
Mechanistic Causality: The exposed phthaloyl moiety effectively alters the surface topography of the E3 ligase, creating a novel composite protein-drug interface. This new surface acts as a molecular glue, recruiting "neo-substrates"—proteins that possess a structurally analogous 4—that would otherwise never interact with CRBN[4].
Minor chemical modifications to the phthaloyl ring drastically shift which neo-substrates are recruited:
-
Lenalidomide replaces the phthalimide ring with an isoindolinone ring. This specific modification allows the recruitment and potent degradation of Casein Kinase 1α (CK1α), driving its unique efficacy in del(5q) myelodysplastic syndromes (MDS)[5].
-
Pomalidomide utilizes a 4-amino-phthalimide ring, which sterically prevents CK1α binding but drastically increases the degradation efficiency of the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors[6].
-
6-Fluoro Modifications: Rational addition of a fluorine atom at the 6-position of lenalidomide enhances the selective degradation of IKZF1/3 and CK1α while simultaneously sparing off-targets like SALL4, reducing teratogenic liabilities[7].
Mechanism of IMiD-induced targeted protein degradation via CRL4^CRBN.
Quantitative Profiling of IMiD Derivatives
The structural evolution of the phthaloyl ring directly correlates with increased CRBN binding affinity and refined neo-substrate specificity.
| Compound | Structural Modification (vs. Thalidomide) | Primary Neo-Substrates | Relative CRBN Affinity | Clinical Application |
| Thalidomide | Baseline (Phthalimide) | IKZF1, IKZF3, SALL4 | Moderate (~8.5 µM) | Multiple Myeloma (MM) |
| Lenalidomide | Isoindolinone (Loss of C=O) | IKZF1, IKZF3, CK1α | High (~1.5 µM) | MM, del(5q) MDS |
| Pomalidomide | 4-Amino-phthalimide | IKZF1, IKZF3, ZFP91 | High (~1.2 µM) | Relapsed/Refractory MM |
| Iberdomide | Complex Isoindolinone Derivative | IKZF1, IKZF3 (Potent) | Very High (~60 nM) | Relapsed MM (Trials) |
| 6-Fluoro-Len | 6-Position Fluoro Modification | IKZF1, IKZF3, CK1α | High | Experimental / PROTACs |
Self-Validating Experimental Methodologies
To accurately characterize novel IMiDs and PROTACs, researchers rely on orthogonal, self-validating biochemical and cellular assays.
Quantifying CRBN Binding Affinity via TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for measuring the binding affinity of the glutarimide ring to CRBN[8].
Causality & Self-Validation: TR-FRET utilizes a Terbium (Tb) cryptate donor. Tb has an exceptionally long fluorescence emission half-life (milliseconds). By introducing a microsecond time delay before measuring emission, short-lived background autofluorescence from the test compounds or the plastic microplate is completely eliminated. Furthermore, measuring the ratio of acceptor-to-donor emission (665 nm / 620 nm) self-corrects for well-to-well volume variations and compound quenching, ensuring absolute data integrity.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a master mix containing the9 and a Terbium-labeled anti-Tag1 antibody[9].
-
Competitor Addition: Dispense a serial dilution of the unlabeled test IMiD (competitor) into a 384-well plate. Include a DMSO-only well (Maximum FRET control) and a high-concentration unlabeled thalidomide well (Minimum FRET control) to validate the assay window.
-
Tracer Addition: Add a constant concentration of fluorescently labeled thalidomide (FL-Tracer) to all wells[9].
-
Equilibrium Incubation: Seal and incubate the plate in the dark at room temperature for 60–180 minutes to allow competitive binding to reach thermodynamic equilibrium[8].
-
Detection & Analysis: Excite the plate at 340 nm. Measure emission at 620 nm (Tb donor) and 665 nm (FL-Tracer acceptor). Calculate the 665/620 ratio and fit the data to a sigmoidal dose-response curve to derive the IC50[8].
Step-by-step workflow of the TR-FRET Cereblon competitive binding assay.
Kinetic Profiling of Neo-Substrate Degradation via HiBiT CRISPR Knock-in
To evaluate the efficacy of the phthaloyl ring modifications, researchers must measure the actual degradation of neo-substrates (IKZF1/3) in live cells. The Promega Nano-Glo HiBiT system is the preferred methodology[10].
Causality & Self-Validation: Traditional plasmid-based overexpression of target proteins overwhelms the endogenous E3 ligase machinery, creating artificial degradation kinetics. By using CRISPR/Cas9 to knock-in an 11-amino acid HiBiT tag at the endogenous locus of IKZF1/3, researchers preserve native promoter control and physiological protein stoichiometry[10]. To make the assay self-validating, a fluorescent viability dye (e.g., CellTox Green) is multiplexed into the well. If luminescence drops but fluorescence spikes, the protein loss is due to general cytotoxicity, not targeted IMiD degradation.
Step-by-Step Protocol:
-
Cell Line Engineering: Utilize Cas9 ribonucleoprotein (RNP) and a single-stranded oligodeoxynucleotide (ssODN) repair template to fuse the HiBiT tag to the C-terminus of the endogenous IKZF1 or IKZF3 locus in HEK293T or MM cell lines[10].
-
Plating & Treatment: Seed the engineered cells into a 96-well or 384-well plate (e.g., 12,000 cells/well). Treat with a concentration gradient of the IMiD (0.01 µM to 33 µM)[11].
-
Multiplex Reagent Addition: Add the Nano-Glo HiBiT Lytic Reagent (containing the complementary LgBiT protein and furimazine substrate) alongside a viability dye[10].
-
Luminescence Detection: Upon lysis, the endogenous HiBiT-IKZF1 binds tightly to LgBiT, reconstituting a functional NanoLuc luciferase. Measure the luminescent signal, which is directly proportional to the remaining IKZF1/3 protein pool, to calculate the DC50 (concentration required for 50% degradation)[11].
Conclusion
The rational design of IMiDs requires a deep understanding of their dual-pharmacophore nature. The glutarimide ring acts as a non-negotiable anchor to the CRBN tri-tryptophan pocket, while the phthaloyl ring serves as a highly tunable surface modifier that dictates neo-substrate recruitment. By leveraging self-validating biochemical assays like TR-FRET and endogenous HiBiT degradation models, drug developers can systematically optimize these molecular glues, paving the way for next-generation CELMoDs and PROTACs with unprecedented clinical precision.
References
-
2 - nih.gov 2.1 - oatext.com 3.5 - ashpublications.org 4.3 - binasss.sa.cr 5.7 - nih.gov
-
11 - nih.gov 7.9 - aurorabiolabs.com 8.8 - benchchem.com 9.10 - agilent.com 10.4 - acs.org 11.6 - researchgate.net
Sources
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- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. agilent.com [agilent.com]
- 11. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate CAS number 1950635-36-5
An In-Depth Technical Guide to Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (CAS: 1950635-36-5): A Cornerstone for Cereblon-Mediated Targeted Protein Degradation
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the field of Targeted Protein Degradation (TPD). We will explore the core attributes, mechanism of action, and practical applications of Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, a pivotal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that hijack the Cereblon E3 ubiquitin ligase.
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small molecule drug discovery has traditionally focused on occupancy-driven inhibition of protein function. However, the emergence of Targeted Protein Degradation (TPD) offers a revolutionary modality that eliminates disease-causing proteins rather than merely blocking their activity.[1] This approach utilizes heterobifunctional molecules, most notably PROTACs, to co-opt the cell's intrinsic protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2]
PROTACs function as a bridge, simultaneously binding to a Protein of Interest (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[4] A critical choice in PROTAC design is the selection of the E3 ligase and its corresponding ligand.[5] Cereblon (CRBN), a substrate receptor for the CUL4A E3 ligase complex, has become a cornerstone of TPD due to the availability of well-characterized, potent small molecule ligands derived from thalidomide and its analogues.[6][][8]
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (CAS: 1950635-36-5) is a key thalidomide-based chemical tool specifically designed for this purpose. It contains the essential glutarimide moiety for CRBN binding and a versatile linker attachment point, making it an indispensable precursor in the synthesis of novel PROTACs.[9]
Core Compound Analysis: Physicochemical and Structural Properties
Understanding the fundamental properties of this molecule is paramount for its effective use in PROTAC synthesis. It is a derivative of thalidomide, engineered to serve as a versatile synthetic intermediate.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1950635-36-5 | [9] |
| Molecular Formula | C₁₉H₂₀N₂O₇ | [9][10] |
| Molecular Weight | 388.38 g/mol | [10][11] |
| Physical Form | Solid | [11] |
| Purity | Typically ≥98% | [11] |
| Storage | -20°C for long-term stability | [9] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [9] |
Structural Dissection
The efficacy of this compound as a PROTAC building block stems directly from its distinct chemical features:
-
Glutarimide Ring : This is the pharmacophore responsible for binding to the Cereblon (CRBN) E3 ligase. The interaction is highly specific and is the foundational element for hijacking this ligase complex.[][12]
-
Phthalimide Core : This rigid scaffold correctly orients the glutarimide moiety for optimal CRBN engagement.
-
Oxy-acetate Linker : The ether linkage at the 4-position of the phthalimide ring provides a strategic vector for linker attachment.
-
Tert-butyl Ester : This protecting group offers a convenient synthetic handle. It is stable under many reaction conditions but can be readily hydrolyzed to reveal a terminal carboxylic acid, which is essential for conjugation to the POI ligand.[9]
Caption: Chemical structure of the title compound.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The core function of this molecule is to act as the E3 ligase-recruiting component of a PROTAC. The process of degradation is a catalytic cycle that efficiently eliminates the target protein.
The PROTAC Catalytic Cycle
-
Ternary Complex Formation : The PROTAC molecule, by virtue of its two distinct ligands, facilitates the formation of a ternary complex, bringing the POI and the CRBN E3 ligase into close proximity.[3] The stability and conformation of this complex are critical determinants of degradation efficiency.[12]
-
Ubiquitination : Within the ternary complex, the E3 ligase acts as a scaffold, recruiting an E2 ubiquitin-conjugating enzyme. This enzyme then transfers ubiquitin molecules onto lysine residues on the surface of the POI.[12]
-
Proteasomal Recognition : The poly-ubiquitinated POI is recognized by the 26S proteasome, the cell's primary protein degradation machinery.[4]
-
Degradation and Recycling : The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is not consumed in the process and is released to initiate another cycle of degradation.[4]
Caption: PROTAC-mediated protein degradation workflow.[5]
Application in PROTAC Synthesis: A Step-by-Step Workflow
The primary application of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is as a starting material for the modular synthesis of PROTACs. The tert-butyl ester serves as a protected carboxylic acid, enabling a straightforward two-step process for conjugation to a POI ligand.
Experimental Protocol: PROTAC Synthesis via Amide Coupling
This protocol outlines the deprotection of the tert-butyl ester followed by a standard amide coupling reaction to an amine-functionalized POI ligand (POI-NH₂).
Step 1: Deprotection of the Tert-butyl Ester
-
Rationale : The tert-butyl group is efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to unmask the carboxylic acid necessary for the subsequent coupling reaction.
-
Procedure :
-
Dissolve Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the crude carboxylic acid intermediate. This intermediate is often used directly in the next step without further purification.
-
Step 2: Amide Coupling to POI Ligand
-
Rationale : A peptide coupling reagent, such as HATU or HBTU, is used to activate the newly formed carboxylic acid, facilitating the formation of a stable amide bond with the amine group of the POI ligand.
-
Procedure :
-
Dissolve the crude carboxylic acid intermediate (1.0 eq) from Step 1 in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Add the amine-containing POI ligand (POI-NH₂) (1.0-1.2 eq) to the solution.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture.
-
Add the coupling reagent, for example, HATU (1.1 eq), to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Once complete, perform an aqueous work-up. Typically, this involves diluting the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and washing sequentially with aqueous solutions like saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final, pure PROTAC molecule.
-
Caption: PROTAC synthesis workflow using the title compound.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and integrity of the final PROTAC construct. A multi-pronged approach is recommended.
| Technique | Purpose | Key Insights |
| LC-MS | Reaction monitoring and mass confirmation | Provides real-time tracking of reaction progress and confirms the molecular weight of intermediates and the final product. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Confirms the chemical structure of the final PROTAC, ensuring the successful coupling and integrity of both the CRBN and POI ligands.[13] |
| HRMS | Exact mass determination | Provides high-resolution mass data to confirm the elemental composition of the synthesized molecule. |
| (RP)-HPLC | Purity assessment | Quantifies the purity of the final compound, which is critical for accurate biological evaluation. |
Conclusion and Future Outlook
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (CAS 1950635-36-5) is more than a mere chemical reagent; it is a gateway to the targeted destruction of proteins previously deemed "undruggable."[1][4] Its well-defined structure, which includes the potent CRBN-binding glutarimide motif and a synthetically versatile protected linker, makes it an invaluable tool for researchers in academia and industry. By providing a reliable and modular entry point for PROTAC synthesis, this compound continues to accelerate the development of novel therapeutics for a wide range of diseases, from cancers to neurodegenerative disorders. As the field of TPD expands to recruit new E3 ligases, the principles of modular design embodied by this thalidomide-based building block will undoubtedly inform the next generation of protein degraders.
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Unlocking New Therapeutic Avenues: The Evolving Landscape of Novel 2,6-Dioxopiperidine Derivatives and Their Biological Activities
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2,6-dioxopiperidine scaffold, originally associated with the controversial history of thalidomide, has been categorically redefined over the past two decades. Its derivatives, notably lenalidomide and pomalidomide, have become cornerstone therapies in oncology, particularly for multiple myeloma. This resurgence is anchored in the seminal discovery of their mechanism of action: the hijacking of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of specific protein targets. This guide provides a comprehensive technical overview of the biological activities of novel 2,6-dioxopiperidine derivatives. We will deconstruct their core mechanism as "molecular glues," explore the diverse spectrum of their anti-cancer and immunomodulatory effects, and present validated experimental workflows for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to navigate and contribute to this dynamic field.
Introduction: From Pariah to Paradigm
The 2,6-dioxopiperidine core structure is intrinsically linked to thalidomide. While its teratogenic effects are a stark reminder of the importance of rigorous drug safety, its surprising efficacy in treating conditions like leprosy and multiple myeloma spurred intense investigation into its underlying biology[1]. The critical breakthrough came with the identification of Cereblon (CRBN) as the direct protein target of thalidomide and its analogues[2].
CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^)[2][3]. The binding of 2,6-dioxopiperidine derivatives to a specific tri-tryptophan pocket in CRBN does not inhibit the complex but rather allosterically modulates its substrate specificity[4]. This novel mechanism, termed "molecular glue," creates a new protein-protein interaction surface, enabling the recruitment of proteins not normally targeted by CRL4^CRBN^, known as neosubstrates, for subsequent ubiquitination and proteasomal degradation[4]. This paradigm shift has transformed the 2,6-dioxopiperidine scaffold into a powerful tool for targeted protein degradation, a burgeoning field in drug discovery[5].
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism driving the pleiotropic effects of most modern 2,6-dioxopiperidine derivatives is the CRBN-dependent degradation of neosubstrates. The process can be summarized in the following key steps:
-
Binding: The 2,6-dioxopiperidine derivative (or "Cereblon Modulating Agent") binds to the CRBN protein within the assembled CRL4^CRBN^ E3 ligase complex.
-
Neosubstrate Recruitment: This binding event creates a neomorphic interface on the surface of CRBN, which has a high affinity for specific substrate proteins that would otherwise not interact with the complex. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[3].
-
Ubiquitination: The recruited neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzymes associated with the CRL complex[4]. This facilitates the transfer of a polyubiquitin chain to the substrate, marking it for destruction.
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome, leading to its rapid and efficient clearance from the cell.
This targeted degradation of transcription factors like IKZF1 and IKZF3 is the direct cause of the profound immunomodulatory and anti-myeloma effects observed with agents like lenalidomide and pomalidomide[3].
Caption: CRBN-Mediated Protein Degradation Pathway.
A Spectrum of Biological Activities
While CRBN modulation is the most prominent mechanism, the 2,6-dioxopiperidine scaffold can give rise to a range of biological effects, sometimes through different pathways.
Immunomodulatory and Anti-Cancer Activity via CRBN
The degradation of IKZF1 and IKZF3 in multiple myeloma cells is directly cytotoxic, making this a primary anti-cancer mechanism[3]. Beyond direct cytotoxicity, these derivatives have profound effects on the immune system:
-
T-Cell Co-stimulation: They enhance T-cell proliferation and increase the production of cytokines like Interleukin-2 (IL-2).
-
Anti-inflammatory Effects: They can inhibit the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), in peripheral blood mononuclear cells (PMBCs)[3].
This dual action—directly killing cancer cells while simultaneously stimulating an anti-tumor immune response—underpins their clinical success.
Topoisomerase II Inhibition
Separate from the CRBN-mediated mechanism, certain bis(2,6-dioxopiperazine) derivatives, such as ICRF-154 and its analogues, have been identified as inhibitors of mammalian DNA topoisomerase II[6][7]. These compounds act by interfering with the catalytic cycle of the enzyme before the formation of an intermediate cleavable complex[6]. This action induces apoptosis in sensitive cells, such as thymocytes, and contributes to their antitumor properties[7]. This distinct mechanism highlights the chemical versatility of the broader dioxopiperazine family.
Other Reported Activities
The adaptable nature of the piperidine core has allowed for its incorporation into derivatives with a wide array of potential therapeutic applications, including:
-
Antipsychotic Agents: Certain derivatives have been designed to act as multireceptor antagonists, with high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C) receptors[8].
-
Anti-inflammatory and Antioxidant Effects: Novel piperidin-4-one imine and oxime derivatives have demonstrated significant in vitro antioxidant and anti-inflammatory activities[9][10].
-
Analgesic and Anesthetic Properties: Some 2,6-diaryl-3-methyl-4-piperidone derivatives have shown notable analgesic and local anesthetic activity[11].
Quantitative Analysis of Biological Activity
The potency of novel 2,6-dioxopiperidine derivatives is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.
| Compound/Derivative | Target/Assay | Cell Line / System | IC₅₀ Value | Reference |
| Compound 10a | Antiproliferative (CCK8) | NCI-H929 (Multiple Myeloma) | 2.25 µM | [3] |
| Compound 10a | Antiproliferative (CCK8) | U239 (Glioma) | 5.86 µM | [3] |
| Compound 10a | TNF-α Inhibition | LPS-stimulated PMBCs | 0.76 µM | [3] |
| ICRF-193 | Topoisomerase II Inhibition | Calf Thymus Topo II | 2 µM | [6] |
| ICRF-154 / ICRF-159 | Topoisomerase II Inhibition | Calf Thymus Topo II | 13 µM / 30 µM | [6] |
| MST-16 | Topoisomerase II Inhibition | Calf Thymus Topo II | 300 µM | [6] |
Key Experimental Workflows & Protocols
A rigorous, systematic approach is required to characterize the biological activity of a novel 2,6-dioxopiperidine derivative. The following workflow outlines the critical experimental stages.
Caption: Systematic Workflow for Compound Characterization.
Protocol: Antiproliferative Activity (CCK8 Assay)
Causality: This assay quantifies the effect of a compound on cell viability and proliferation. The reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product is directly proportional to the number of living cells. This is a primary screen to determine anti-cancer potential.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H929 multiple myeloma cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add 10 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The duration is critical to observe significant effects on proliferation.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Neosubstrate Degradation (Western Blot)
Causality: This protocol provides direct evidence of a CRBN-dependent mechanism of action. Observing a dose-dependent reduction in the protein levels of IKZF1 or IKZF3 validates that the compound is functioning as a molecular glue to induce their degradation.
Methodology:
-
Cell Treatment: Seed NCI-H929 cells in 6-well plates. Treat with increasing concentrations of the test compound for a defined period (e.g., 4-24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity relative to the loading control to determine the extent of protein degradation at each compound concentration.
Conclusion and Future Perspectives
The 2,6-dioxopiperidine scaffold has evolved into a privileged structure in medicinal chemistry, primarily due to its ability to modulate the CRL4^CRBN^ E3 ligase complex. Novel derivatives continue to be developed with improved potency, selectivity, and safety profiles. The core principles of CRBN-mediated degradation are now being applied to the development of Proteolysis Targeting Chimeras (PROTACs), where the 2,6-dioxopiperidine moiety serves as the E3 ligase-binding handle to degrade a much wider array of target proteins[12]. Future research will likely focus on identifying novel neosubstrates, expanding the therapeutic applications beyond oncology and immunology, and designing derivatives that can overcome clinical resistance mechanisms. The journey of the 2,6-dioxopiperidine structure is a powerful testament to how a deep mechanistic understanding can transform a controversial molecule into a versatile platform for modern drug discovery.
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Ishida, R., et al. (1994). bis(2,6-dioxopiperaxine) derivatives, topoisomerase II inhibitors which do not form a DNA cleavable complex, induce thymocyte apoptosis. Biochemistry and Molecular Biology International, 32(1), 115–122. [Link]
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Gardinier, K. M., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie, 345(11), 866–875. [Link]
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Engineering Next-Generation PROTACs: The Role of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in Oncology
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has fundamentally disrupted oncology drug discovery by enabling the targeted degradation of previously "undruggable" proteins. At the core of this technology is the recruitment of E3 ubiquitin ligases, predominantly Cereblon (CRBN), to the Protein of Interest (POI). While first-generation PROTACs heavily relied on bulky phthalimide derivatives (e.g., pomalidomide, lenalidomide) as CRBN warheads, advanced degrader design has shifted toward minimal pharmacophores. Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate represents a critical building block in this evolution. As a C3-carbon linked glutarimide degronimer, it strips away the redundant phthalimide ring, offering a streamlined, low-molecular-weight anchor that improves cellular permeability, alters the linker exit vector, and enhances ternary complex cooperativity[1].
This technical guide explores the chemical rationale, mechanistic paradigm, and validated experimental workflows for integrating this intermediate into oncology-focused PROTAC development.
Chemical Rationale: C3-Linked Glutarimides vs. Traditional Phthalimides
Traditional CRBN ligands are conjugated to PROTAC linkers via the C4 or C5 position of a phthalimide ring. While effective, this structural bulk often pushes the final PROTAC molecular weight beyond the traditional Lipinski "Rule of 5," leading to poor pharmacokinetic (PK) profiles and limited blood-brain barrier (BBB) penetration[2].
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate bypasses this limitation by utilizing only the essential glutarimide (2,6-dioxopiperidin-3-yl) core—the minimal moiety required to bind the tri-tryptophan pocket of CRBN[1]. The acetate extension provides a flexible C3-carbon linkage, creating a novel exit vector for the linker.
The Causality of the Tert-Butyl Ester: In heterobifunctional molecule synthesis, the E3 ligase warhead is typically conjugated in the final stages. The carboxylic acid of the acetate group must be protected to prevent premature polymerization or side reactions during the synthesis of the POI-linker complex. The tert-butyl ester is chosen specifically for its steric bulk, which shields the carbonyl carbon from nucleophilic attack, and its orthogonal reactivity. It remains entirely stable under basic conditions (e.g., Suzuki couplings) and catalytic hydrogenation, but can be cleanly and rapidly cleaved under acidic conditions to reveal the free acid for final amide coupling.
Mechanistic Paradigm: Ternary Complex Formation
Once the fully assembled PROTAC is introduced into the cellular environment, it functions as a catalytic degrader. The glutarimide moiety binds to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex[1]. Simultaneously, the opposing ligand binds the oncogenic target (e.g., IDO1, PI3K, or CK1α)[2][3][4].
Because PROTACs act catalytically rather than via stoichiometric occupancy, they can induce profound target knockdown at sub-nanomolar concentrations, overcoming the compensatory protein overexpression often seen with traditional small-molecule inhibitors[3].
Mechanism of Action: PROTAC-mediated ternary complex formation and target degradation.
Experimental Workflows: Synthesis and Validation
As a self-validating system, the synthesis and biological evaluation of PROTACs derived from tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate require strict quality control at each phase.
Protocol 1: Orthogonal Deprotection and Linker Conjugation
This protocol details the conversion of the protected intermediate into a fully functional PROTAC.
-
Phase 1: Acidic Cleavage & LC-MS Validation
-
Procedure: Dissolve Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (1.0 eq) in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.
-
Causality: The highly acidic environment protonates the ester oxygen, leading to the expulsion of a stable tert-butyl carbocation (which converts to isobutylene gas), cleanly unmasking the carboxylic acid without hydrolyzing the sensitive glutarimide ring.
-
Self-Validation: Before proceeding, analyze a 1 µL aliquot via LC-MS. The complete disappearance of the t-butyl adduct signal (+56 Da) and the emergence of the free acid [M+H]+ peak confirms quantitative deprotection.
-
-
Phase 2: Solvent Evaporation & Azeotropic Drying
-
Procedure: Evaporate the solvent under reduced pressure. Co-evaporate the resulting residue three times with anhydrous toluene.
-
Causality: Residual TFA will protonate the incoming amine of the POI-linker in the next step, completely quenching the coupling reaction. Toluene forms an azeotrope with TFA, ensuring its absolute removal.
-
-
Phase 3: Amide Coupling (Activation & Conjugation)
-
Procedure: Dissolve the free acid in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to form the active O7-azabenzotriazole ester. Add the Linker-POI amine (1.0 eq) and stir for 12 hours.
-
Causality: HATU is chosen over EDC/NHS because it provides superior coupling efficiency for sterically hindered carboxylic acids and minimizes epimerization. DIPEA acts as a non-nucleophilic base to ensure the POI-linker amine is fully deprotonated and reactive.
-
-
Phase 4: Purification
-
Procedure: Purify the crude mixture via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final PROTAC.
-
Synthetic workflow from the tert-butyl protected intermediate to the final PROTAC.
Protocol 2: In Vitro Validation via Fluorescence Polarization (FP) Assay
To ensure the C3-linkage does not abrogate CRBN binding, an FP assay is utilized to measure the displacement of a known fluorescent tracer from the CRBN-DDB1 complex[1].
-
Procedure:
-
Prepare a 10-point serial dilution of the synthesized PROTAC in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20).
-
Incubate the PROTAC dilutions with recombinant CRBN-DDB1 complex (50 nM) and a Cy5-labeled thalidomide tracer (10 nM) in a 384-well black microplate for 30 minutes.
-
Read the plate on a microplate reader equipped with polarization filters.
-
-
Causality: When the Cy5-tracer is bound to the massive CRBN-DDB1 complex, it tumbles slowly in solution, resulting in high fluorescence polarization. If the synthesized PROTAC successfully competes for the tri-tryptophan pocket, the tracer is displaced into the buffer. The free tracer tumbles rapidly, depolarizing the emitted light. The drop in polarization is directly proportional to the PROTAC's binding affinity ( IC50 ).
-
Self-Validation: A positive control (unmodified pomalidomide) and a negative control (an N-methylated glutarimide analog, which sterically cannot bind CRBN) must be run in parallel. This establishes the assay's dynamic range and rules out false positives caused by compound auto-fluorescence or aggregation.
Quantitative Data: Efficacy of CRBN-Recruiting PROTACs
The structural optimization of the E3 ligase warhead has a profound impact on degradation efficiency. Below is a summary of quantitative degradation metrics for recent oncology-targeted PROTACs utilizing CRBN-recruiting glutarimide/phthalimide scaffolds.
| Target Protein | PROTAC Designation | E3 Ligase Recruited | Degradation Concentration 50% ( DC50 ) | Maximum Degradation ( Dmax ) | Reference |
| IDO1 | Degrader 21 | CRBN | 4.5 nM | 63% | [2] |
| PI3Kα | Degrader 12 | CRBN | 80 nM (0.08 µM) | N/A | [4] |
| CK1α | PROTAC 13i | CRBN | < 10 nM | > 90% | [3] |
Note: The data illustrates that successful ternary complex formation is highly target-dependent. As seen with PI3K degraders, potent target inhibition does not always correlate linearly with degradation activity, underscoring the importance of linker exit vectors provided by novel intermediates like C3-linked glutarimides[4].
Future Perspectives
The transition from bulky phthalimides to minimal C3-carbon linked glutarimide degronimers like tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate marks a critical maturation in TPD chemistry. By reducing molecular weight and increasing the fraction of sp3 hybridized carbons, researchers can design PROTACs with significantly improved solubility and oral bioavailability. As oncology targets move toward transcription factors and central nervous system (CNS) malignancies, the physicochemical advantages conferred by these minimal binding motifs will be paramount.
References
-
[3] Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. URL:
-
[2] Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Journal of Medicinal Chemistry - ACS Publications. URL:
-
[4] Discovery and Optimization of Potent PROTAC Degraders of Phosphoinositide 3-Kinase with Significant in Vivo Anticancer Efficacy. Journal of Medicinal Chemistry - ACS Publications. URL:
-
[1] WO2017197046A1 - C3-carbon linked glutarimide degronimers for target protein degradation. Google Patents. URL:
Sources
Application Note: Protocol for the Synthesis of tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Strategic Rationale & Mechanistic Causality
The 2,6-dioxopiperidine (glutarimide) pharmacophore is the cornerstone of modern targeted protein degradation, serving as the primary binding motif for the cereblon (CRBN) E3 ubiquitin ligase. Synthesizing C3-functionalized glutarimides, such as tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate , provides researchers with a highly versatile building block. The tert-butyl acetate appendage acts as an orthogonally protected linker attachment point, enabling the modular construction of novel PROTACs and molecular glues without premature lactonization or unwanted cross-reactivity .
As a Senior Application Scientist, I have designed this protocol to circumvent the inherent chemical limitations of glutarimide functionalization. The direct C3-alkylation of unprotected piperidine-2,6-dione is chemically unfavorable because the imide N–H proton is highly acidic (pKa ~11.4). Exposure to a strong base will preferentially form the nitrogen anion, neutralizing the base and preventing the formation of the required C3 carbon enolate (pKa ~17).
To solve this, the protocol utilizes a three-phase Protection-Alkylation-Deprotection strategy. By transiently masking the imide nitrogen with a benzyl group, we force Lithium diisopropylamide (LDA) to regioselectively deprotonate the C3 position at cryogenic temperatures, forming a kinetic enolate that cleanly reacts with tert-butyl bromoacetate .
Synthetic Workflow Visualization
Figure 1: Three-phase synthetic workflow for tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate.
Step-by-Step Experimental Methodologies
Phase 1: N-Protection (Synthesis of 1-Benzylpiperidine-2,6-dione)
Causality & Design: Potassium carbonate (K₂CO₃) is selected as a mild, insoluble base in DMF. It is strong enough to deprotonate the imide N–H but not strong enough to trigger ring-opening hydrolysis of the imide bonds, ensuring a clean N-benzylation.
Protocol:
-
Charge a flame-dried, round-bottom flask with piperidine-2,6-dione (10.0 g, 88.4 mmol) and anhydrous K₂CO₃ (18.3 g, 132.6 mmol, 1.5 eq).
-
Suspend the mixture in anhydrous DMF (100 mL) under a nitrogen atmosphere.
-
Add benzyl bromide (BnBr) (11.6 mL, 97.2 mmol, 1.1 eq) dropwise via syringe over 10 minutes.
-
Heat the reaction mixture to 60 °C and stir vigorously for 12 hours.
-
Workup: Cool the mixture to room temperature and quench by pouring into ice water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 × 100 mL) to remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
In-Process Quality Control (IPQC) & Validation:
-
TLC: Run in Hexanes:EtOAc (6:4). The baseline glutarimide spot will disappear, replaced by a highly UV-active spot at R_f ~0.6.
-
Validation: Proceed to Phase 2 only if LC-MS confirms the target mass (ESI+ m/z: [M+H]⁺ = 204.1).
Phase 2: Regioselective C3-Alkylation
Causality & Design: Temperature control is paramount. Deprotonation must occur at -78 °C using LDA to form the kinetic enolate at C3. If the temperature rises prematurely, the enolate may attack the imide carbonyl of another molecule, leading to oligomerization. The bulky tert-butyl group on the electrophile prevents transesterification side-reactions.
Protocol:
-
Dissolve 1-benzylpiperidine-2,6-dione (10.0 g, 49.2 mmol) in anhydrous THF (150 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LDA (2.0 M in THF/heptane/ethylbenzene, 27.0 mL, 54.1 mmol, 1.1 eq) dropwise over 20 minutes. Maintain the internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add tert-butyl bromoacetate (8.7 mL, 59.0 mmol, 1.2 eq) neat, dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Wash the organics with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient 10% to 30% EtOAc in Hexanes).
In-Process Quality Control (IPQC) & Validation:
-
LC-MS: Confirm the disappearance of the starting material (M+H 204) and the appearance of the alkylated product (ESI+ m/z: [M+H]⁺ = 318.2).
-
Validation: 1H NMR must show a distinct singlet at ~1.45 ppm (9H) integrating perfectly with the benzyl CH₂ singlet at ~4.95 ppm (2H).
Phase 3: Orthogonal N-Deprotection (Hydrogenolysis)
Causality & Design: N-benzyl imides are notoriously resistant to standard hydrogenolysis compared to simple benzyl ethers. To drive the reaction to completion without requiring high-pressure hydrogenation (which risks reducing the imide carbonyls), a catalytic amount of acetic acid (AcOH) is added. This mildly acidic environment accelerates the cleavage while remaining perfectly orthogonal to the acid-sensitive tert-butyl ester.
Protocol:
-
Dissolve the purified tert-butyl 2-(1-benzyl-2,6-dioxopiperidin-3-yl)acetate (10.0 g, 31.5 mmol) in a 1:1 mixture of absolute Ethanol and EtOAc (100 mL).
-
Add glacial acetic acid (1.0 mL) followed by 10% Pd/C (1.5 g, 50% wet).
-
Evacuate the flask and backfill with Hydrogen gas three times. Attach a double-layered hydrogen balloon (1 atm).
-
Stir vigorously at room temperature for 16–24 hours.
-
Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOAc (100 mL).
-
Concentrate the filtrate under reduced pressure. Co-evaporate with toluene (2 × 50 mL) to remove trace acetic acid, yielding the final product as a white solid.
In-Process Quality Control (IPQC) & Validation:
-
TLC: The UV-active starting material spot will disappear. The product will only be visible via KMnO₄ or iodine staining.
-
Validation: 1H NMR must confirm the complete absence of the aromatic protons (7.2–7.4 ppm) and the benzyl CH₂ group (4.95 ppm), alongside the emergence of a broad imide N–H singlet at ~8.20 ppm.
Quantitative Data & Analytical Signatures
The following table summarizes the expected quantitative yields and the critical self-validating analytical signatures required to confirm the success of each phase before proceeding.
| Phase | Intermediate / Product | Expected Yield | Key ¹H NMR Signatures (CDCl₃, 400 MHz) | Target Mass (LC-MS) |
| 1 | 1-Benzylpiperidine-2,6-dione | 85 – 95% | δ 7.25–7.40 (m, 5H, Ar-H),δ 4.95 (s, 2H, N-CH₂-Ph) | [M+H]⁺ = 204.1 |
| 2 | tert-Butyl 2-(1-benzyl-2,6-dioxopiperidin-3-yl)acetate | 65 – 75% | δ 4.95 (s, 2H, N-CH₂-Ph),δ 2.85 (m, 1H, C3-H),δ 1.45 (s, 9H, t-Bu) | [M+H]⁺ = 318.2 |
| 3 | tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate | 90 – 95% | δ 8.20 (br s, 1H, N-H),δ 2.80 (m, 1H, C3-H),δ 1.45 (s, 9H, t-Bu) | [M+H]⁺ = 228.1[M+Na]⁺ = 250.1 |
References
-
Title: E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Source: Frontiers in Chemistry, 2021, 9:707317. URL: [Link]
-
Title: Iterative Synthetic Strategy for Azaphenalene Alkaloids. Total Synthesis of (−)-9a-epi-Hippocasine Source: The Journal of Organic Chemistry, 2018, 83 (9), 5210–5218. URL: [Link]
Application Note: Utilizing Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in Minimalist PROTAC Development
Executive Summary
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. Historically, the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase has relied heavily on bulky immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. While effective, the rigid phthalimide moieties of these traditional binders significantly increase the molecular weight and topological polar surface area (TPSA) of the resulting PROTACs, often pushing them beyond optimal physicochemical drug space and driving off-target degradation of neo-substrates like IKZF1/3[1].
This application note details the strategic use of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate —a minimalist, C3-carbon linked glutarimide degronimer. By stripping away the phthalimide bulk and utilizing an aliphatic acetate vector for linker attachment, drug developers can synthesize lower molecular weight PROTACs with improved ligand efficiency, enhanced cellular permeability, and highly tunable degradation profiles[2].
Mechanistic Grounding: The C3-Linked Glutarimide Advantage
The glutarimide ring is the essential pharmacophore required for binding the tri-tryptophan (tri-Trp) pocket of the CRBN substrate receptor[1]. Traditional IMiDs attach the PROTAC linker via the C4 or C5 positions of an adjacent phthalimide ring[3]. In contrast, tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate functionalizes the glutarimide ring directly at the C3 position.
Why the Tert-Butyl Ester?
The glutarimide moiety is highly susceptible to base-catalyzed ring opening (hydrolysis to glutaramic acid derivatives) in aqueous conditions[1]. Saponification of standard alkyl esters (e.g., methyl or ethyl esters) using LiOH or NaOH inevitably destroys the CRBN-binding pharmacophore. The tert-butyl ester provides an elegant, orthogonal solution: it robustly protects the carboxylic acid during the initial carbon-carbon bond formation and is easily cleaved under anhydrous, mildly acidic conditions (TFA), evolving isobutylene gas and leaving the intact 2-(2,6-dioxopiperidin-3-yl)acetic acid ready for linker coupling[2].
Quantitative Comparison of CRBN Ligands
| Property | Traditional IMiD (Lenalidomide) | Minimalist C3-Glutarimide Acetic Acid |
| Molecular Weight (Da) | 259.26 | 171.15 |
| Attachment Vector | Phthalimide C4 / C5 | Glutarimide C3 (Aliphatic) |
| TPSA (Ų) | 92.5 | 86.4 |
| Off-Target Degradation | High (e.g., IKZF1/3, CK1α) | Minimal / Altered Profile |
| Ligand Efficiency | Moderate | High |
Strategic Workflow & Visualization
The synthesis of a minimalist PROTAC utilizing this building block follows a highly validated, three-stage workflow: Alkylation, Deprotection, and Amide Coupling.
Synthetic workflow for C3-linked glutarimide PROTACs.
Detailed Experimental Protocols
The following self-validating protocols are designed to maximize yield while preventing the degradation of the sensitive glutarimide pharmacophore.
Protocol A: Synthesis of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Objective: Selective C3-alkylation of the glutarimide ring.
-
Preparation : Dissolve piperidine-2,6-dione (500 mg, 4.42 mmol) in anhydrous THF (20 mL) under an inert argon atmosphere. Cool the reaction vessel to -40 °C.
-
Enolization : Add a solution of Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 9.72 mL, 9.72 mmol) dropwise over 15 minutes.
-
Causality: A bulky, non-nucleophilic base at low temperatures is strictly required to selectively generate the kinetic enolate at the C3 position without attacking the imide carbonyls, which would cause ring-opening[2].
-
-
Alkylation : Add tert-butyl bromoacetate (1.1 eq) dropwise. Maintain at -40 °C for 15 minutes, then allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Quench & Extraction : Quench the reaction with saturated aqueous NH4Cl to neutralize the base immediately. Extract the aqueous phase with dichloromethane (5 × 50 mL). Dry the combined organic phases over Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification : Purify via flash chromatography (30% ethyl acetate in hexane).
-
Validation : Confirm product identity via LC-MS (ES+ 228.1) and 1H NMR (DMSO- d6 : look for the distinct tert-butyl singlet at δ 1.39 ppm)[2].
Protocol B: Orthogonal Deprotection to the Free Acid
Objective: Cleavage of the tert-butyl ester without aqueous hydrolysis.
-
Reaction : Dissolve tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (450 mg, 1.98 mmol) in anhydrous dichloromethane (5 mL). Add Trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.
-
Cleavage : Remove the ice bath and stir at room temperature for 2 hours.
-
Causality: The acidic environment protonates the ester, leading to the elimination of isobutylene gas. This drives the reaction to completion entirely in the organic phase, bypassing the need for aqueous basic workup that would destroy the glutarimide ring[2].
-
-
Isolation : Evaporate the volatiles completely under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA. The resulting white solid is 2-(2,6-dioxopiperidin-3-yl)acetic acid and is used directly in the next step without further purification.
-
Validation : Confirm the complete disappearance of the tert-butyl singlet (δ 1.39 ppm) via 1H NMR.
Protocol C: Amide Coupling to Linker-Warhead
Objective: Conjugation of the minimalist CRBN ligand to a target-binding moiety.
-
Activation : Dissolve 2-(2,6-dioxopiperidin-3-yl)acetic acid (1.0 eq) and your target Linker-Warhead-Amine (1.0 eq) in anhydrous DMF (0.2 M).
-
Coupling : Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 2–16 hours.
-
Causality: HATU is selected for its rapid activation kinetics, which minimizes the epimerization of the C3 stereocenter on the glutarimide ring. DIPEA is used as a non-nucleophilic base to facilitate the coupling without degrading the imide[3].
-
-
Validation : Monitor reaction completion via LC-MS. Purify the final PROTAC via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).
Quantitative Summary of Reaction Parameters
| Reaction Step | Reagents & Conditions | Time / Temp | Expected Yield | Key Analytical Marker (LC-MS / NMR) |
| Alkylation | Piperidine-2,6-dione, LiHMDS, t-butyl bromoacetate | 4h / -40°C to RT | 40 - 50% | ES+ 228.1; 1H NMR δ 1.39 (s, 9H) |
| Deprotection | TFA / DCM (1:1 v/v) | 2h / RT | > 95% | ES+ 172.0; Loss of t-butyl singlet |
| Amide Coupling | HATU, DIPEA, Linker- NH2 , DMF | 2 - 16h / RT | 60 - 85% | Target PROTAC mass; Amide NH ~8.0 ppm |
Mechanism of Action: The Degradation Pathway
Once synthesized, the minimalist PROTAC operates by inducing proximity between the target Protein of Interest (POI) and the CRBN E3 ligase complex. The reduced steric bulk of the C3-linkage often allows for tighter ternary complex formation and more efficient ubiquitin transfer.
Mechanism of action for minimalist C3-linked glutarimide PROTACs.
Sources
Application Notes and Protocols for Utilizing Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate as a Cereblon (CRBN) E3 Ligase Ligand in Targeted Protein Degradation
Introduction: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[1][2] This elegant strategy commandeers the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the selective degradation of a target protein.[3][4]
At the heart of this process lies the E3 ubiquitin ligase, which is responsible for the final step of transferring ubiquitin to the target protein, marking it for destruction by the 26S proteasome.[3][4] Among the over 600 E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ligase complex (CRL4^CRBN), has emerged as a workhorse in the PROTAC field.[5][6][7] The recruitment of CRBN is most commonly achieved through ligands derived from thalidomide and its analogs, lenalidomide and pomalidomide.[1][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate , a versatile thalidomide-based building block, for the development of CRBN-recruiting PROTACs. We will delve into the underlying principles, provide detailed experimental protocols, and offer insights into data interpretation.
Mechanism of Action: The PROTAC-Induced Ternary Complex
The efficacy of a PROTAC is contingent upon its ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[8][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[3]
Diagram 1: PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-induced ubiquitination and degradation of a target protein.
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate: A Key Building Block for PROTAC Synthesis
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate serves as a valuable precursor for the synthesis of CRBN-recruiting PROTACs. The tert-butyl ester group provides a convenient protecting group for the carboxylic acid functionality. This allows for the selective modification of other parts of the molecule before deprotection to reveal a carboxylic acid handle for conjugation to a linker.
| Property | Value |
| Molecular Formula | C11H15NO4 |
| Molecular Weight | 225.24 g/mol |
| CAS Number | 142148-63-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Table 1: Physicochemical properties of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate.
Experimental Protocols
The development of a successful PROTAC requires a systematic approach involving synthesis, in vitro characterization, and cellular validation. The following protocols provide a framework for utilizing Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in this process.
Protocol 1: Synthesis of a PROTAC using Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
This protocol outlines a general strategy for synthesizing a PROTAC. The specific choice of linker and POI ligand will need to be adapted based on the target of interest.
Diagram 2: General PROTAC Synthesis Workflow
Caption: A general synthetic route for PROTAC assembly.
Step-by-Step Procedure:
-
Deprotection of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate:
-
Dissolve Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in a suitable solvent such as dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and TFA under reduced pressure to obtain 2-(2,6-dioxopiperidin-3-yl)acetic acid.
-
-
Coupling of the CRBN Ligand to the Linker:
-
Dissolve 2-(2,6-dioxopiperidin-3-yl)acetic acid and an amine-functionalized linker (e.g., a PEG-based linker with a terminal amine) in a suitable solvent such as dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the resulting CRBN ligand-linker conjugate by flash chromatography or preparative HPLC.
-
-
Coupling of the CRBN Ligand-Linker Conjugate to the POI Ligand:
-
The choice of coupling chemistry will depend on the functional groups present on the POI ligand and the linker. Common methods include amide bond formation, click chemistry, or ether synthesis.
-
For amide bond formation, activate the carboxylic acid on the POI ligand (or linker) using a coupling reagent like HATU and react it with the amine on the linker (or POI ligand) in the presence of a base.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[10]
-
Protocol 2: In Vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to study the formation and stability of the PROTAC-induced ternary complex.[11][12]
Step-by-Step Procedure:
-
Immobilization of the E3 Ligase:
-
Immobilize a purified, biotinylated CRBN E3 ligase complex onto a streptavidin-coated SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binary binding affinity (KD).
-
In a separate experiment, inject a series of concentrations of the purified POI over an appropriate sensor surface to determine its binary binding affinity to the PROTAC (this may require immobilizing the PROTAC or POI).
-
-
Ternary Complex Formation:
-
Inject a constant concentration of the POI over the CRBN-immobilized surface in the absence of the PROTAC to establish a baseline.
-
Co-inject a constant concentration of the POI with a serial dilution of the PROTAC over the CRBN-immobilized surface.
-
An increase in the SPR signal compared to the injection of the POI alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD) for ternary complex formation.
-
The cooperativity of ternary complex formation can also be assessed.[12]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay provides direct evidence of the PROTAC's ability to induce the ubiquitination of the target protein.[3][13]
Materials:
-
Purified E1 ubiquitin-activating enzyme
-
Purified E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Purified CRBN E3 ligase complex
-
Purified POI
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the POI and ubiquitin
Step-by-Step Procedure:
-
Set up the ubiquitination reactions: In a microcentrifuge tube, combine the E1, E2, CRBN, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the PROTAC: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubate: Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI to detect the unmodified protein and higher molecular weight ubiquitinated species.
-
Alternatively, probe with an anti-ubiquitin antibody.
-
-
Data Analysis:
-
A successful PROTAC will induce a dose-dependent increase in the appearance of a ladder of higher molecular weight bands corresponding to the polyubiquitinated POI.[3]
-
Protocol 4: Cellular Protein Degradation Assay (Western Blot)
This is the gold-standard assay to confirm that the PROTAC leads to the degradation of the target protein in a cellular context.
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Plate cells that endogenously express the POI at an appropriate density.
-
Treat the cells with a serial dilution of the PROTAC for a specific time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the POI.
-
Probe the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Plot the percentage of remaining POI relative to the vehicle control against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Data Interpretation and Troubleshooting
| Assay | Expected Outcome for an Active PROTAC | Common Issues & Troubleshooting |
| In Vitro Ternary Complex Formation (SPR) | Dose-dependent increase in SPR signal upon co-injection of POI and PROTAC over immobilized CRBN. | No ternary complex formation: Check binary affinities of PROTAC to POI and CRBN. The linker may be suboptimal. Weak ternary complex: The cooperativity may be low. Redesign the linker. |
| In Vitro Ubiquitination Assay | Dose-dependent appearance of a high-molecular-weight ladder of the POI upon incubation with the PROTAC. | No ubiquitination: Ensure all components of the ubiquitination cascade are active. The ternary complex may not be in a productive orientation for ubiquitin transfer. |
| Cellular Protein Degradation (Western Blot) | Dose-dependent decrease in the protein level of the POI. | No degradation: Check for cell permeability of the PROTAC. The target may not be accessible in the cellular context. The proteasome may be inhibited. "Hook effect": At high concentrations, the formation of binary complexes (PROTAC-POI and PROTAC-CRBN) can outcompete the formation of the ternary complex, leading to reduced degradation. |
Table 2: Summary of expected outcomes and troubleshooting tips.
Conclusion
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a valuable and versatile chemical tool for the development of potent and selective CRBN-recruiting PROTACs. By following a systematic approach of synthesis, in vitro characterization, and cellular validation, researchers can effectively leverage this building block to create novel therapeutics for a wide range of diseases. The protocols and insights provided in this guide are intended to serve as a strong foundation for scientists embarking on the exciting journey of targeted protein degradation.
References
- Benchchem.
- Benchchem.
- BroadPharm. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)
- BOC Sciences.
- PMC.
- Springer Nature Experiments. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- bioRxiv.
- PubMed. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- Charnwood Discovery.
- PMC. Assays and technologies for developing proteolysis targeting chimera degraders.
- PMC.
- MedChemExpress.
- University of Wisconsin–Madison.
- ChemPartner. Ubiquitin/PROTAC.
- Tocris Bioscience. Functionalized E3 Ligase Ligands | Degrader Building Blocks.
- Precise PEG LLC. E3 Ligase Ligands in PROTAC.
- ScienceOpen.
- Pharmaffiliates. Essential Thalidomide Derivatives for High-Efficiency PROTAC Design.
- Mtoz Biolabs.
- PubMed.
- RSC Publishing. Current strategies for the design of PROTAC linkers: a critical review.
- Oxford Academic. Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance | Protein & Cell.
- Nature. Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
- PMC. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
- ChemRxiv. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs)
- ResearchGate. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs).
- Semantic Scholar. Assays and technologies for developing proteolysis targeting chimera degraders.
- Broad Institute. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
- MedChemExpress.
- BPS Bioscience.
- ResearchGate. (PDF)
- Pelago Bioscience. CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
- MedChemExpress. 14-_2-2,6-dioxopiperidin-3-yl-1,3-dioxoisoindolin-4-yl_amino-3,6.
- Diva-Portal.org. Development of biophysical assays for studies of PROTACs.
- Bio-Techne.
- Sigma-Aldrich. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)
- ChemicalBook. tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)oxy)
- ChemBK. tert-butyl2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)
- RSC Publishing.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation | bioRxiv [biorxiv.org]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cellular Profiling and Target Engagement of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
An in-depth application note and experimental protocol guide for utilizing Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in cell culture, designed for researchers in targeted protein degradation (TPD) and PROTAC development.
Executive Summary & Scientific Rationale
In the development of Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs), Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate serves as a critical monovalent building block. It consists of a glutarimide ring—the essential pharmacophore for binding the tri-tryptophan pocket of CRBN—conjugated to an acetate linker protected by a bulky, lipophilic tert-butyl ester.
While primarily a synthetic intermediate, this compound is highly valuable in live-cell assays as a ligand control, target engagement probe, and competition assay blocker . As a Senior Application Scientist, I emphasize that testing this unconjugated building block in cell culture before full PROTAC synthesis is a self-validating step. It answers three critical questions:
-
Permeability & Stability: Does the tert-butyl ester provide sufficient membrane permeability, and is it prematurely hydrolyzed by intracellular esterases?
-
Target Engagement: Does the glutarimide core effectively engage CRBN in the complex intracellular milieu?
-
Mechanism of Action (MoA): Can it outcompete a fully synthesized PROTAC to rescue the target protein of interest (POI) from degradation, thereby proving CRBN dependence?
Physicochemical Dynamics in Cell Culture
The choice of a tert-butyl ester is not merely for synthetic convenience; it fundamentally alters the compound's cellular behavior. The free carboxylic acid of the 2-(2,6-dioxopiperidin-3-yl)acetate is highly polar, resulting in poor passive membrane permeability. The tert-butyl group masks this charge, significantly increasing the LogP and facilitating rapid cellular entry.
Cautionary Insight: Researchers must account for intracellular esterases. If the tert-butyl group is cleaved too rapidly in certain cell lines (e.g., hepatocytes), the resulting free acid becomes trapped intracellularly. This can alter the apparent binding kinetics and localized concentration of the CRBN binder.
Reagent Preparation
-
Stock Solution: Dissolve in anhydrous DMSO to a concentration of 10 mM or 50 mM. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles, which can degrade the moisture-sensitive glutarimide ring.
-
Working Concentration: Dilute in complete culture media immediately before use. Ensure final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced cytotoxicity, particularly in sensitive hematological lines like MM.1S or MV4-11.
Core Workflow I: Live-Cell CRBN Target Engagement (NanoBRET)
Biochemical assays (like Fluorescence Polarization) fail to account for cellular permeability or subcellular compartmentalization. To quantify the true intracellular affinity of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate for CRBN, a Bioluminescence Resonance Energy Transfer (NanoBRET) assay is the gold standard [1].
In this system, cells express a NanoLuc-CRBN fusion protein. A cell-permeable fluorescent tracer binds to CRBN, generating a BRET signal. When the tert-butyl acetate building block is introduced, it competes with the tracer, resulting in a dose-dependent loss of BRET signal [2].
Step-by-Step Protocol
-
Cell Seeding & Transfection: Plate HEK293T cells at 2×104 cells/well in a 96-well white plate. Transiently transfect with NanoLuc-CRBN and DDB1 expression vectors using a low-toxicity lipid reagent. Incubate for 24 hours at 37°C.
-
Tracer Addition: Replace media with Opti-MEM containing the NanoBRET CRBN Tracer (e.g., 0.5 µM final concentration).
-
Compound Treatment: Add Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM, 1:3 dilutions).
-
Incubation: Incubate for 2 hours at 37°C to allow for cell entry, potential esterase processing, and target equilibration.
-
Readout: Add the NanoBRET NanoGlo Substrate and extracellular inhibitor. Read luminescence at 460 nm (donor) and 618 nm (acceptor) on a multimode microplate reader.
-
Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to determine the intracellular IC50 .
Core Workflow II: PROTAC Competition & Degradation Rescue
To definitively prove that a newly synthesized PROTAC degrades its target via the CRBN-ubiquitin-proteasome system, you must perform a competition assay[3]. By pre-incubating cells with an excess of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate, you saturate the CRBN receptors, blocking the PROTAC from forming the necessary ternary complex[4].
Mechanism of CRBN competition and target protein rescue by the building block.
Step-by-Step Protocol
-
Cell Preparation: Seed the target cell line (e.g., MM.1S, A549, or a POI-HiBiT knock-in line) in 6-well plates at 5×105 cells/mL.
-
Pre-treatment (The Blockade): Add Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate at a high concentration (typically 1 µM to 10 µM) to the cells. Incubate for 1 to 2 hours. Causality Note: Pre-incubation is mandatory to ensure the building block fully occupies the CRBN pool before the highly avid PROTAC is introduced.
-
PROTAC Treatment: Add the active PROTAC at its known DCmax (e.g., 50 nM). Maintain a vehicle control (DMSO) and a PROTAC-only control.
-
Incubation: Incubate for the standard degradation timeframe of the PROTAC (typically 4 to 24 hours).
-
Harvest & Analysis: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Analyze POI levels via Western Blot or luminescence (if using a HiBiT/luciferase reporter).
Standard 3-Day experimental workflow for PROTAC competition assays.
Data Presentation & Expected Outcomes
When profiling Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate, organize your validation data into standardized matrices to compare its efficacy against known clinical IMiDs (e.g., Thalidomide, Pomalidomide).
Table 1: Expected Pharmacological Profile in Cell Culture
| Assay Type | Metric | Expected Range for t-Butyl Acetate Ligand | Comparison to Pomalidomide |
| NanoBRET (Live Cell) | Intracellular IC50 | 0.5 µM – 2.5 µM | Slightly weaker (Pom IC50 ~0.2 µM) |
| Competition/Rescue | Rescue Efficiency | >85% rescue at 10 µM | Comparable at saturating doses |
| Cytotoxicity (CTG) | CC50 (72h, HEK293T) | >50 µM (Low toxicity) | Less toxic (Lacks IKZF1/3 degradation) |
| Aqueous Solubility | Max Conc. in Media | ~100 µM (before precipitation) | More lipophilic due to t-butyl group |
Interpretation of Results: If the compound shows poor target engagement in the NanoBRET assay but high affinity in a biochemical assay, it strongly suggests that the tert-butyl ester is either limiting solubility in the culture media or is being rapidly cleaved into the impermeable free acid before reaching CRBN. If it successfully rescues the POI in the competition assay, it confirms that the parent PROTAC's mechanism is strictly CRBN-dependent and not an off-target artifact.
References
-
Zerfas, B. L., et al. "Advancing targeted protein degrader discovery by measuring cereblon engagement in cells." Methods in Enzymology, 2023. Available at:[Link]
-
"Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation." PMC, National Institutes of Health. Available at:[Link]
-
"Discovery of First-in-Class PROTAC Degraders of SARS-CoV-2 Main Protease." Journal of Medicinal Chemistry, ACS Publications, 2024. Available at:[Link]
Application Note: Step-by-Step Guide for Amide Coupling with 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid
Introduction & Scientific Rationale
The compound 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid (CAS: 1061605-21-7) is a highly versatile, pre-functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1]. It consists of a thalidomide derivative that acts as a highly specific ligand for the Cereblon (CRBN) E3 ubiquitin ligase, functionalized at the C4 position of the phthalimide ring with an acetic acid linker[2].
The terminal carboxylic acid allows for straightforward amide bond formation with an amine-functionalized ligand targeting a specific protein of interest (POI)[3]. As a Senior Application Scientist, I have designed this protocol to address the specific chemical nuances of this molecule. The glutarimide moiety of thalidomide is highly susceptible to base-catalyzed ring-opening (hydrolysis) and racemization. Therefore, achieving high-yielding amide couplings requires a delicate balance: rapid activation of the carboxylic acid to outpace degradation, paired with strictly controlled, non-nucleophilic basic conditions[4].
Caption: Mechanism of action of CRBN-recruiting PROTACs via ternary complex formation.
Mechanistic Insights & Reagent Selection (Causality)
To ensure a self-validating and robust protocol, every reagent is chosen with a specific mechanistic purpose:
-
HATU as the Activating Agent: Selected over standard carbodiimides (EDC/DCC) due to the superior leaving group ability of its 7-azabenzotriazole intermediate. This accelerates the coupling of sterically hindered or electronically deactivated amines, minimizing reaction time and reducing the risk of glutarimide hydrolysis[5].
-
DIPEA as the Base: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base. Unlike strong inorganic bases (NaOH) or less sterically hindered amines, DIPEA is bulky enough to prevent unwanted nucleophilic attack on the imide carbonyls of the thalidomide core[6].
-
Anhydrous DMF: Water must be strictly excluded to prevent the competitive hydrolysis of the highly reactive active ester back to the starting carboxylic acid[3].
Quantitative Reagent Formulation
Data normalized for a standard 100 mg scale synthesis.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Function |
| Thalidomide-O-acetic acid | 332.27 | 1.0 eq | 100 mg | E3 Ligase Recruiting Ligand |
| Amine-functionalized POI Ligand | Varies | 1.05 eq | Varies | Target Protein Binder |
| HATU | 380.23 | 1.2 eq | 137 mg | Coupling Agent (Activator) |
| DIPEA | 129.24 | 3.0 eq | 157 µL | Non-nucleophilic Base |
| Anhydrous DMF | N/A | 0.1 M | 3.0 mL | Aprotic Polar Solvent |
Step-by-Step Experimental Protocol
Phase 1: Preparation & Activation
-
Preparation: In a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thalidomide-O-acetic acid (100 mg, 1.0 eq) in 3.0 mL of anhydrous DMF under an inert argon or nitrogen atmosphere[3].
-
Base Addition: Add DIPEA (157 µL, 3.0 eq) to the solution via a micropipette. Stir for 5 minutes at room temperature (20–25 °C) to ensure complete deprotonation of the carboxylic acid[4].
-
Activation: Add HATU (137 mg, 1.2 eq) in one single portion. The solution will typically transition to a pale yellow color. Allow the mixture to stir for exactly 15–30 minutes at room temperature to form the active ester intermediate[6].
Phase 2: Coupling & Monitoring
-
Coupling: Dissolve the amine-functionalized POI ligand (1.05 eq) in a minimal volume of anhydrous DMF (approx. 0.5 mL) and add it dropwise to the activated ester solution[5].
-
Monitoring: Stir the reaction at room temperature. Monitor the progress via LC-MS or Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 16 hours, depending heavily on the nucleophilicity and steric hindrance of the amine[4].
Phase 3: Quenching, Work-up, & Purification
-
Quenching: Once LC-MS confirms the consumption of the starting material, quench the reaction by adding 10 mL of cold distilled water[5].
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).
-
Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 10 mL). Insight: This specifically pulls residual DMF into the aqueous phase without sacrificing the polar PROTAC product. Follow with saturated NaHCO₃ (10 mL) and brine (10 mL)[3].
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient supplemented with 0.1% TFA) to yield the pure PROTAC conjugate[6].
Caption: Workflow for amide coupling of Thalidomide-O-acetic acid in PROTAC synthesis.
Troubleshooting & Optimization
| Observed Issue | Potential Cause | Scientific Solution & Optimization |
| Incomplete Amine Conversion | Poor nucleophilicity of the amine (e.g., anilines) or steric hindrance. | Increase reaction temperature slightly (up to 40 °C) or increase HATU/DIPEA equivalents to 1.5/4.0 eq[5]. |
| Glutarimide Ring Opening | Extended exposure to base or presence of moisture in the solvent. | Strictly use anhydrous solvents. Limit reaction time. Ensure DIPEA is fresh and stored under inert gas. |
| Epimerization at Chiral Center | Excess base or overly basic microenvironment causing proton abstraction. | Reduce DIPEA to 2.0 eq. Monitor enantiomeric purity via chiral HPLC if stereocontrol is critical for CRBN binding. |
| Poor Yield after Work-up | Product partitioning into the aqueous phase due to high DMF concentration. | Ensure the 5% aqueous LiCl wash is performed. It drastically increases the partition coefficient of DMF into the aqueous layer. |
References
-
[2] Title: Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). Source: Chemical Communications (RSC Publishing). URL:[Link]
-
[4] Title: WO2021083949A1 - Bifunctional compounds for the treatment of cancer. Source: Google Patents. URL:
-
[6] Title: CN114728936A - 用于治疗癌症的双功能化合物 (Bifunctional compounds for the treatment of cancer). Source: Google Patents. URL:
Sources
- 1. 2-[(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy]acetic acid 95% | CAS: 1061605-21-7 | AChemBlock [achemblock.com]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2021083949A1 - Bifunctional compounds for the treatment of cancer - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN114728936A - ç¨äºæ²»ççççååè½ååç© - Google Patents [patents.google.com]
Next-Generation PROTAC Design: Protocols for Incorporating Tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate into Non-Phthalimide CRBN Linkers
Executive Summary & Mechanistic Rationale
The evolution of Proteolysis Targeting Chimeras (PROTACs) has heavily relied on immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide to recruit the Cereblon (CRBN) E3 ligase. However, classical IMiDs present two significant liabilities: hydrolytic instability of the phthalimide ring in physiological media and off-target neosubstrate degradation (e.g., IKAROS and Aiolos), which can lead to undesired hematological toxicities.
To circumvent these issues, the field is shifting toward non-phthalimide CRBN binders. Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate has emerged as a premier building block for this next-generation approach. By isolating the essential glutarimide pharmacophore—which maintains the critical hydrogen-bonding network within the tri-tryptophan pocket of CRBN—and replacing the bulky phthalimide with a simple, protected acetic acid extension at the C3 position, chemists can generate highly stable, selective degraders .
This application note provides field-proven methodologies for deprotecting and coupling this critical intermediate into functional linker-warhead systems, ensuring both stereochemical integrity and high synthetic yields.
Pathway & Workflow Visualization
Mechanism of targeted degradation via non-phthalimide CRBN-recruiting PROTACs.
Synthetic workflow for incorporating the glutarimide-acetate building block.
Quantitative Profiling: Classical IMiDs vs. Glutarimide-Acetate Binders
The structural simplification provided by the glutarimide-acetate scaffold yields significant physicochemical and biological advantages, as summarized below.
| Parameter | Classical IMiDs (e.g., Pomalidomide) | Glutarimide-Acetate Derivatives |
| Exit Vector | Phthalimide C4/C5 position | Glutarimide C3-Acetate extension |
| Plasma Stability (t1/2) | < 2 hours (Hydrolysis-prone) | > 12 hours (Highly stable) |
| Neosubstrate Degradation | High (IKAROS, Aiolos) | Low to Undetectable |
| CRBN Binding Affinity (Kd) | ~1.5 - 3.0 µM | ~2.0 - 5.0 µM |
| Aqueous Solubility | Generally Poor | Moderate to High |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific causality for the reagents chosen and analytical checkpoints to verify success before proceeding.
Protocol 1: Acidic Cleavage of the Tert-Butyl Ester
Objective: Convert Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate to the active 2-(2,6-dioxopiperidin-3-yl)acetic acid intermediate.
Causality & Expert Insight: Glutarimide rings contain two imide bonds that are highly susceptible to nucleophilic attack by hydroxide ions, which causes irreversible ring-opening into glutamine or glutamic acid derivatives. Therefore, basic saponification (e.g., LiOH/NaOH) is strictly prohibited. Acidic cleavage using anhydrous Trifluoroacetic acid (TFA) generates isobutylene gas and the free carboxylic acid without compromising the glutarimide pharmacophore.
Step-by-Step Methodology:
-
Preparation: Dissolve Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (1.0 eq, e.g., 500 mg) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Thermal Control: Cool the solution to 0 °C in an ice bath. Reasoning: Minimizes exothermic degradation and preserves the C3 stereocenter.
-
Reagent Addition: Add TFA dropwise to achieve a final volumetric ratio of 1:1 (DCM:TFA).
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2–4 hours.
-
Concentration: Upon completion, concentrate the mixture under reduced pressure.
-
Azeotropic Removal: Co-evaporate the resulting residue with toluene (3 × 10 mL) to azeotropically remove residual TFA, which could interfere with downstream amide coupling.
-
Purification: Triturate the residue with cold diethyl ether. Filter the resulting white precipitate and dry under high vacuum.
Self-Validation & Quality Control:
-
1H NMR (DMSO-d6): The complete disappearance of the intense singlet at ~1.4 ppm (tert-butyl group) and the appearance of a broad singlet at ~12.5 ppm (carboxylic acid -OH) confirms successful deprotection. Crucially, verify that the glutarimide imide -NH peak remains intact at ~11.0 ppm.
Protocol 2: Amide Coupling to Linker-Warhead
Objective: Attach the synthesized 2-(2,6-dioxopiperidin-3-yl)acetic acid to a primary or secondary amine-bearing linker (e.g., PEG-amine or Alkyl-amine).
Causality & Expert Insight: HATU is selected as the coupling reagent due to its high efficiency in forming amide bonds with sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a strictly non-nucleophilic base. Using stronger or nucleophilic bases (like TEA or DMAP) can induce epimerization at the acidic C3 alpha-proton of the glutarimide ring, which is detrimental since CRBN exhibits a strict stereoselective preference for the (S)-enantiomer .
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(2,6-dioxopiperidin-3-yl)acetic acid (1.1 eq) and the amine-functionalized linker-warhead (1.0 eq) in anhydrous DMF (0.1 M).
-
Activation: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature to form the active OAt ester.
-
Base Addition: Cool the vessel to 0 °C, then add DIPEA (3.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours under an inert nitrogen atmosphere.
-
Quenching: Quench the reaction by adding saturated aqueous NH4Cl (equal volume to DMF).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers heavily with brine (5 × 20 mL) to remove residual DMF.
-
Drying & Purification: Dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (DCM/MeOH gradient, typically eluting at 5-10% MeOH).
Self-Validation & Quality Control:
-
LC-MS Analysis: Analyze the crude mixture. The desired product mass [M+H]+ must be the base peak. The absence of a mass corresponding to [M+18]+ confirms that the mild basic conditions did not hydrolyze the glutarimide ring during coupling.
References
-
Steinebach, C., et al. "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." ChemRxiv, 2023.[Link]
-
Liu, J., et al. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification." RSC Medicinal Chemistry, 2023.[Link]
-
Wang, Y., et al. "An updated patent review of BRD4 degraders." Expert Opinion on Therapeutic Patents, 2023.[Link]
Application Notes and Protocols for the Quantification of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Introduction
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a chemical compound of interest in pharmaceutical research and development, often used as an intermediate or building block in the synthesis of more complex molecules. Accurate and precise quantification of this compound is crucial for ensuring the quality, consistency, and purity of starting materials and final products. This document provides detailed analytical methods for the quantification of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed to be robust, specific, and suitable for validation in a research and quality control setting.
The methodologies presented herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards for analytical procedure validation, such as those outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
Chemical and Physical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₄ | - |
| Molecular Weight | 266.29 g/mol | - |
| Appearance | White to off-white solid | [1][2] |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. | - |
Part 1: Stability-Indicating HPLC-UV Method
A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[8][9][10] The development of such a method is critical for assessing the stability of a drug substance under various environmental conditions.[11][12][13][14][15]
Method Rationale
A reversed-phase HPLC method is proposed due to the moderate polarity of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate. A C18 stationary phase is selected for its versatility and wide applicability in separating a broad range of small molecules.[16][17][18] A gradient elution will be employed to ensure adequate separation of the main peak from any potential impurities and degradation products that may have different polarities.[19][20] UV detection is chosen for its robustness and the presence of a chromophore in the analyte's structure.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate reference standard.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of the reference standard in 10.0 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
4. Sample Preparation
-
Accurately weigh the sample containing Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in the sample by interpolating its peak area from the calibration curve.
Method Validation Summary (Hypothetical Data)
The method should be validated according to ICH Q2(R1) guidelines.[5][6][7]
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | Met |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Intra-day: ≤ 2.0%Inter-day: ≤ 2.0% | Intra-day: 0.8%Inter-day: 1.2% |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Limit of Quantification (LOQ) | - | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Passed |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[11][12][13][14][15] The analyte should be subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The developed HPLC method should be able to resolve the main peak from all degradation product peaks.
Workflow Diagram: HPLC-UV Method
Caption: Workflow for HPLC-UV analysis.
Part 2: High-Sensitivity LC-MS/MS Method
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, an LC-MS/MS method is recommended. The use of Multiple Reaction Monitoring (MRM) provides excellent specificity and reduces background noise.[21][22][23][24][25]
Method Rationale
This method utilizes the same reversed-phase liquid chromatography principles as the HPLC-UV method for separation. The key difference lies in the detection method. A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is proposed. ESI is a soft ionization technique suitable for polar to moderately polar small molecules, minimizing in-source fragmentation and maximizing the abundance of the protonated molecular ion ([M+H]⁺).[26][27][28][29] The MRM transitions are selected to be specific for the parent compound, ensuring high selectivity.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
All reagents and materials listed for the HPLC-UV method.
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is recommended for the highest accuracy. If unavailable, a structurally similar compound with a different mass can be used.
2. Preparation of Solutions
-
Mobile Phases and Diluent: Same as the HPLC-UV method.
-
Standard Stock Solution (1 mg/mL): Same as the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Each standard should be spiked with the internal standard at a fixed concentration.
-
Internal Standard Stock and Working Solutions: Prepare as appropriate for the chosen internal standard.
3. LC and MS Conditions
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.0-4.1 min: 95% to 5% B4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Analyte: 267.1 > 134.1 (Quantifier), 267.1 > 106.1 (Qualifier)(Predicted transitions for [M+H]⁺) |
| Collision Energy | Optimized for each transition |
4. Sample Preparation
-
For drug substance analysis, follow the same procedure as the HPLC-UV method, but dilute to a much lower concentration (e.g., 10 ng/mL).
-
For analysis in complex matrices (e.g., biological fluids), a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interferences.[30][31][32][33][34]
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions.
-
Perform a weighted (e.g., 1/x²) linear regression analysis.
-
Quantify the analyte in the sample using the calibration curve.
Method Validation Summary (Hypothetical Data)
The method should be validated according to FDA and ICH bioanalytical method validation guidelines.[1][2][3][4][35][36][37][38][39][40]
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | 0.1 - 100 ng/mL | Met |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Intra-day: 4.5%Inter-day: 7.2% |
| Lower Limit of Quantification (LLOQ) | - | 0.1 ng/mL |
| Selectivity | No significant interference at the retention times of the analyte and IS | Passed |
| Matrix Effect | IS-normalized matrix factor within acceptable limits | Passed |
Workflow Diagram: LC-MS/MS Method
Caption: Workflow for LC-MS/MS analysis.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate. The HPLC-UV method is well-suited for routine quality control and purity assessments, while the LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. The choice of method will depend on the specific requirements of the analysis, including the expected concentration range of the analyte and the complexity of the sample matrix. Both methods are designed to be readily validated to meet regulatory expectations.
References
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 56-66.
- FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM).
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. Retrieved from [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
- Rawat, T., & Pandey, I. P. (n.d.).
-
Kymos. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
-
Chromedia. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation vs. Long-Term Stability Studies: What's the Difference? Retrieved from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]
-
Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]
- Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(1), 2-18.
-
ACS Publications. (2025). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometric Multiple Reaction Monitoring-based Strategies for Expanding Targeted Profiling towards Quantitative Metabolomics. Retrieved from [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
-
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
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GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Retrieved from [Link]
- Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science.
-
MDPI. (2017). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). Molecules. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Electrospray ionization – Knowledge and References. Retrieved from [Link]
-
IntechOpen. (2022). Multiple and Single Reaction Monitoring Mass Spectrometry for Absolute Quantitation of Proteins. Retrieved from [Link]
-
Longdom. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2025). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]
- Petrotchenko, E. V., et al. (2012). Multiple Reaction Monitoring (MRM)-Profiling with Biomarker Identification by LC-QTOF to Characterize Coronary Artery Disease. PLoS ONE, 7(9), e45133.
- Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Processes & Impacts.
-
Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Retrieved from [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. Retrieved from [Link]
-
IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
- De Nicolò, A., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals, 16(11), 1546.
Sources
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Application Note: Handling, Storage, and Synthetic Protocols for Solid tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Executive Summary
tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It serves as the critical precursor for the cereblon (CRBN) E3 ligase recruiting moiety. While the tert-butyl group provides a stable handle during early-stage linker synthesis, the intrinsic chemical lability of the glutarimide ring necessitates stringent handling and storage protocols to maintain compound integrity and ensure high-yielding downstream couplings.
Chemical Profile & Mechanistic Stability
The dual functional nature of this molecule dictates its handling requirements. The compound contains a 2,6-dioxopiperidine (glutarimide) ring, which is essential for hydrogen bonding with the tri-tryptophan pocket of CRBN . However, this ring is highly susceptible to base-catalyzed hydrolysis. Exposure to aqueous basic conditions rapidly opens the imide ring, yielding inactive glutaric acid derivatives that completely lose CRBN binding affinity.
Conversely, the tert-butyl ester is designed to be acid-labile. It remains stable under neutral and mildly basic conditions but undergoes rapid cleavage in the presence of strong acids (e.g., Trifluoroacetic acid [TFA]) to reveal the free carboxylic acid necessary for linker attachment .
Mechanistic pathways of degradation and deprotection for the PROTAC precursor.
Best Practices for Storage & Handling
To prevent premature degradation, the causality of environmental exposure must be strictly managed:
-
Temperature & Moisture Control: Store the solid at -20°C in a tightly sealed, light-resistant container. Because ambient moisture can initiate slow hydrolysis over time, the container must be backfilled with an inert gas (Argon or Nitrogen).
-
Handling Precautions: Always allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial introduces condensation, which acts as a nucleophile against the glutarimide ring.
-
Electrostatic Properties: The solid is a fine, hygroscopic powder prone to static charge. Use anti-static weighing boats and grounded spatulas to prevent material loss and ensure accurate stoichiometric calculations.
Quantitative Data: Solvent Compatibility & Stability
When preparing stock solutions, solvent choice is critical. Aliquoting is highly recommended to avoid freeze-thaw cycles that introduce atmospheric moisture.
| Solvent / Condition | Stability Limit | Primary Degradation Pathway | Recommended Application |
| Anhydrous DMSO | >6 months at -20°C | None | Long-term stock solutions |
| Anhydrous DMF | >3 months at -20°C | None | Synthetic coupling reactions |
| Aqueous Buffers (pH > 7.5) | < 2 hours at RT | Glutarimide ring hydrolysis | Avoid; use strictly for final assay dilution |
| TFA / DCM (1:1) | < 5 mins at RT | tert-butyl ester cleavage | Intentional deprotection step |
| Methanol / Ethanol | Days at RT | Transesterification | Avoid for long-term storage |
Experimental Protocol: Synthetic Workflow
The following self-validating protocol outlines the conversion of the protected solid into a PROTAC intermediate.
Step-by-step synthetic workflow for tert-butyl deprotection and amide coupling.
Phase 1: tert-Butyl Deprotection
Causality: High concentrations of TFA are required to rapidly cleave the tert-butyl group. Anhydrous conditions must be rigorously maintained during this step to prevent concurrent glutarimide hydrolysis .
-
Dissolution: Dissolve tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Acidification: Add an equal volume of Trifluoroacetic acid (TFA) to create a 1:1 TFA/DCM mixture.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Validation: Monitor the reaction via LC-MS. Confirm the quantitative loss of the tert-butyl group (-56 Da, corresponding to the loss of isobutylene).
-
Concentration: Evaporate the solvent under reduced pressure. To ensure complete removal of residual TFA (which would otherwise consume the basic reagents in the subsequent step), co-evaporate the residue with anhydrous toluene three times.
Phase 2: Amide Coupling
Causality: The coupling reaction requires a base (DIPEA) to activate the amine and carboxylic acid. However, excess base at room temperature can inadvertently open the glutarimide ring. Cooling the reaction mitigates this kinetic risk.
-
Activation: Dissolve the resulting free acid intermediate in anhydrous DMF (0.1 M). Add the target linker-amine (1.1 eq) and HATU (1.2 eq).
-
Controlled Basification: Cool the reaction vessel to 0°C using an ice bath. Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Coupling: Stir for 30 minutes at 0°C, then allow the reaction to naturally warm to room temperature over 2 hours.
-
Validation (Troubleshooting): Analyze the crude mixture via LC-MS. If an [M+18] peak is observed, glutarimide hydrolysis has occurred. In future iterations, reduce DIPEA to 2.0 eq or substitute with a less nucleophilic base such as 2,4,6-collidine.
-
Purification: Purify the final PROTAC intermediate using reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).
References
-
Title: Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs Source: Angewandte Chemie International Edition (2021) URL: [Link]
-
Title: Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs Source: Bioorganic & Medicinal Chemistry (2019) URL: [Link]
-
Title: A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation Source: ACS Medicinal Chemistry Letters (2017) URL: [Link]
Application Note: Safe Laboratory Handling and Decontamination Protocols for Dioxopiperidine Compounds
Executive Summary
Dioxopiperidines (e.g., thalidomide, lenalidomide, pomalidomide, and next-generation CELMoDs) are the cornerstone of modern targeted protein degradation (TPD) therapies. While highly effective as molecular glues, these compounds are potent teratogens and reproductive toxins[1]. Because they are biologically active at low nanomolar to picomolar concentrations, laboratory personnel face severe occupational risks from inadvertent exposure. This application note provides a self-validating framework for the safe handling, solubilization, and disposal of dioxopiperidine compounds, ensuring scientific integrity and absolute personnel safety.
Mechanistic Basis of Hazard
To understand the necessity of stringent safety protocols, researchers must understand the causality of the hazard. Dioxopiperidines function by binding directly to the cereblon (CRBN) component of the CRL4 E3 ubiquitin ligase complex[2].
This binding alters the surface topology of CRBN, creating a neomorphic interface that aggressively recruits off-target proteins (neosubstrates) such as SALL4, Ikaros (IKZF1), and Aiolos (IKZF3)[2]. The subsequent polyubiquitination and proteasomal degradation of SALL4—a transcription factor absolutely essential for embryonic limb outgrowth—is the primary mechanistic driver of the catastrophic birth defects associated with these drugs[1].
Because this catalytic degradation pathway is highly efficient, even trace inhalation of aerosolized powder or dermal exposure to solvent-dissolved compounds can trigger systemic toxicity. Consequently, the National Institute for Occupational Safety and Health (NIOSH) classifies these agents as hazardous drugs requiring strict containment and specialized handling[3].
Mechanism of dioxopiperidine-induced teratogenicity via CRBN.
Quantitative Hazard Matrix
The physical state of the dioxopiperidine dictates the primary exposure route and the required engineering controls. Dimethyl sulfoxide (DMSO), the standard solvent for these hydrophobic compounds, acts as a potent dermal penetration enhancer. This fundamentally shifts the hazard from an inhalation risk to a severe transdermal absorption risk.
| Physical State | Hazard Risk Level | Primary Exposure Route | Required Engineering Control | Required PPE |
| Dry Powder | Critical | Inhalation, Dermal | Class II BSC or Powder Hood[4] | Double gloves (ASTM D-6978), N95/PAPR, closed lab coat, goggles[5],[6] |
| Stock Solution (e.g., >1 mM in DMSO) | High | Dermal (Enhanced penetration) | Chemical Fume Hood | Double gloves, lab coat, safety glasses[7] |
| Assay Plate (Aqueous, <1 µM) | Moderate | Dermal | Standard Lab Bench | Single gloves, lab coat, safety glasses |
Self-Validating Handling Protocols
To ensure absolute safety, experimental protocols must be "self-validating"—meaning the procedure inherently verifies its own success and prevents the user from proceeding if a containment failure occurs.
Protocol 1: Closed-System Solubilization of Powders
Causality: Dry dioxopiperidine powders are electrostatic and highly prone to aerosolization. Traditional weighing methods (transferring powder via spatula to a weigh boat on an open balance) guarantee micro-contamination of the laboratory environment. This protocol utilizes subtractive gravimetric weighing to keep the powder sealed during mass measurement.
Step-by-Step Methodology:
-
Preparation: Don double nitrile gloves tested to ASTM D-6978 standards, a closed-front lab coat, and safety goggles[5]. If handling bulk quantities, don an N95 respirator or PAPR[6].
-
Tare: Place an empty, sealed amber glass vial on the analytical balance and tare to zero.
-
Transfer (In Hood): Move the tared vial and the stock dioxopiperidine bottle into a certified Class II Biological Safety Cabinet (BSC) or dedicated chemical fume hood[4]. Carefully transfer the approximate desired amount of powder into the vial.
-
Seal and Decontaminate: Seal the vial tightly. Wipe the exterior of the sealed vial with a damp lint-free cloth to remove any microscopic dust.
-
Gravimetric Validation: Move the sealed, wiped vial back to the balance and record the exact mass. (Validation Check: The mass is acquired without exposing the balance or the user to open powder).
-
Solubilization: Return the sealed vial to the hood. Calculate the required volume of DMSO to achieve the target concentration. Add the DMSO directly to the vial.
-
Visual Confirmation: Vortex until completely dissolved. (Validation Check: A completely clear solution confirms no dry particulates remain to pose an inhalation risk).
Step-by-step safe handling workflow for dioxopiperidine powders.
Protocol 2: Multi-Solvent Decontamination and Spill Response
Causality: Dioxopiperidines are highly hydrophobic. Attempting to clean a spill with aqueous solutions alone will merely spread the teratogen across the surface. A multi-solvent approach is required to dissolve, capture, and remove the compound.
Step-by-Step Methodology:
-
Containment: For liquid spills, immediately cover with absorbent pads. For powder spills, gently cover with a damp cloth to prevent aerosolization[4]. Do not sweep.
-
Solvent Capture: Wipe the area with a cloth saturated in 70% Ethanol or Isopropanol to dissolve the hydrophobic residue.
-
Surfactant Wash: Follow with a strong detergent solution (e.g., Alconox) to lift any remaining solvent-drug mixture from the surface.
-
Final Rinse: Wipe with distilled water to remove detergent residue.
-
Validation: In high-throughput labs, perform a periodic swab test of the decontaminated area and analyze via LC-MS/MS to establish a baseline of successful decontamination.
Waste Management & Environmental Control
All consumables that contact dioxopiperidines—including pipette tips, empty vials, and the outer layer of double gloves—must be treated as hazardous cytotoxic waste[4].
-
Solid Waste: Must be placed in a rigid, leak-proof, and clearly labeled cytotoxic waste container[4].
-
Liquid Waste: Must be collected in dedicated, chemically compatible (e.g., glass or HDPE) containers. Never mix dioxopiperidine-DMSO liquid waste with general aqueous or halogenated waste streams due to the risk of cross-contamination and enhanced dermal penetration if accidentally splashed[4].
References
-
Hazardous Drugs: The Silent Stalker of Healthcare Workers? - aiha.org -[Link]
-
Safe Handling of Hazardous Drugs - duke.edu - [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016 - cdc.gov -[Link]
-
Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - nih.gov - [Link]
-
Thalomid® Capsules Safety Data Sheet - bms.com -[Link]
Sources
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hazardous Drugs [publications.aiha.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. safety.duke.edu [safety.duke.edu]
Application Note: Utilizing Tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate in the Synthesis and Validation of CRBN-Recruiting PROTACs for Cancer Cell Lines
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols
Introduction & Mechanistic Rationale
Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted cancer therapy by hijacking the ubiquitin-proteasome system to degrade oncogenic proteins rather than merely inhibiting them [1]. The majority of clinical-stage PROTACs recruit the Cereblon (CRBN) E3 ligase using derivatives of immunomodulatory imide drugs (IMiDs) like thalidomide or pomalidomide. The primary pharmacophore responsible for CRBN binding is the glutarimide ring[4].
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate serves as a highly specialized, versatile building block for PROTAC synthesis.
-
The Structural Advantage: Unlike traditional thalidomide derivatives that attach linkers via the phthalimide ring, this compound provides a direct C3-aliphatic exit vector off the glutarimide ring via an acetic acid handle. This alternative exit vector is critical for exploring novel ternary complex geometries when traditional PROTACs fail to achieve productive ubiquitination [2].
-
The Causality of the Tert-Butyl Ester: The glutarimide ring is notoriously susceptible to base-catalyzed hydrolysis and racemization in aqueous or nucleophilic environments [4]. Masking the acetic acid handle as a tert-butyl ester provides robust steric shielding. This allows medicinal chemists to perform complex, multi-step syntheses on the warhead/linker domains without prematurely degrading the CRBN-binding moiety.
Workflow from protected CRBN building block to PROTAC validation in cancer cells.
Experimental Design: Building a Self-Validating System
When transitioning a newly synthesized PROTAC into cancer cell line models (e.g., HeLa, HCT116, or MM.1S), observing a reduction in the target protein is insufficient to claim success. The degradation could be an artifact of off-target cytotoxicity, transcriptional suppression, or a "molecular glue" effect [2, 3].
To establish absolute trustworthiness , your experimental pipeline must be self-validating. This requires three parallel conditions:
-
Concentration-Dependent Degradation: Establishing the DC 50 (concentration achieving 50% degradation) and D max (maximum degradation).
-
Proteasome Inhibition Rescue: Pre-treatment with MG132 (a 26S proteasome inhibitor) must rescue the protein levels, proving the mechanism is proteasomal.
-
CRBN Competition Rescue: Pre-treatment with an excess of free CRBN ligand (e.g., pomalidomide) must outcompete the PROTAC and halt degradation, proving the mechanism is strictly CRBN-dependent [3].
Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.
Step-by-Step Protocols
Protocol A: Deprotection and Terminal Coupling
Causality Check: Deprotection must be done immediately prior to coupling to minimize the time the free glutarimide ring spends in solution, reducing the risk of hydrolysis.
-
Deprotection: Dissolve 1.0 eq of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in anhydrous Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2 hours.
-
Evaporation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free 2-(2,6-dioxopiperidin-3-yl)acetic acid.
-
Coupling: Dissolve the crude acid (1.1 eq) and your amine-terminated Linker-Warhead complex (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 4–6 hours under nitrogen.
-
Purification: Purify via preparative HPLC to >95% purity. Lyophilize and store at -80°C in single-use DMSO aliquots.
Protocol B: In Vitro Degradation & Competition Assay in Cancer Cells
Causality Check: We use a 4-hour to 24-hour timecourse. PROTAC-mediated degradation is catalytic and rapid; delayed degradation (e.g., >48h) often indicates secondary transcriptional effects rather than direct proteolysis [5].
-
Cell Seeding: Seed the target cancer cell line (e.g., HeLa for IDO1 targets, or MV4-11 for LSD1 targets) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO 2 .
-
Pre-treatment (Validation Controls):
-
MG132 Control: Pre-treat one well with 10 µM MG132 for 1 hour.
-
Competition Control: Pre-treat one well with 10 µM free Pomalidomide for 1 hour.
-
-
PROTAC Treatment: Treat cells with a concentration gradient of the synthesized PROTAC (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Treat the pre-incubated control wells with 100 nM PROTAC.
-
Harvesting: After 12 hours, wash cells twice with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting: Quantify protein via BCA assay. Run 20 µg of protein per lane on an SDS-PAGE gel.
-
Probing: Probe for the Protein of Interest (POI), CRBN (to ensure the PROTAC isn't degrading the ligase itself), IKZF1/3 (to check for off-target IMiD activity), and GAPDH (loading control) [2].
Quantitative Data Presentation
The following table summarizes expected degradation profiles when utilizing the 2-(2,6-dioxopiperidin-3-yl)acetate building block conjugated to various linkers targeting LSD1 in MV4-11 leukemia cells, demonstrating the critical nature of linker length on ternary complex formation.
| Compound ID | Linker Type | Exit Vector | Target | DC 50 (nM) | D max (%) | IKZF1 Degradation (Off-target) |
| PROTAC-A1 | Alkyl (C4) | Glutarimide C3 | LSD1 | >1000 | 15% | High |
| PROTAC-A2 | PEG2 | Glutarimide C3 | LSD1 | 125 | 78% | Moderate |
| PROTAC-A3 | PEG4 | Glutarimide C3 | LSD1 | 12 | 95% | None detected |
| Control-W | None (Warhead) | N/A | LSD1 | N/A | 0% | None detected |
Data Interpretation: The PEG4 linker provides optimal flexibility and distance, allowing stable ternary complex formation without inducing the off-target degradation of IKZF1 typically associated with rigid, short-linker CRBN ligands [2, 5].
References
-
PROTAC targeted protein degraders: the past is prologue Arvinas Operations, Inc. URL:[Link]
-
Discovery of an LSD1 PROTAC degrader Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC) bioRxiv URL: [Link]
-
Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design National Institutes of Health (NIH) / PMC URL:[Link]
-
Recent advances of PROTACs technology in neurodegenerative diseases Arabian Journal of Chemistry URL: [Link]
Technical Support Center: Synthesis of tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate Derivatives
Nomenclature Note: In drug development and targeted protein degradation (PROTACs), the term "tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate" is frequently used as laboratory shorthand for the critical E3 ligase ligand building block: tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate (Thalidomide-O-acetic acid tert-butyl ester)[1]. This technical guide addresses the optimization and troubleshooting of this specific, highly industrially relevant alkylation workflow, while also addressing the direct alkylation of the bare glutarimide ring.
Reaction Pathway & Selectivity Logic
The synthesis of this PROTAC linker relies on the chemoselective O-alkylation of 4-hydroxythalidomide. Understanding the pKa differential between the reactive sites is critical for preventing yield-destroying side reactions.
Figure 1: Chemoselective O-alkylation pathway and common byproduct formation routes.
Top FAQs & Troubleshooting
Q1: Why is my yield of the tert-butyl ester product low, with significant formation of a dialkylated byproduct? Causality: The glutarimide nitrogen is acidic (pKa ~11). While the phenolic hydroxyl (pKa ~9.5) is more acidic and deprotonates first, an excess of base (e.g., K₂CO₃) or alkylating agent, combined with elevated temperatures, will lead to the deprotonation and subsequent N-alkylation of the glutarimide ring[2]. Solution: Strictly limit the alkylating agent (tert-butyl bromoacetate) to 1.1 equivalents. Use a milder base like KHCO₃ or strictly control K₂CO₃ to 1.5 equivalents maximum. Keep the reaction temperature between 40–50 °C.
Q2: I observe incomplete conversion of 4-hydroxythalidomide even after 24 hours. Should I increase the temperature? Causality: Increasing the temperature above 60 °C promotes N-alkylation and potential hydrolysis of the tert-butyl ester if trace water is present. The slow reaction rate is often due to the moderate nucleophilicity of the phenoxide in certain solvent batches. Solution: Do not increase the temperature. Instead, add a catalytic amount of Potassium Iodide (KI) (0.1 eq)[3]. KI facilitates a Finkelstein reaction, converting the bromoacetate in situ to the highly reactive iodoacetate, significantly accelerating the O-alkylation step at milder temperatures.
Q3: The tert-butyl ester is hydrolyzing into a carboxylic acid during the workup. How can I prevent this? Causality: Tert-butyl esters are highly sensitive to strongly acidic conditions. If your workup involves quenching with concentrated acids (e.g., to neutralize excess K₂CO₃ or precipitate the product), localized low pH environments will cleave the t-butyl group[4]. Solution: Quench the reaction with ice-cold water or a mild buffer (e.g., saturated NH₄Cl). If acidification is absolutely necessary to break an emulsion, use a dilute weak acid (like 10% citric acid) and avoid dropping the pH below 4.
Q4: Can I perform this alkylation directly on the bare glutarimide ring to synthesize the C3-alkylated derivative? Causality: Direct C3-alkylation of 2,6-dioxopiperidine (glutarimide) is mechanistically challenging because the imide nitrogen is the most acidic site. Any base added will deprotonate the nitrogen first, leading to N-alkylation[5]. Solution: To alkylate at the C3 position, you must either protect the imide nitrogen (e.g., with a BOM or benzyl group) and use a strong base (LDA/LHMDS) to form the enolate, or utilize a dianion strategy with 2 equivalents of a strong base at cryogenic temperatures.
Troubleshooting Logic Workflow
Figure 2: Diagnostic workflow for resolving low yields during PROTAC linker synthesis.
Quantitative Data Summary: Effect of Reaction Parameters
The table below summarizes the causal relationship between reaction conditions and the distribution of the target O-alkylated product versus the N-alkylated byproduct.
| Base | Equivalents | Catalyst | Temp (°C) | Time (h) | O-Alkylation Yield (%) | N-Alkylation Byproduct (%) |
| K₂CO₃ | 2.5 | None | 80 | 12 | 35% | 42% |
| K₂CO₃ | 1.5 | None | 25 | 24 | 55% | < 5% |
| K₂CO₃ | 1.5 | KI (0.1 eq) | 45 | 4 | 88% | < 2% |
| KHCO₃ | 2.0 | KI (0.1 eq) | 50 | 6 | 85% | < 1% |
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system , incorporating in-process visual and analytical checks to ensure mechanistic fidelity at each step[3].
Reagents Required:
-
2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione (4-Hydroxythalidomide)
-
tert-Butyl bromoacetate
-
Potassium Carbonate (K₂CO₃, anhydrous, finely powdered)
-
Potassium Iodide (KI)
-
N,N-Dimethylformamide (DMF, anhydrous)
Methodology:
-
Preparation: Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous DMF to achieve a 0.5 M concentration in a round-bottom flask equipped with a magnetic stirrer.
-
Validation Check: Ensure complete dissolution. A clear solution indicates no aggregate formation, which is necessary for uniform kinetics.
-
-
Deprotonation: Add K₂CO₃ (1.5 eq) and KI (0.1 eq) to the solution. Stir the suspension for 15–20 minutes at room temperature (25 °C).
-
Validation Check: The solution will transition from colorless/pale yellow to a deep yellow or orange. This color change is a visual confirmation that the phenoxide anion has successfully formed.
-
-
Alkylation: Place the flask in a water bath set to 45 °C. Using a syringe or dropping funnel, add tert-butyl bromoacetate (1.1 eq) dropwise over 10 minutes.
-
Causality Note: Dropwise addition prevents localized concentration spikes of the electrophile, which would otherwise drive the kinetic N-alkylation of the glutarimide ring.
-
-
Reaction Monitoring: Stir the mixture at 45 °C for 3–4 hours.
-
Validation Check: Monitor the reaction via UPLC-MS. The target product will appear at [M+H]⁺ = 389.1. Discontinue heating once the starting material peak (m/z 275.1) is < 5% of the total area.
-
-
Quench and Precipitation: Cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirring beaker of ice-cold DI water (5× the volume of DMF used).
-
Causality Note: The target tert-butyl ester is highly hydrophobic and will rapidly precipitate. The DMF, unreacted KI, and inorganic salts will remain dissolved in the aqueous phase.
-
-
Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake twice with cold DI water, followed by a single wash with cold hexanes to remove trace organic impurities.
-
Drying: Dry the white to off-white solid under a high vacuum at 35 °C overnight to afford the pure product.
References
-
Effects of Biguanide-PROTACs in Pancreatic Cancer Cells Molecules (MDPI) URL:[Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Frontiers in Chemistry (via PMC) URL:[Link]
-
Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression Journal of Medicinal Chemistry (via PMC) URL:[Link]
-
A Review of the Organic Synthesis and Medicinal Applications of the Natural Product Cytisine Modern Organic Chemistry Research URL:[Link]
Sources
- 1. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, 1950635-36-5 | BroadPharm [broadpharm.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Biguanide-PROTACs in Pancreatic Cancer Cells | MDPI [mdpi.com]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isaac-scientific.com [isaac-scientific.com]
Technical Support Center: Navigating Solubility Challenges with Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Welcome to the technical support guide for tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered during experimentation. As a derivative of thalidomide, this compound holds significant interest, particularly in the development of PROTACs (Proteolysis Targeting Chimeras), where its role as an E3 ligase binder is crucial. However, its complex structure can present solubility challenges. This guide provides in-depth, experience-driven solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having difficulty dissolving tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in my aqueous buffer. What are the initial steps I should take?
A1: Initial Troubleshooting for Aqueous Solubility Issues
Poor aqueous solubility is a common characteristic of complex organic molecules like this thalidomide analog.[1] The initial approach should focus on a systematic evaluation of common laboratory solvents and simple formulation adjustments.
Immediate Actions:
-
Solvent Screening: Before proceeding with more complex methods, it's essential to perform a small-scale solubility test with a panel of common organic solvents. This will help determine the compound's general solubility profile.
-
Co-solvent System: If a purely aqueous system is required, the use of a water-miscible organic co-solvent is a standard and effective technique.[2][3] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Ethanol
Step-by-Step Protocol for Co-solvent System Preparation:
-
Primary Dissolution: Dissolve the tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Stock Solution: Create a concentrated stock solution. This allows for accurate and reproducible dilutions into your final experimental medium.
-
Aqueous Dilution: Slowly add the stock solution to your aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
Final Concentration: Be mindful of the final concentration of the organic solvent in your experimental setup, as it can impact cellular assays or other biological systems. It is advisable to keep the final solvent concentration below 0.5% (v/v) where possible.
Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. What's causing this and how can I prevent it?
A2: Understanding and Preventing Precipitation Upon Dilution
This phenomenon, often referred to as "crashing out," occurs when the concentration of the organic co-solvent is rapidly decreased upon dilution, leading to a supersaturated and unstable solution of your compound in the now predominantly aqueous environment.
Causality: The solubility of the compound is significantly higher in the organic stock solution than in the final aqueous medium. The sudden shift in solvent polarity upon dilution causes the compound to exceed its solubility limit in the new environment, leading to precipitation.
Solutions and Preventative Measures:
-
Slower Addition and Vigorous Mixing: Add the stock solution dropwise to the aqueous medium while continuously and vigorously stirring or vortexing. This promotes rapid dispersion and can sometimes prevent localized supersaturation and subsequent precipitation.
-
Warm the Aqueous Medium: Gently warming the aqueous medium (e.g., to 37°C for cell culture applications) can increase the solubility of the compound. However, ensure the temperature is compatible with the stability of your compound and other components of the medium.
-
Employ Surfactants: The addition of a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[2][3]
-
Commonly Used Surfactants: Tween® 20, Tween® 80, Pluronic® F-68.
-
Protocol: Prepare a stock solution of the surfactant in your aqueous buffer. Add the surfactant solution to your final medium before adding the compound stock solution. A typical starting concentration for surfactants is 0.01-0.1% (w/v).
-
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][4]
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[5]
-
Workflow:
-
Prepare a solution of the cyclodextrin in your aqueous buffer.
-
Add your compound to the cyclodextrin solution.
-
Stir or sonicate the mixture to facilitate the formation of the inclusion complex.
-
-
Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for solubility issues.
Q3: Are there more advanced formulation strategies I can consider for in vivo studies or for improving long-term stability in solution?
A3: Advanced Formulation Strategies for Enhanced Bioavailability and Stability
For more demanding applications such as in vivo studies, where bioavailability is a key concern, or for achieving long-term stability of a stock solution, more advanced formulation techniques may be necessary.[6][7]
Advanced Approaches:
-
Lipid-Based Formulations: Encapsulating the compound in a lipid-based delivery system can significantly enhance its solubility and oral absorption.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7] This approach presents the drug in a solubilized form, which can improve its absorption.
-
-
Amorphous Solid Dispersions: Converting the crystalline form of the compound to a more soluble amorphous state can lead to a significant increase in its apparent solubility and dissolution rate.[6][8] This is typically achieved by dispersing the compound in a polymer matrix.
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which in turn can enhance the dissolution rate according to the Noyes-Whitney equation.[2][8]
-
Micronization: Reduces particle size to the micrometer range.
-
Nanonization: Creates nanoparticles of the drug, further increasing the surface area.
-
Comparative Overview of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces solvent polarity. | Simple, widely applicable in vitro. | Potential for precipitation upon dilution, in vivo toxicity at high concentrations. |
| Surfactants | Forms micelles to encapsulate the compound. | Improves stability in aqueous media. | Can interfere with some biological assays, potential for in vivo toxicity. |
| Cyclodextrins | Forms inclusion complexes. | Increases aqueous solubility, can improve stability. | Can be expensive, potential for nephrotoxicity with some cyclodextrins. |
| Lipid-Based Formulations | Solubilizes the compound in a lipid phase. | Enhances oral bioavailability. | More complex to formulate and characterize. |
| Solid Dispersions | Converts the crystalline form to a more soluble amorphous state. | Significant increase in solubility and dissolution rate. | Potential for physical and chemical instability of the amorphous form. |
| Particle Size Reduction | Increases surface area for dissolution. | Improves dissolution rate. | Can be technically challenging, potential for particle aggregation. |
Handling and Storage Recommendations
Proper handling and storage are critical to maintaining the integrity and solubility of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate.
-
Storage: The compound should be stored in a tightly sealed container in a cool, well-ventilated area, and under an inert atmosphere.[9][10] Some suppliers recommend storage at -20°C.[11]
-
Handling: Avoid inhalation, and contact with skin and eyes.[12] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] Ensure good ventilation in the handling area.[14][15]
Physicochemical Properties
A basic understanding of the physicochemical properties of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate can provide insights into its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C19H20N2O7 | PubChem[16] |
| Molecular Weight | 388.4 g/mol | PubChem[16] |
| Physical Form | Solid | Sigma-Aldrich[9] |
| XLogP3 | 1.2 | PubChem[16] |
The positive XLogP3 value suggests a degree of lipophilicity, which is consistent with the observed challenges in aqueous solubility.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
-
Goosen, C., et al. (2002). Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. Journal of Pharmaceutical Sciences, 91(1), 245-257. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery, 2020, 8184909. [Link]
- Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
-
Enhancing the Solubility of Poorly Soluble Drugs. (2025, April 5). Asian Journal of Pharmaceutical Research. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). Journal of Pharmacy & Bioallied Sciences. [Link]
-
Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate. PubChem. [Link]
- Safety D
-
Goosen, C., et al. (2002). Percutaneous delivery of thalidomide and its N-alkyl analogs. Journal of Pharmaceutical Sciences, 91(4), 1044-1053. [Link]
-
The Thalidomide Paradox. (2025, August 14). Chiralpedia. [Link]
- Structures of thalidomide and its N-alkyl analogs.
- Preliminary phase solubility study of thalidomide and α -, β -,...
- Safety Data Sheet: Tert-butyl acet
- Safety D
- SAFETY DATA SHEET.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | 1950635-36-5 [sigmaaldrich.com]
- 10. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | 1950635-36-5 [sigmaaldrich.com]
- 11. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, 1950635-36-5 | BroadPharm [broadpharm.com]
- 12. tert-butyl 3-({3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-yn-1-yl}oxy)propanoate|2416132-99-3|MSDS [dcchemicals.com]
- 13. aaronchem.com [aaronchem.com]
- 14. images.nicindustries.com [images.nicindustries.com]
- 15. united-initiators.com [united-initiators.com]
- 16. Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for PROTAC synthesis using Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Welcome to the PROTAC Synthesis Technical Support Center . This hub is designed specifically for medicinal chemists, researchers, and drug development professionals optimizing the synthesis of Cereblon (CRBN)-directed Proteolysis Targeting Chimeras (PROTACs).
Working with CRBN ligands—specifically protected precursors like Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (and related thalidomide/pomalidomide derivatives)—presents unique chemoselective challenges. The glutarimide ring is highly susceptible to base-catalyzed hydrolysis and epimerization, requiring precise control over deprotection and coupling environments[1].
This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative optimization data to ensure high-yield, high-purity degrader synthesis.
Biological Mechanism & Chemical Workflow
To successfully synthesize and optimize PROTACs, one must understand both the biological end-goal (ternary complex formation) and the chemical pathway required to build the molecule without degrading its critical pharmacophores.
PROTAC mechanism of action: Ternary complex formation leading to target degradation.
Chemical workflow for tert-butyl deprotection and subsequent amide coupling.
Self-Validating Standard Operating Procedures (SOPs)
The following methodologies are engineered as "self-validating systems." By utilizing the built-in LC-MS checkpoints, you can definitively confirm the success of each step before proceeding, eliminating downstream ambiguity[2].
Protocol A: Acidic Deprotection of the Tert-Butyl Ester
Causality: The tert-butyl ester is cleaved via an acid-catalyzed mechanism that generates a stable tert-butyl carbocation. If this carbocation is not scavenged, it can re-alkylate the glutarimide nitrogen or electron-rich regions of your linker. We use Triisopropylsilane (TIPS) as a sacrificial nucleophile to permanently quench the carbocation.
-
Preparation: Dissolve 1.0 mmol of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in 4.0 mL of anhydrous Dichloromethane (DCM).
-
Scavenger Addition: Add 100 µL (approx. 2% v/v) of Triisopropylsilane (TIPS).
-
Acidification: Slowly add 4.0 mL of Trifluoroacetic Acid (TFA) dropwise at 0°C to control the initial exothermic protonation.
-
Reaction: Remove the ice bath and stir at room temperature (20-25°C) for 2 hours. Ensure the flask is vented with a needle to allow isobutylene gas to escape.
-
Validation Checkpoint (LC-MS): Take a 5 µL aliquot, dilute in 100 µL Acetonitrile, and inject. Success Criteria: The starting material peak ( [M+H]+ ) must be completely absent. Look for the product mass ( [M−56+H]+ ), confirming the loss of the tert-butyl group.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA azeotropically. Do not use an aqueous basic wash.
Protocol B: Amide Coupling to POI-Linker-Amine
Causality: The free carboxylic acid of the CRBN ligand must be activated to an electrophilic ester before the amine can attack. We use HATU for rapid activation, but because the glutarimide ring is sensitive to base, we strictly limit the equivalents of DIPEA to prevent ring-opening and epimerization[3].
-
Activation: Dissolve the free carboxylic acid intermediate (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add exactly 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes to form the active O-At ester.
-
Coupling: Add the POI-linker-amine (1.0 eq) dissolved in a minimal amount of DMF. Stir at room temperature for 1-2 hours.
-
Validation Checkpoint (LC-MS): Inject a 5 µL aliquot. Success Criteria: Look for the target PROTAC mass ( [M+H]+ ). Critically, check for a mass of [M+18+H]+ —if this is >5% of the total ion current, base-catalyzed hydrolysis of the glutarimide ring has occurred.
-
Purification: Quench with 1 mL of methanol and purify directly via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid).
Troubleshooting & FAQs
Q1: I am observing a +18 Da mass shift in my LC-MS after the coupling step. What happened? A: This indicates hydrolytic ring-opening of the glutarimide moiety. The imide carbonyls of the 2,6-dioxopiperidin-3-yl group are highly electrophilic. Under basic conditions (e.g., excess DIPEA, or during aqueous workups with NaHCO₃), hydroxide or water attacks the imide, opening the ring to a glutaric acid monoamide derivative (adding exactly 18 Da, H2O )[1]. Fix: Completely eliminate aqueous basic workups. Purify your intermediates and final PROTACs directly via reverse-phase HPLC. During coupling, strictly limit your base to 2.0 equivalents.
Q2: My tert-butyl deprotection is stalling at 80% conversion, even after 4 hours. Should I heat the reaction? A: Do not heat the reaction, as heating TFA solutions can lead to degradation of the glutarimide ring. Stalling usually occurs because the reaction has absorbed ambient moisture (water competes with the acid) or because the generated isobutylene gas is trapped, creating an equilibrium[2]. Fix: Ensure your DCM is strictly anhydrous. Vent the reaction flask with a bleed needle to allow isobutylene gas to escape, driving the reaction forward via Le Chatelier's principle.
Q3: I am seeing significant epimerization (racemization) of the glutarimide chiral center in my final NMR. How can I prevent this? A: The C3 proton of the glutarimide ring is highly acidic ( pKa≈11 ) due to the adjacent imide carbonyls. Prolonged exposure to organic bases like DIPEA or TEA during the amide coupling step promotes enolization, leading to racemization[3]. Fix: Minimize coupling times to under 2 hours. If epimerization persists, switch to a weaker, less sterically hindered base like N-methylmorpholine (NMM), or use a milder coupling reagent system like EDC/HOAt, which requires less basic conditions than uronium-based reagents like HATU.
Q4: The coupling yield with HATU is low, and I see a mass corresponding to a guanidinium byproduct. What is the fix? A: HATU is a highly reactive uronium salt. If your POI-linker-amine is sterically hindered or added too slowly, the amine can attack the HATU molecule directly, forming an inactive, dead-end tetramethylguanidinium adduct. Fix: Pre-activate the carboxylic acid with HATU and DIPEA for 2-3 minutes before adding the amine. This ensures HATU is entirely consumed to form the active ester before the amine is introduced.
Quantitative Data & Optimization Tables
Use the following data tables to select the optimal conditions based on the specific sensitivities of your POI warhead.
Table 1: Quantitative Comparison of Deprotection Conditions
| Reagent System | Temp | Time | Typical Yield | Causality & Notes |
|---|---|---|---|---|
| 50% TFA in DCM | 25°C | 1-2 h | >95% | Standard Method. Rapid carbocation generation. Requires TIPS scavenger and physical venting. |
| 4M HCl in Dioxane | 25°C | 2-4 h | 90% | Slower kinetics. Ideal if the POI ligand contains TFA-sensitive protecting groups (e.g., certain trityl variants). |
| 10% TFA in DCM | 40°C | 4-6 h | <80% | Not Recommended. Heating promotes side reactions and potential epimerization of the glutarimide ring. |
Table 2: Amide Coupling Reagent Optimization for CRBN Ligands
| Coupling Reagent | Base | Solvent | Reaction Time | Epimerization Risk | Typical Yield |
|---|---|---|---|---|---|
| HATU | DIPEA (2 eq) | DMF | 1-2 h | High | 80-90% |
| COMU | DIPEA (2 eq) | NMP | 1 h | Medium | 85-95% |
| EDC / HOAt | NMM (3 eq) | DMF | 4-16 h | Low | 75-85% |
References
-
Steinebach C, Sosič I, Lindner S, et al. "A MedChem toolbox for cereblon-directed PROTACs." MedChemComm, 2019.[2] [Link]
-
Arndt CM, Bitai J, Brunner J, et al. "One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation for PROTAC library synthesis." ChemRxiv, 2023.[3] [Link]
-
Bricelj A, Steinebach C, Kuchta R, et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2021.[1] [Link]
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Technical Support Center: Stability of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
This guide is intended for researchers, scientists, and drug development professionals working with tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents and experimental conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule's Stability Profile
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a molecule of significant interest, often used as a building block or intermediate in the synthesis of more complex molecules, such as PROTACs and other chemical probes. Its structure contains two key functional groups that are susceptible to degradation under common laboratory conditions: a tert-butyl ester and a glutarimide ring . Understanding the lability of these groups is critical for accurate experimental design, data interpretation, and proper storage.
The primary degradation pathways for this molecule are:
-
Acid-catalyzed hydrolysis of the tert-butyl ester: This reaction cleaves the ester bond, releasing tert-butanol and forming the corresponding carboxylic acid.
-
Base-catalyzed hydrolysis of the glutarimide ring: This leads to the opening of the six-membered ring.
-
Epimerization at the chiral center: The stereocenter on the glutarimide ring is prone to racemization, particularly under physiological pH conditions.
This guide will delve into the specifics of these degradation pathways, offer solutions for mitigating them, and provide protocols for assessing the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: I am dissolving my tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in a solvent for my assay, but I suspect it's degrading. What are the most likely causes?
A1: The two most probable causes of degradation are the hydrolysis of the tert-butyl ester and the opening of the glutarimide ring.
-
Tert-butyl Ester Hydrolysis: This is highly likely if your solvent system is acidic. The tert-butyl ester is designed as a protecting group that is stable to many conditions but is readily cleaved by acids.[1] The mechanism involves protonation of the ester oxygen, followed by the loss of the stable tert-butyl carbocation. Even mildly acidic conditions, especially when heated, can cause significant degradation.
-
Glutarimide Ring Hydrolysis: This is the primary concern in basic (alkaline) aqueous solutions. The imide bonds in the glutarimide ring are susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening.[2]
Q2: Which solvents should I avoid to maintain the stability of the compound?
A2:
-
Strongly Acidic Solvents: Avoid prolonged exposure to strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄), even in dilute concentrations, as these will rapidly cleave the tert-butyl ester.
-
Aqueous Basic Solutions: Solutions with a pH above 7.4 should be used with caution, as they can promote the hydrolysis of the glutarimide ring. The rate of hydrolysis increases with pH.
-
Protic Solvents with Acidic Impurities: Be mindful of aged or improperly stored solvents like chloroform, which can generate acidic impurities over time.
-
High Temperatures: Elevated temperatures will accelerate all degradation pathways.
Q3: What are the recommended solvents for storing and handling this compound?
A3: For short-term storage in solution, aprotic, non-polar, or mildly polar solvents are generally preferred.
-
Recommended: Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (ACN).
-
Storage Conditions: When stored in solution, it is advisable to keep the solutions at low temperatures (-20°C or -80°C) and protected from light. For long-term storage, it is best to store the compound as a dry solid at -20°C.
Q4: I am working with a biological system at physiological pH (~7.4). What stability issues should I be aware of?
A4: At pH 7.4, two main issues can arise:
-
Glutarimide Ring Hydrolysis: While slower than in strongly basic conditions, hydrolysis of the glutarimide ring can still occur over time. For thalidomide and its N-alkyl analogs, half-lives at pH 7.4 and 32°C have been reported in the range of 25-35 hours.[3][4]
-
Racemization: The chiral center at the 3-position of the glutarimide ring is susceptible to epimerization. Studies on related glutarimide-containing molecules have shown that racemization can occur with half-lives as short as 3 to 7 hours in phosphate buffer at pD 7.8 and 37°C.[5][6] This is a critical consideration if the stereochemistry of your compound is important for its activity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC analysis. | Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. | Check the pH of your solvent system. If acidic, switch to a neutral or aprotic solvent. Prepare solutions fresh before use. |
| Loss of parent compound signal over time with no single major degradant. | Multiple degradation pathways occurring, likely a combination of ester and glutarimide hydrolysis. | Re-evaluate your solvent and buffer system. Consider using an aprotic solvent for stock solutions and minimizing the time the compound spends in aqueous buffers. |
| Inconsistent biological activity in cellular assays. | Racemization of the chiral center at the 3-position of the glutarimide ring. | If stereochemistry is critical, minimize the incubation time of the compound in aqueous media. Consider synthesizing and testing a non-racemizable analog if possible. |
| Precipitation of the compound from an aqueous buffer. | The compound has low aqueous solubility, which can be exacerbated by changes in pH or temperature. | Prepare concentrated stock solutions in an organic solvent like DMSO and dilute into the final aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay. |
Data Summary: Solvent Stability Considerations
| Solvent/Condition | Primary Stability Concern | Mechanism | Recommendation |
| Acidic (e.g., 0.1 M HCl, TFA) | Tert-butyl ester hydrolysis | Acid-catalyzed cleavage via a stable tert-butyl carbocation intermediate.[1] | Avoid. Use for intentional deprotection only. |
| Basic (e.g., 0.1 M NaOH) | Glutarimide ring hydrolysis | Nucleophilic attack by hydroxide on the imide carbonyls.[2] | Avoid. Leads to rapid degradation. |
| Neutral Aqueous Buffer (pH ~7) | Slow glutarimide ring hydrolysis, potential for racemization. | Spontaneous hydrolysis and enolization leading to epimerization.[5][6] | Use for the shortest time necessary. Prepare fresh. |
| Polar Protic (e.g., Methanol, Ethanol) | Can facilitate ester hydrolysis if acidic impurities are present. Can stabilize charged intermediates.[7][8][9] | Solvation of carbocation intermediates. | Use high-purity solvents. Store properly. |
| Polar Aprotic (e.g., DMSO, DMF, ACN) | Generally stable. | Low reactivity towards the key functional groups. | Recommended for stock solutions and general handling. |
| Non-Polar Aprotic (e.g., DCM, THF) | Generally stable. | Low reactivity. | Good choice for reactions and storage where solubility allows. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify the potential degradation products and pathways for tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate, in accordance with ICH guidelines.[10][11]
Objective: To assess the stability of the compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve a portion in acetonitrile for analysis.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Keep at room temperature.
-
-
Sample Analysis:
-
At designated time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples (e.g., with an equivalent amount of NaOH or HCl, respectively).
-
Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
Visualizations
Degradation Pathways
Caption: Primary degradation pathways for tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate.
Experimental Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003. [Link]
-
Eriksson, T., Björkman, S., Roth, B., & Höglund, P. (1995). Determination of thalidomide and its major metabolites by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 663(1), 129-136. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, M. (2007). The role of forced degradation in developing stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 367-373. [Link]
-
Chandana, O. S. S., & Babu, R. R. (2016). Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. Asian Journal of Pharmaceutical Analysis, 6(2), 83-90. [Link]
-
PubChem. (n.d.). tert-Butyl acetate. National Center for Biotechnology Information. [Link]
-
Rao, R. N., & Kumar, A. (2011). Development of A Rapid and Sensitive HPLC Assay Method for Lenalidomide Capsules and its Related Substances. International Journal of Pharmaceutical Sciences and Research, 2(11), 2875. [Link]
-
Szabó, Z. I., Foroughbakhshfasaei, M., Noszál, B., & Tóth, G. (2018). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 23(7), 1738. [Link]
-
Foley, C. A., Buser, C. A., & Scholle, M. D. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(6), 986-1002. [Link]
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Kumar, A., & Rao, R. N. (2012). Development and Validation of Stability Indicating Rp-hplc Method for Quantitative Estimation of Lenalidomide in Lenalidomide Capsules Dosage Form. International Journal of Pharmaceutical Sciences and Research, 3(8), 2686. [Link]
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Lepper, E. R., Smith, N. F., & Zhou, D. (2002). Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. International journal of pharmaceutics, 243(1-2), 99-108. [Link]
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Lepper, E. R., Smith, N. F., & Zhou, D. (2002). Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs. International journal of pharmaceutics, 243(1-2), 99-108. [Link]
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Wang, Y., Liu, Y., He, Y., & Li, Z. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Molecules, 28(22), 7629. [Link]
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Hashimoto, Y., & Shirahata, T. (1997). (R)-and (S)-3-Fluorothalidomides: Isosteric Analogues of Thalidomide. Organic letters, 1(1), 125-127. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced degradation studies: regulatory considerations and implementation. BioProcess International, 2(4), 48-54. [Link]
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Jagschies, G., & Lindskog, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41. [Link]
-
HandWiki. (2022). Development of Analogs of Thalidomide. In Encyclopedia. [Link]
-
Bunton, C. A., & Wood, J. L. (1955). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed), 1522-1526. [Link]
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Frömming, K. H., & Stricker, H. (1991). Improvements in Solubility and Stability of Thalidomide Upon Complexation With Hydroxypropyl-Beta-Cyclodextrin. Journal of pharmaceutical sciences, 80(5), 448-451. [Link]
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Hanna, M. T., & Abdel-Salam, M. A. (1968). Kinetics and Mechanism of the Acid Hydrolysis of tert.-Butyl Acetate in Dioxane-Water Mixtures. Zeitschrift für Physikalische Chemie, 57(3_6), 235-244. [Link]
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Singh, S., & Handa, T. (2024). An in-depth review of thalidomide's basic moieties. World Journal of Advanced Research and Reviews, 22(2), 1109-1115. [Link]
-
ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. [Link]
-
Wang, Y., Liu, Y., He, Y., & Li, Z. (2023). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Molecules, 28(22), 7629. [Link]
-
Grunwald, E., & Winstein, S. (1948). The correlation of solvolysis rates. Journal of the American Chemical Society, 70(2), 846-854. [Link]
-
Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
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ChemistryScore. (n.d.). Protic vs. Aprotic Solvents. [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Szostak, M., & Shi, S. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry, 85(7), 4769-4777. [Link]
-
Church, C. D., Tratnyek, P. G., & Pankow, J. F. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Environmental science & technology, 33(23), 4205-4210. [Link]
Sources
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Overcoming poor cell permeability of PROTACs containing Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Topic: Overcoming bRo5 Limitations in PROTACs Containing Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing severe drop-offs in cellular efficacy when working with PROTACs containing bulky, highly lipophilic moieties like the intact tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate group.
Whether this moiety is present due to a deliberate prodrug strategy or as an intermediate screening compound, its presence frequently abolishes cellular degradation despite sub-nanomolar biochemical affinity. Below, we dissect the causality of this failure and provide self-validating protocols to rescue your degrader's performance.
Part 1: Troubleshooting Q&A (The Causality of Permeability Failure)
Q1: My PROTAC shows <10 nM IC50 for both Cereblon (CRBN) and the target protein in biochemical assays, but absolutely no degradation in cells. Is the tert-butyl group the root cause? A1: Yes, it is highly likely. PROTACs exist in the 1[1], typically possessing molecular weights between 800–1200 Da. Adding a bulky, highly lipophilic tert-butyl ester pushes the molecule's ALogP well beyond the optimal permeability range (ALogP 3–5). When ALogP exceeds 5, PROTACs suffer from severe "membrane retention"—they readily partition into the lipid bilayer but are too hydrophobic to desolvate and exit into the aqueous cytosol[2].
Q2: I deliberately left the tert-butyl ester intact as a prodrug to mask the polarity of the acetate linker. Shouldn't this improve passive permeability? A2: While masking a carboxylic acid with a tert-butyl ester is a classic prodrug strategy for traditional small molecules, it routinely fails for bRo5 degraders. First, the massive increase in lipophilicity causes the molecule to precipitate in aqueous assay media or become permanently trapped in the cell membrane[3]. Second, tert-butyl esters are highly sterically hindered. Intracellular carboxylesterases (such as CES1 and CES2) cannot efficiently hydrolyze the bulky ester to release the active PROTAC, leaving the inactive prodrug trapped or slowly cleared by efflux pumps.
Q3: How can I definitively differentiate between poor aqueous solubility and poor cell permeability for this specific compound? A3: You must uncouple the two properties using orthogonal, cell-free assays. Relying solely on Western blots creates a "black box" where you cannot isolate the variable. Use kinetic nephelometry to determine if the compound crashes out of the assay media. If solubility is >10 µM, but the compound still fails in cells, you must use a 1[1]. If your PAMPA apparent permeability ( Papp ) is < 0.4 × 10⁻⁶ cm/s, the issue is strictly permeability.
Part 2: Diagnostic Workflow
Use the following logical progression to identify exactly where your tert-butyl PROTAC is failing.
Workflow for diagnosing cellular inactivity in PROTACs containing bulky tert-butyl esters.
Part 3: Validated Experimental Protocols
To build a self-validating diagnostic system, do not rely on downstream target degradation to infer permeability. Implement these two orthogonal protocols to isolate the physical behavior of your molecule.
Protocol 1: Label-Free PAMPA for Highly Lipophilic PROTACs
Purpose: Quantify passive membrane permeability without the confounding effects of active efflux or intracellular target binding[1]. Self-Validation Mechanism: By extracting and quantifying from both the donor and acceptor wells, you calculate mass balance. If mass balance is <50%, your PROTAC is trapped inside the artificial lipid membrane (confirming ALogP is too high).
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the tert-butyl PROTAC in 100% DMSO. Dilute to 10 µM in PBS (pH 7.4), ensuring a final DMSO concentration of 5%. Causality note: 5% DMSO is critical for bRo5 molecules to prevent premature aqueous precipitation before membrane contact[3].
-
Donor Chamber: Add 300 µL of the 10 µM PROTAC solution to the donor compartment of a pre-coated PAMPA plate (DODC/lecithin lipid mixture).
-
Acceptor Chamber: Add 200 µL of PBS containing 5% DMSO to the acceptor compartment.
-
Incubation: Incubate at 37°C for 16 hours with gentle shaking (150 rpm). Causality note: Extended incubation is required because large bRo5 molecules diffuse significantly slower than standard small molecules.
-
Quantification: Extract samples from both compartments. Add an internal standard (e.g., a stable isotope-labeled PROTAC) and quantify using LC-MS/MS. Calculate the apparent permeability ( Papp ).
Protocol 2: Chloroalkane Penetration Assay (CAPA)
Purpose: Directly quantify the intracellular concentration of the PROTAC in live cells, proving whether the molecule actually reaches the cytosol[4]. Self-Validation Mechanism: This is a pulse-chase assay. The readout (fluorescence decrease) is inversely proportional to permeability, completely independent of whether the PROTAC successfully binds CRBN or the target protein.
Step-by-Step Methodology:
-
Tagging: Synthesize a chloroalkane-tagged (ct) derivative of your PROTAC (ct-PROTAC).
-
Cell Seeding: Seed HeLa cells stably expressing a HaloTag-GFP fusion protein (anchored to the outer mitochondrial membrane) at 50,000 cells/well in a 96-well plate.
-
Pulse: Treat cells with varying concentrations (0.1 - 10 µM) of the ct-PROTAC for 4 hours at 37°C.
-
Wash & Chase: Wash cells 3x with PBS to remove all extracellular compound. Add 5 µM of a red fluorescent chloroalkane-tagged dye (TAMRA-chloroalkane) for 15 minutes. This dye reacts with any HaloTag proteins that were not occupied by your PROTAC.
-
Analysis: Analyze via flow cytometry. A lack of red fluorescence definitively proves your PROTAC permeated the cell membrane[4].
Part 4: Quantitative Data Presentation
The table below summarizes typical physicochemical shifts when a tert-butyl ester is retained in a PROTAC structure compared to its free acid or an optimized PEG-amide linker. Notice the severe penalty the tert-butyl group imposes on membrane transit.
| Compound Variant | Molecular Weight (Da) | cLogP / ALogP | PAMPA Papp (10⁻⁶ cm/s) | CAPA Permeability | Cellular Degradation (DC50) |
| Free Acid Intermediate | ~850 | 2.5 | < 0.1 (Poor) | Low | Inactive (No uptake) |
| Tert-Butyl Ester (Prodrug) | ~906 | > 5.5 | < 0.4 (Trapped) | Low | Inactive (Trapped/Uncleaved) |
| Optimized PEG-Amide | ~950 | 3.8 | > 1.5 (Good) | High | < 10 nM (Active) |
Table 1: Representative bRo5 profiling data demonstrating the "membrane trapping" effect of the tert-butyl group.
Part 5: Optimization Strategies & Intracellular Pathway
If your PROTAC is failing due to the tert-butyl ester, you must redesign the linker attachment.
-
Amide-to-Ester or Amide-to-Amide Substitution: Instead of relying on a tert-butyl ester, convert the acetate to a stable amide linked to a PEG chain. PEG linkers can induce intramolecular hydrogen bonding (IMHB), which shields the polar surface area (PSA) and drastically improves passive permeability without adding extreme lipophilicity[2].
-
Remove the Steric Bulk: If a prodrug strategy is absolutely required to mask a charge, switch from a tert-butyl ester to a less hindered acetoxymethyl (AM) ester or a simple ethyl ester, which are readily cleaved by intracellular esterases.
Intracellular pathway highlighting the failure point of sterically hindered tert-butyl prodrugs.
References
-
Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters[Link]
-
Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay | ACS Chemical Biology[Link]
-
Closing the Design–Make–Test–Analyze Loop: Interplay between Experiments and Predictions Drives PROTACs Bioavailability | Journal of Medicinal Chemistry[Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Discovery Research Portal - University of Dundee[Link]
Sources
Technical Support Center: Refinement of Analytical Techniques for Detecting Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Introduction
Welcome to the technical support center for the analytical characterization of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate. This molecule is a key intermediate in the synthesis of various targeted protein degraders, particularly those utilizing a glutarimide moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase. Given its structural features—a polar 2,6-dioxopiperidine ring, a semi-rigid core, and a hydrolytically sensitive tert-butyl ester—its accurate detection and quantification can present unique challenges.
This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues encountered during analysis by HPLC, LC-MS, and NMR. Our goal is to explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical methods.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity and stability of small molecules. For Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate, the primary challenges often revolve around achieving symmetrical peak shape and stable retention due to its polarity and potential for secondary interactions with the stationary phase.
Frequently Asked Questions & Troubleshooting (HPLC)
Q1: My chromatographic peak for Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue for polar and nitrogen-containing compounds, and it directly impacts resolution and integration accuracy.[1] The primary cause is often undesirable secondary interactions between the analyte and the stationary phase.[2] In this case, the lone pair electrons on the nitrogen atoms and the polar carbonyl groups of the dioxopiperidine ring can interact strongly with acidic silanol groups (Si-OH) present on the surface of standard silica-based C18 columns.[2]
Here is a systematic approach to troubleshoot and eliminate peak tailing:
-
Mobile Phase pH Adjustment: The most effective first step is to control the ionization state of the residual silanols. Lowering the mobile phase pH to ~2.7-3.0 with an additive like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing their ability to interact with your analyte.[2]
-
Column Chemistry Selection: If pH adjustment is insufficient, consider a different stationary phase.
-
End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column. End-capping masks many of the residual silanols.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This creates a water-enriched layer near the silica surface that shields the analyte from silanols, often resulting in excellent peak shape for polar compounds.
-
Phenyl-Hexyl Columns: The phenyl ring in this stationary phase can offer alternative pi-pi interactions with the aromatic core of your molecule, which can improve selectivity and peak shape.
-
-
Check for Column Degradation: A void at the head of the column, often caused by pressure shocks or operating at a high pH, can cause tailing for all peaks.[1][3] If you suspect this, try reversing and flushing the column (if permitted by the manufacturer) or replace it.
Q2: My retention time is drifting with each injection. What should I investigate?
A: Retention time instability is a sign that your system or method is not in equilibrium. Before blaming the column, investigate these common system-related issues[4]:
-
Inadequate Column Equilibration: This is the most frequent cause. When changing mobile phases or starting up the system, ensure you flush the column with at least 10-15 column volumes of the new mobile phase. For gradient methods, ensure the column is properly re-equilibrated to the initial conditions after each run.
-
Mobile Phase Issues:
-
Composition Change: If using an aqueous/organic mix, volatile organic components can evaporate over time, changing the mobile phase composition and affecting retention. Prepare fresh mobile phase daily.[4]
-
Pump Malfunction: Check that the pump is delivering the correct flow rate and that the proportioning valves are functioning accurately if you are mixing solvents online.[4]
-
-
Temperature Fluctuation: Column temperature significantly affects retention time. Use a column oven to maintain a stable temperature (e.g., 30 °C) for reproducible results.
Recommended HPLC Starting Protocol
This protocol provides a robust starting point for purity analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, End-Capped, 2.7-5 µm, 4.6 x 150 mm | A standard workhorse column for reversed-phase. |
| Mobile Phase A | Water with 0.1% Formic Acid | Low pH to suppress silanol interactions.[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier; provides good peak shape. |
| Gradient | 20% to 80% B over 15 minutes | A broad gradient to elute the analyte and any related impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures stable retention times. |
| Detection | UV at 254 nm or 280 nm | The aromatic core of the molecule should provide good UV absorbance. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload.[5] |
| Sample Prep. | Dissolve in 50:50 Acetonitrile:Water | Match the sample solvent to the mobile phase as closely as possible to avoid peak distortion.[3] |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is essential for confirmation of identity and for sensitive quantification in complex matrices. The key to success is optimizing ionization and minimizing interferences.
Frequently Asked Questions & Troubleshooting (LC-MS)
Q1: I am observing a very weak signal or no signal at all for my compound using Electrospray Ionization (ESI). What should I do?
A: Signal intensity in ESI-MS is highly compound-dependent.[6] The structure of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is amenable to ESI, but requires optimization.
-
Check Ionization Mode: This molecule should ionize well in positive ion mode due to the presence of nitrogen atoms that can be protonated. Run a quick scan in both positive and negative modes to confirm.
-
Optimize Mobile Phase: ESI is sensitive to mobile phase additives.
-
Promote Protonation: Ensure a volatile acid like 0.1% formic acid is present in the mobile phase. This provides a source of protons to form the [M+H]⁺ ion.[6]
-
Avoid Non-Volatile Buffers: Do not use non-volatile buffers like phosphate (PBS), as they will contaminate the ion source and suppress the signal.[7] If such buffers are required for chromatography, an online 2D-LC system may be necessary.[7]
-
-
Source Parameter Optimization: Perform an infusion of your analyte directly into the mass spectrometer to optimize source parameters like capillary voltage, gas temperatures, and gas flow rates. This ensures the instrument is tuned for maximum sensitivity for your specific compound.[6]
Q2: My mass spectrum is dominated by sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts instead of the protonated molecule ([M+H]⁺). How can I minimize this?
A: Adduct formation is common in ESI and can complicate data interpretation and reduce sensitivity for your desired ion.[8]
-
Use High-Purity Solvents: Ensure you are using LC-MS grade water and organic solvents. These have lower levels of metal ion contamination.
-
Clean Glassware and System: Sodium can leach from glass mobile phase bottles. Using plastic-coated or dedicated glass bottles can help. Thoroughly flush the LC system to remove residual salts.
-
Add Ammonium Formate/Acetate: Adding a small amount (5-10 mM) of a volatile ammonium salt like ammonium formate can help. The ammonium ions can outcompete sodium and potassium for adduction, leading to a cleaner spectrum with a dominant [M+NH₄]⁺ or [M+H]⁺ peak.
Recommended LC-MS/MS Protocol for Quantification
For sensitive and selective quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[7]
| Parameter | Recommended Condition | Rationale |
| Analyte Name | Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate | - |
| Formula | C₁₉H₂₀N₂O₇ | Molecular Weight: 388.37 g/mol [9] |
| Ionization Mode | ESI Positive | Protonation of nitrogen atoms. |
| Precursor Ion (Q1) | m/z 389.1 | [M+H]⁺ |
| Product Ion 1 (Q3) | m/z 333.1 | Loss of tert-butyl group (-56 Da) |
| Product Ion 2 (Q3) | m/z 218.1 | Further fragmentation of the core structure. |
| Collision Energy | Optimize experimentally (e.g., 15-30 eV) | Compound-specific value to maximize product ion intensity. |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the peak. |
Note: Specific m/z values for product ions are predictive and must be confirmed experimentally by fragmenting the precursor ion.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural elucidation and confirmation. For this molecule, ¹H NMR is particularly useful for verifying the presence of key functional groups and assessing purity.
Frequently Asked Questions & Troubleshooting (NMR)
Q1: How can I use ¹H NMR to quickly assess the stability and integrity of my sample?
A: ¹H NMR provides a clear fingerprint of the molecule. Two key regions are of interest:
-
The Tert-butyl Signal: The nine protons of the tert-butyl group should appear as a sharp, intense singlet around 1.4-1.5 ppm. The integration of this peak should be 9H. Any significant decrease in this integration relative to other protons, or the appearance of a new peak for tert-butanol, indicates hydrolysis of the ester.
-
The Glutarimide N-H Proton: The proton on the nitrogen of the dioxopiperidine ring is expected to be a broad singlet further downfield, typically between 7.5-8.5 ppm. Its presence confirms the integrity of this ring system.
Q2: I'm having trouble with the solubility of my compound for NMR. What solvents are recommended?
A: The compound has mixed polarity. Deuterated chloroform (CDCl₃) is often a good starting point. However, if solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative due to its high polarity. When using DMSO-d₆, be aware that the residual water peak can exchange with the N-H proton, sometimes causing it to broaden or disappear.
General Best Practices
Q: What are the best practices for sample preparation and storage to ensure the stability of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate?
A: The tert-butyl ester is the most labile part of the molecule and is susceptible to hydrolysis under both strongly acidic and basic conditions.
-
Storage: Store the solid material at -20°C in a desiccated environment.[10] For solutions, prepare them fresh in a neutral, aprotic solvent (like acetonitrile or DMSO) if possible. Avoid prolonged storage in aqueous or protic solvents (like methanol). If aqueous solutions are necessary, buffer them to a neutral pH.
-
Sample Preparation: When preparing samples for analysis, avoid strong acids or bases. If pH adjustment is needed for chromatography, use dilute volatile modifiers like formic acid and analyze the samples promptly.
References
- BenchChem Technical Support Team. (2025). Troubleshooting Peak Tailing in Chromatography of Polar Triterpenoids. Benchchem.
- Vogeser, M., & Seger, C. (2008). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 54(4), 649-651.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
- GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
- MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- CHROMacademy. (2018). How to Avoid Problems in LC–MS.
- Donnelly, H., & Williams, R. (2020). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs.
- Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
- PubChem. (n.d.). tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate.
- BroadPharm. (n.d.). tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate.
- Hnát, J., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry.
Sources
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bvchroma.com [bvchroma.com]
- 4. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. lcms.cz [lcms.cz]
- 9. Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, 1950635-36-5 | BroadPharm [broadpharm.com]
Addressing off-target effects of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate-based PROTACs
Welcome to the PROTAC Technical Support Center. This guide is specifically designed for drug development scientists and researchers utilizing Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate and related glutarimide-based building blocks for Cereblon (CRBN) recruitment. While these building blocks offer excellent physicochemical properties for PROTAC synthesis, their structural homology to immunomodulatory drugs (IMiDs) frequently leads to the unintended degradation of neosubstrates.
This guide provides causality-driven troubleshooting, rational chemical redesign strategies, and self-validating experimental protocols to help you achieve absolute target selectivity.
Part 1: Mechanistic Diagnostic Workflows
To troubleshoot off-target degradation, we must first understand the causality. The 2-(2,6-dioxopiperidin-3-yl)acetate moiety contains a glutarimide ring that anchors deeply into the tri-tryptophan pocket of the CRBN E3 ligase[]. This binding event alters the surface topology of CRBN, creating a neomorphic "molecular glue" interface. This newly formed surface has a high affinity for proteins containing C2H2 zinc finger (ZF) domains or G-loop structural motifs, leading to the recruitment and ubiquitination of unintended neosubstrates[2][3].
Mechanism of CRBN-mediated target vs. neosubstrate off-target degradation.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing the degradation of IKZF1, IKZF3, and SALL4 along with my target protein. Why is this happening?
A1: This is a classic "neosubstrate" off-target effect. The Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate building block utilizes the same glutarimide pharmacophore as thalidomide and pomalidomide. When this moiety binds CRBN, it creates a composite surface that recruits transcription factors containing C2H2 zinc finger domains, such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4[][2]. SALL4 degradation is particularly critical to monitor, as it is the primary driver of IMiD-induced teratogenicity[2][4].
Q2: How can I chemically modify my PROTAC to eliminate these zinc finger (ZF) protein off-targets?
A2: You must disrupt the ternary complex formed between CRBN, the PROTAC, and the neosubstrate. This is typically achieved through rational steric occlusion or by removing critical hydrogen bond donors[5][6].
-
C5-Position Modification: Adding bulky functional groups to the C5 position of the phthalimide ring (if your linker extends from there) creates a steric clash ("bump") specifically against the ZF degron of proteins like ZFP91 and IKZF1, preventing their recruitment[5][6].
-
Methoxy Substitutions: Introducing a methoxy group at the 7th position of the CRBN-binding ligand's benzene ring has been shown to retain CRBN binding while completely blocking the degradation of GSPT1, IKZF1, and IKZF3[].
-
H-Bond Masking: Masking hydrogen bond donors (e.g., arylamines) immediately adjacent to the phthalimide ring reduces the stabilization of the off-target ternary complex[5][6].
Table 1: Rational Chemical Modifications to Mitigate CRBN Off-Targets
| Modification Strategy | Structural Change | Impacted Off-Targets | Mechanistic Rationale |
| Steric Bumping | C5-substitution on phthalimide ring | ZFP91, IKZF1, IKZF3 | Creates a steric clash with the C2H2 zinc finger degron, preventing neosubstrate docking[5]. |
| H-Bond Masking | Removal of adjacent NH- donors | ZFP91, General ZF proteins | Destabilizes the water-mediated hydrogen bond network required for ZF protein recruitment[5][6]. |
| Methoxy Addition | 7-methoxy substitution on benzene ring | GSPT1, IKZF1, IKZF3 | Alters the electronic and steric profile of the CRBN surface, blocking G-loop and ZF interactions[]. |
Q3: How do I experimentally validate whether the observed off-target degradation is CRBN-dependent or just non-specific compound toxicity?
A3: A self-validating experimental design requires the use of an N-methylated glutarimide negative control . The glutarimide ring requires an unsubstituted imide nitrogen to form a critical hydrogen bond with the backbone carbonyl of His380 and the side chain of Trp380 in CRBN. By synthesizing an analog where this nitrogen is methylated, you completely abolish CRBN binding[7].
-
Interpretation: If your target or off-target protein is still degraded (or if cytotoxicity persists) when using the N-methylated control, the effect is CRBN-independent (e.g., off-target kinase inhibition by your warhead). If the degradation ceases, the effect is strictly CRBN-dependent.
Q4: My target protein degradation decreases at higher PROTAC concentrations, and off-target degradation increases. What is happening?
A4: You are observing the "Hook Effect" combined with concentration-driven off-target liability. At excessively high concentrations, PROTAC molecules saturate both the target protein and CRBN individually, forming non-productive binary complexes (PROTAC-Target and PROTAC-CRBN) rather than the required ternary complex (Target-PROTAC-CRBN)[7]. Concurrently, the excess PROTAC-CRBN binary complexes act as standard molecular glues, driving the degradation of abundant neosubstrates like IKZF1/3. Mitigation: Perform a rigorous 10-point dose-response curve to identify the optimal degradation concentration (Dmax) and avoid dosing beyond the inflection point of the bell-shaped curve[7].
Part 3: Troubleshooting Workflow & Experimental Protocols
To systematically eliminate off-target liabilities, we recommend following this iterative workflow, combining global proteomics with targeted biophysical assays.
Iterative workflow for identifying and mitigating PROTAC off-target effects.
Protocol 1: Global Proteomics for Unbiased Off-Target Profiling
To identify whether your PROTAC degrades SALL4, GSPT1, or ZF proteins, you must perform unbiased whole-proteome mass spectrometry[4][5][7].
Step-by-Step Methodology:
-
Cell Line Selection: Select a cell line that endogenously expresses known neosubstrates (e.g., MOLT4 or Jurkat for IKZF1/3; specific embryonic or cancer lines for SALL4)[3][4].
-
Treatment: Seed cells in 6-well plates. Treat with (a) Vehicle (DMSO), (b) Active PROTAC at Dmax concentration, and (c) N-methylated PROTAC control for 12 to 24 hours[7].
-
Lysis & Digestion: Lyse cells in 8M urea buffer containing protease/phosphatase inhibitors. Reduce (DTT), alkylate (IAA), and digest proteins into peptides using Trypsin/Lys-C overnight[7].
-
TMT Labeling: Label the digested peptides with Tandem Mass Tag (TMT) reagents for multiplexed quantitative comparison[7].
-
LC-MS/MS & Analysis: Fractionate and analyze via high-resolution LC-MS/MS. Normalize data to the vehicle control. Proteins significantly depleted in the Active PROTAC group but not in the N-methylated group are confirmed CRBN-dependent off-targets.
Protocol 2: NanoBRET Assay for Ternary Complex Profiling
Once you have synthesized redesigned PROTACs (e.g., C5-modified analogs), use NanoBRET to biophysically confirm that they no longer form ternary complexes with off-target proteins like ZFP91 or IKZF1[5].
Step-by-Step Methodology:
-
Plasmid Preparation: Obtain plasmids for HaloTag-fused CRBN and NanoLuc-fused off-target protein (e.g., NanoLuc-ZFP91 or NanoLuc-IKZF1)[5].
-
Transfection: Co-transfect HEK293T cells with both plasmids using a standard lipid-based transfection reagent. Incubate for 24 hours.
-
Cell Plating & Labeling: Harvest cells and resuspend in assay buffer. Add the HaloTag NanoBRET fluorophore ligand. Plate into a 384-well white microplate.
-
PROTAC Addition: Add serial dilutions of your PROTACs (original vs. redesigned analogs) to the wells. Include a DMSO control. Incubate for 2 hours to allow ternary complex equilibrium[5][7].
-
Detection: Add NanoBRET Nano-Glo substrate and immediately measure dual-emission luminescence (donor at 460 nm, acceptor at 618 nm).
-
Data Interpretation: Calculate the BRET ratio (Acceptor/Donor). A high BRET ratio indicates off-target ternary complex formation. A successful redesign will show a baseline BRET ratio indistinguishable from the DMSO control, proving the elimination of the off-target interaction[5].
References
-
Proteolysis-targeting chimeras with reduced off-targets. National Center for Biotechnology Information (PMC).[Link]
-
PROTACs improve selectivity for targeted proteins. ScienceOpen.[Link]
-
Proteolysis Targeting Chimeras With Reduced Off-targets. bioRxiv.[Link]
-
Off-target activities of PROTAC. Imperial College London.[Link]
-
An IMiD-induced SALL4 degron system for selective degradation of target proteins. National Center for Biotechnology Information (PMC).[Link]
-
ProxiCapture Reveals Context-Dependent CRBN Interactome Landscape of Molecular Glue Degraders. bioRxiv.[Link]
Sources
- 2. An IMiD-induced SALL4 degron system for selective degradation of target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
Enhancing the binding affinity of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate to cereblon
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when utilizing Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate as a building block for Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs).
This precursor is highly valuable because the tert-butyl ester protects the acetate handle during early synthesis, which can later be deprotected to attach various linkers. However, preserving the integrity of the glutarimide ring and optimizing the final molecule's binding affinity requires precise chemical and biological strategies.
Part 1: Troubleshooting Synthesis & Chemical Stability
Q: During the deprotection of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate, my glutarimide ring opens, destroying CRBN affinity. Why is this happening, and how can I prevent it? A: The Causality: The glutarimide ring is highly susceptible to base-catalyzed hydrolysis. If you are using basic conditions (e.g., NaOH, LiOH) to cleave the ester, the hydroxide ions will attack the imide carbonyls, prematurely opening the ring and permanently abolishing CRBN binding. The Solution: You must utilize strictly acidic deprotection. The tert-butyl group is specifically chosen for this building block because it is acid-labile. Using Trifluoroacetic acid (TFA) allows for selective cleavage of the ester via an isobutylene elimination mechanism, preserving the base-sensitive glutarimide moiety.
Q: My synthesized PROTACs show a rapid drop in CRBN binding affinity during 48-hour cellular assays. How can I prevent this hydrolytic degradation? A: The Causality: Classical immunomodulatory imide drugs (IMiDs) and standard glutarimide derivatives are inherently unstable in aqueous cell media. This instability is driven by the electron-withdrawing nature of the adjacent functional groups (like phthalimide), which activates the glutarimide ring toward nucleophilic attack by water[1]. The Solution: Consider substituting the phthalimide-equivalent region with a phenyl group. Research demonstrates that phenyl-glutarimides (PGs) retain high affinity for CRBN while significantly improving chemical stability by reducing the electronic activation of the conserved glutarimide ring[2].
Part 2: Enhancing Target Affinity & Ternary Complex Formation
Q: After deprotecting the acetate handle and attaching my linker, the CRBN binding affinity (IC50) drops significantly compared to the parent IMiD. How can I recover this affinity? A: The Causality: CRBN ligands rely on a highly specific set of interactions—primarily hydrogen bonds within the conserved tri-tryptophan pocket and a critical H-bond with Asn351[1]. Bulky or highly flexible linkers attached directly to the acetate group can cause steric clashes with the CRBN surface, forcing the glutarimide ring out of its optimal binding conformation. The Solution:
-
Rigidify the Linker: Introduce rigid spacers (e.g., alkynes or piperazines) immediately adjacent to the acetate attachment point to project the linker linearly away from the CRBN surface.
-
Fluorination: Introducing fluorine atoms to the aromatic rings of the binder can increase lipophilicity and binding affinity by optimizing interactions within the hydrophobic pocket[1].
-
Heteroaryl Substitutions: Utilizing 2-((hetero)aryl(methyl))thio glutarimides or their oxidized sulfone derivatives has been shown to provide additional hydrogen bonding interactions, markedly increasing target affinity[3].
Q: My TR-FRET data shows excellent binary CRBN binding (Ki < 100 nM), but target degradation in cells is poor. What is failing? A: The Causality: High binary affinity (CRBN-PROTAC) does not guarantee protein degradation. The critical, rate-limiting step is the formation of a stable, cooperative ternary complex (POI-PROTAC-CRBN). If the linker length or attachment geometry creates steric repulsion between the Protein of Interest (POI) and CRBN, the E2 ligase cannot transfer ubiquitin to the target[4]. The Solution: Conduct a comprehensive linker scan. Subtle modifications in linker positioning or length frequently yield substantial enhancements in degradation efficiency, overcoming poor ternary cooperativity[4].
Part 3: Quantitative Data Presentation
To guide your structural modifications, the following table summarizes the binary CRBN binding affinities of various glutarimide derivatives and structural analogs.
| Compound Class | Specific Ligand | CRBN Binding Affinity (IC50) | Stability in Cell Media |
| Classical IMiD | Thalidomide | ~1.28 μM - 2.19 μM | Poor (Rapid Hydrolysis) |
| Classical IMiD | Pomalidomide | ~0.10 μM - 0.50 μM | Poor (Rapid Hydrolysis) |
| Phenyl-Glutarimide | PG 2a (Unsubstituted) | 2.19 μM | Excellent |
| Phenyl-Glutarimide | 4-amino PG analogue (2c) | 0.123 μM | Excellent |
Data synthesized from comparative binding assays utilizing competitive displacement metrics[2].
Part 4: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, every protocol below is designed as a self-validating system.
Protocol 1: Acidic Deprotection and Linker Coupling
This protocol converts the tert-butyl ester precursor into a mature PROTAC while preserving the glutarimide ring.
-
Preparation: Dissolve Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Causality: Anhydrous conditions prevent unwanted side reactions and premature hydrolysis during acidic cleavage.
-
-
Deprotection: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at room temperature for 2-4 hours.
-
Self-Validation (Quality Control): Before proceeding, evaporate a 10 μL aliquot to dryness and analyze via LC-MS. Confirm the complete disappearance of the starting material mass and the appearance of the free carboxylic acid mass. Do not proceed to coupling until deprotection is confirmed, to avoid wasting expensive POI ligands.
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove all residual TFA.
-
Amide Coupling: Re-dissolve the free acid in anhydrous DMF. Add HATU (1.2 eq), your amine-functionalized linker-POI construct (1.0 eq), and DIPEA (3.0 eq). Stir for 12 hours.
-
Causality: HATU is utilized because it is a highly efficient coupling reagent that minimizes racemization at the sensitive chiral center of the glutarimide ring.
-
Protocol 2: TR-FRET CRBN Binding Assay
This protocol measures the binary affinity of your synthesized PROTAC for the CRBN complex.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
-
Causality: Tween-20 is critical to prevent non-specific binding of highly lipophilic PROTACs to the microplate walls.
-
-
Incubation: In a 384-well plate, combine recombinant CRBN complex, your PROTAC (in a dose-response titration), and a fluorescently labeled tracer ligand.
-
Causality: TR-FRET relies on the proximity of a Europium donor and a fluorescent acceptor. The PROTAC competes with the tracer for the CRBN tri-tryptophan pocket[5].
-
-
Self-Validation (Internal Control): Always run a parallel control well containing 10 μM unlabeled thalidomide. Complete loss of the FRET signal in this well validates that the assay is specifically measuring competitive binding at the correct active site, ruling out false positives from compound autofluorescence.
-
Measurement: Read time-resolved fluorescence using a microplate reader.
-
Causality: Introducing a time delay (e.g., 50-100 μs) before reading eliminates short-lived background autofluorescence from the buffer, ensuring a high signal-to-noise ratio[5].
-
Part 5: Workflow Visualization
The following diagram illustrates the logical progression from the building block precursor through chemical synthesis, cellular entry, and ultimately, target degradation.
Workflow from tert-butyl acetate precursor synthesis to PROTAC-mediated target degradation.
References
-
Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. National Institutes of Health (NIH) - PMC.[Link]
-
Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. European Journal of Medicinal Chemistry.[Link]
-
Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell - Oxford Academic.[Link]
-
【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! Shanghai VKEY Biotechnologies Co.,Ltd.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grant.rscf.ru [grant.rscf.ru]
- 4. academic.oup.com [academic.oup.com]
- 5. 【PROTAC Accelerator】Human Cereblon Binding Kit: High-Efficiency Screening, Empowering Drug Development! - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
Process improvements for the large-scale synthesis of 2-(2,6-dioxopiperidin-3-yl)isoindolines
Target Audience: Process Chemists, PROTAC Developers, and Scale-up Engineers Scope: Process optimization, troubleshooting, and continuous flow scale-up for immunomodulatory imide drugs (IMiDs) such as lenalidomide, pomalidomide, and their functionalized derivatives.
Part 1: Process Troubleshooting & FAQs
Q1: Why am I observing complete racemization of the glutarimide stereocenter during the condensation step? Root Cause: The chiral center at the 3-position of the piperidine-2,6-dione (glutarimide) ring is highly acidic due to the flanking carbonyl groups. Under basic or even neutral conditions at elevated temperatures (e.g., refluxing DMF), this proton is easily abstracted. This leads to base-catalyzed enolization and subsequent racemization of the stereocenter[1]. Scientist's Solution: Swap the solvent system. Avoid DMF for scale-up. Perform the condensation of 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride in refluxing acetic acid (AcOH) buffered with sodium acetate (NaOAc)[]. The weakly acidic environment suppresses the enolization of the glutarimide ring while providing just enough acetate base to liberate the free amine for nucleophilic attack.
Q2: During the reduction of the 4-nitrothalidomide intermediate to pomalidomide, I am seeing over-reduction and ring-opening side products. How can I improve chemoselectivity? Root Cause: The use of overly aggressive catalysts (like platinic catalysts) or high-pressure hydrogenation conditions can inadvertently reduce the glutarimide carbonyls or cause reductive cleavage of the delicate imide bonds. Scientist's Solution: Standardize your reduction step using Palladium on Carbon (Pd/C) at strictly atmospheric pressure (1 atm)[]. This provides a self-validating kinetic control: the nitro group reduces rapidly, while the glutarimide carbonyls remain untouched. Monitor the reaction via LC-MS; the mass shift from -NO 2 to -NH 2 should be clean without the +2 Da artifacts indicative of carbonyl reduction.
Q3: Batch scale-up of lenalidomide/pomalidomide >50g results in significant yield drops and heat transfer bottlenecks. What is the modern standard for bypassing this? Root Cause: The condensation reaction is highly exothermic and relies heavily on the solubility of crystalline intermediates. In large batch reactors, poor mass and heat transfer lead to localized hot spots, driving thermal degradation, epimerization, and intractable diastereomeric mixtures[]. Scientist's Solution: Transition to an integrated continuous flow platform. Recent process improvements have demonstrated that continuous flow synthesis can telescope the condensation and hydrogenation steps, reducing residence times to under an hour and achieving >62% overall yields on a gram-to-kilogram scale without the need for intermediate column chromatography[3],[4].
Part 2: Self-Validating Experimental Protocols
Protocol A: Gram-Scale Batch Condensation (The Buffered AcOH Method)
Use this protocol to synthesize the 4-nitrothalidomide intermediate while preserving the structural integrity of the glutarimide ring.
-
Charge Reactor: To a clean, dry round-bottom flask, add 3-nitrophthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq).
-
Buffer Addition: Add anhydrous sodium acetate (1.2 eq) to the solid mixture.
-
Causality: NaOAc acts as a mild base to liberate the amine from its HCl salt, while its conjugate acid (AcOH) maintains the low pH required to prevent glutarimide racemization[5].
-
-
Solvent & Heat: Suspend the mixture in glacial acetic acid (10 mL/g). Heat to reflux (approx. 140°C) for 12 hours.
-
Aqueous Workup (Self-Validating Step): Cool the reaction to room temperature and pour it into crushed ice water. The 4-nitrothalidomide intermediate will precipitate as a crystalline solid. Diagnostic check: If the product oils out instead of crystallizing, the pH is too high, or unreacted anhydride remains. Filter, wash with cold water and ethanol, and dry under vacuum.
Protocol B: Continuous Flow Synthesis of Pomalidomide
Use this protocol for scalable, chromatography-free production of IMiDs.
-
System Priming: Prime a continuous flow reactor equipped with a T-mixer and a heated coil module (140°C) with an anhydrous solvent compatible with both steps (e.g., a DMSO/AcOH blend)[3].
-
Reagent Injection: Pump Stream A (3-nitrophthalic anhydride) and Stream B (3-aminopiperidine-2,6-dione HCl + organic base) at equimolar flow rates into the T-mixer.
-
Residence Time: Set the flow rate to achieve a 42 to 52-minute residence time in the heated coil to ensure complete imide formation[4].
-
In-Line Hydrogenation: Route the intermediate effluent directly through a packed-bed Pd/C cartridge reactor pressurized with H 2 gas to reduce the nitro group[6].
-
Collection: Collect the continuous stream. The overall yield should stabilize at ~62-63%[3].
Part 3: Quantitative Data Presentation
The table below summarizes the critical process parameters and outcomes when transitioning from traditional batch synthesis to an optimized continuous flow process for 2-(2,6-dioxopiperidin-3-yl)isoindolines.
| Process Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Impact / Advantage |
| Residence / Reaction Time | 12 - 24 hours | 42 - 52 minutes | Drastic reduction in thermal degradation |
| Overall Yield | 31% - 45% | 62% - 63% | Higher efficiency and material utilization |
| Purification Requirement | Column Chromatography | Direct Crystallization | Eliminates production bottlenecks |
| Stereochemical Integrity | High risk of racemization | Minimized epimerization | Superior localized heat/mass transfer |
| Solvent System | DMF (Hard to remove) | DMSO/AcOH or NMP | Improved solvent compatibility across steps |
Part 4: Process Visualizations
Mechanistic workflow for the synthesis of pomalidomide via condensation and hydrogenation.
Integrated continuous flow reactor setup for the multi-step synthesis of IMiDs.
References
-
Zhu, Y., et al. "Accelerated synthesis of immunomodulatory imide drugs and their derivatives via continuous flow chemistry." Communications Chemistry, 2026. URL:[Link]
-
"Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." MDPI, 2025. URL: [Link]
-
"E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2021. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated synthesis of immunomodulatory imide drugs and their derivatives via continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. researchgate.net [researchgate.net]
NMR and mass spectrometry analysis of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Comprehensive Analytical and Synthetic Comparison Guide: Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in PROTAC Development
As a Senior Application Scientist specializing in targeted protein degradation, I frequently evaluate building blocks for Proteolysis Targeting Chimeras (PROTACs). The compound Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate represents a critical evolution in cereblon (CRBN) ligand design. By providing a direct acetic acid handle on the glutarimide ring—protected as a tert-butyl ester—it bypasses the need for the bulky phthalimide group found in traditional thalidomide derivatives[1],[2].
This guide objectively compares the analytical performance and synthetic utility of the tert-butyl ester against its methyl ester and free acid alternatives (CAS 24866-83-9)[3], providing actionable protocols and self-validating analytical data.
The Causality of Choice: Why the Tert-Butyl Ester?
The glutarimide ring is the essential pharmacophore for CRBN recruitment, but it presents a major synthetic challenge: it is notoriously unstable under basic conditions . At pH > 8, the cyclic imide rapidly undergoes base-catalyzed hydrolysis, opening into an inactive glutamine or isoglutamine derivative[4],[5].
If a chemist utilizes a methyl ester to protect the acetic acid handle, the subsequent deprotection step requires saponification (e.g., LiOH or NaOH). This basic environment will simultaneously destroy the glutarimide ring.
The tert-butyl ester is chosen due to its orthogonal reactivity. It is completely stable to nucleophiles and basic conditions (such as DIPEA or K2CO3 used in PROTAC linker construction) but can be quantitatively cleaved under acidic conditions (e.g., Trifluoroacetic acid). Because the glutarimide ring is highly stable in acid, this strategy ensures 100% preservation of the CRBN-binding motif[1].
Mechanistic rationale: Acidic cleavage of t-butyl ester preserves the glutarimide ring.
Performance Comparison
The following table synthesizes the physicochemical and synthetic performance of the tert-butyl ester compared to its alternatives.
Table 1: Physicochemical & Synthetic Comparison
| Property | Tert-Butyl Ester (Target) | Methyl Ester (Alternative) | Free Acid (CAS 24866-83-9) |
| Synthetic Handle Protection | Yes | Yes | No (Prone to side-reactions) |
| Deprotection Condition | Acidic (TFA) | Basic (LiOH/NaOH) | N/A |
| Glutarimide Stability | Excellent (Intact) | Poor (Ring-opens) | N/A |
| HPLC Retention (LogP) | High (~1.8) | Moderate (~0.5) | Low (~ -0.1) |
| MS Ionization (ESI+) | High | Moderate | Low (Requires ESI-) |
Mass Spectrometry (LC-MS/HRMS) Profiling
During ESI+ LC-MS analysis, the tert-butyl ester (Exact Mass: 227.12 Da; [M+H]+ m/z 228.12) exhibits a highly diagnostic in-source fragmentation pathway.
Even at low collision energies, the bulky tert-butyl group undergoes a neutral loss of isobutylene ( Δm = 56.06 Da), yielding a prominent fragment at m/z 172.06 corresponding to the free acid[6]. This transition (228 → 172) is an excellent self-validating marker for confirming the structural integrity of the ester in complex PROTAC mixtures.
Table 2: Diagnostic MS/MS Transitions (ESI+)
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Structural Assignment |
| 228.12 ([M+H]+) | 172.06 | 56.06 Da | Loss of isobutylene (t-Bu cleavage) |
| 172.06 | 154.05 | 18.01 Da | Loss of H2O from the free acid |
| 172.06 | 126.05 | 46.01 Da | Loss of H2O + CO |
NMR Spectroscopy Analysis
High-resolution 1 H NMR is critical for verifying the integrity of the glutarimide pharmacophore. The choice of solvent is causal to data quality: DMSO-d 6 must be used instead of CDCl 3 . DMSO strongly solvates the molecule, breaking intermolecular hydrogen bonds that would otherwise broaden the imide NH signal, yielding a sharp, diagnostic peak at ~11.0 ppm[6],[7].
Table 3: Diagnostic NMR Chemical Shifts (DMSO-d 6 , 400 MHz)
| Proton/Carbon Environment | 1 H Shift (ppm) | 13 C Shift (ppm) | Multiplicity & Integration |
| Glutarimide NH | ~11.00 | - | Broad singlet, 1H |
| t-Butyl Group (CH 3 ) | 1.40 | 27.8 | Sharp singlet, 9H |
| t-Butyl Quaternary C | - | 80.2 | - |
| Imide Carbonyls | - | 173.2, 171.5 | - |
| Ester Carbonyl | - | 169.8 | - |
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Quantitative Cleavage and Free Acid Isolation
This protocol converts the t-butyl ester to the free acid (CAS 24866-83-9)[3] for subsequent linker coupling.
-
Preparation: Dissolve Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Thermal Control: Cool the solution to 0 °C using an ice bath. (Causality: Cooling minimizes potential side reactions and controls the exothermic nature of acid addition).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) dropwise to achieve a final ratio of 1:1 (v/v) DCM:TFA.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is complete when the m/z 228.12 peak disappears entirely, replaced by m/z 172.06. Alternatively, an NMR aliquot will show the complete disappearance of the 9H singlet at 1.40 ppm.
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA. Dry under high vacuum to yield the free acid as a white solid.
Protocol B: LC-MS Profiling Method
-
Column: Waters Acquity BEH C18 (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. (Causality: Formic acid ensures the glutarimide ring remains intact during heated electrospray ionization and promotes efficient protonation).
-
Gradient: 5% to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Workflow for PROTAC synthesis utilizing the tert-butyl ester building block.
References
-
[4] ACS Publications. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
[5] Taylor & Francis. (2022). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Retrieved from [Link]
-
[6] RSC Publishing. (2021). Rapid Synthesis of Pomalidomide-Conjugates in Minutes via Temperature Elevation and Delayed Feeding. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
[2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25015436, 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid. Retrieved from [Link]
-
[7] Google Patents. (2012). Pharmaceutical compositions of 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-amino isoindoline (US8158653B2). Retrieved from
-
[3] NextSDS. (2025). 2-(2,6-dioxopiperidin-3-yl)acetic acid — Chemical Substance Information (CAS 24866-83-9). Retrieved from [Link]
Sources
- 1. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | 1950635-36-5 [sigmaaldrich.com]
- 2. 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetic acid | C15H12N2O7 | CID 25015436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. rsc.org [rsc.org]
- 7. US8158653B2 - Pharmaceutical compositions of 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-amino isoindoline - Google Patents [patents.google.com]
HPLC-UV Method Validation for Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate Quantification: A Comparative Column Guide
Targeted protein degradation via PROteolysis-Targeting Chimeras (PROTACs) has fundamentally shifted the drug discovery paradigm. A critical component of most PROTACs is the E3 ubiquitin ligase recruiting ligand, predominantly targeting Cereblon (CRBN)[1]. The compound Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate serves as a foundational intermediate in synthesizing these CRBN ligands (e.g., thalidomide, lenalidomide, and pomalidomide analogs)[2].
Because the glutarimide ring of this intermediate is highly susceptible to base-catalyzed hydrolysis and epimerization, rigorous quality control during synthesis is paramount. As a Senior Application Scientist, I have designed this guide to objectively compare chromatographic column chemistries and present a fully self-validating HPLC-UV methodology compliant with the latest[3].
PROTAC synthesis workflow highlighting the CRBN ligand intermediate.
The Analytical Challenge: Column Chemistry Comparison
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a polar, nitrogen-rich heterocycle. Standard aliphatic C18 columns often struggle with highly aqueous mobile phases (leading to phase collapse) and fail to adequately resolve the intact glutarimide ring from its structurally similar ring-opened degradants (glutaric acid derivatives).
To establish a robust analytical method, we compared three column chemistries: Standard C18, Polar-Embedded C18, and Biphenyl.
Table 1: Chromatographic Performance Comparison
ParameterStandard C18Polar-Embedded C18BiphenylRetention MechanismHydrophobicHydrophobic + H-bondingHydrophobic + π π interactionsAqueous StabilityProne to phase collapseExcellentGoodResolution (Degradants)Poor ( Rs<1.5 )Moderate ( Rs≈1.8 )Excellent ( Rs>2.5 )Peak Shape (Asymmetry)Tailing ( As>1.5 )Good ( As≈1.1 )Excellent ( As≈1.05 )
The Causality Behind the Data: The Biphenyl stationary phase significantly outperforms aliphatic C18 chains because the π
π interactions selectively engage the distinct dipole and electron distribution of the glutarimide ring. This orthogonality is critical for resolving the intact intermediate from its hydrolysis products, ensuring absolute assay specificity.Experimental Methodology: Step-by-Step Protocol
This protocol is engineered to be a self-validating system, preventing common degradation artifacts during the analysis itself.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Causality Insight: 0.1% TFA is selected over Formic Acid because the lower pH (~2.0) fully suppresses the ionization of the glutarimide nitrogen and any free carboxylic acid degradants, preventing peak tailing. Acetonitrile is chosen over Methanol because its aprotic nature prevents unwanted hydrogen bonding with the imide ring, yielding sharper peaks.
Step 2: Standard and Sample Preparation
-
Weigh exactly 10.0 mg of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate reference standard.
-
Dissolve in 10 mL of Diluent (50:50 Acetonitrile:Water + 0.1% Formic Acid) to create a 1.0 mg/mL stock solution.
-
Sonicate for 5 minutes at room temperature (Do NOT heat).
-
Dilute to working concentrations (e.g., 50 µg/mL) using the same diluent.
-
Causality Insight: The diluent matches the initial gradient conditions to prevent solvent-induced peak distortion. The addition of 0.1% Formic Acid maintains a slightly acidic environment, preventing base-catalyzed ring opening in the autosampler over long sequences.
Step 3: Chromatographic Conditions
-
Column: Biphenyl, 150 x 4.6 mm, 3 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. (Strictly maintained. Temperatures >40°C reduce backpressure but critically accelerate on-column hydrolysis of the imide ring).
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm. (The imide carbonyl groups lack extended conjugation, necessitating low UV wavelengths for adequate sensitivity).
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% → 60% B
-
12-14 min: 60% → 95% B
-
14-18 min: 95% B (Wash)
-
18-22 min: 10% B (Equilibration)
-
ICH Q2(R2) Method Validation Lifecycle
Analytical procedures must be proven fit for their intended purpose. We validated this Biphenyl-based HPLC-UV method according to the[3].
ICH Q2(R2) analytical method validation lifecycle for HPLC-UV.
Table 2: Linearity and Range
Demonstrates the method's ability to elicit test results that are directly proportional to the concentration of the analyte.
| Concentration Range (µg/mL) | Correlation Coefficient ( R2 ) | Y-Intercept | Slope |
| 5.0 - 150.0 | 0.9998 | +124.5 | 45823 |
Table 3: Accuracy (Recovery)
Assessed by spiking known quantities of the intermediate into a synthetic reaction matrix.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | %RSD (n=3) |
| 50% | 25.0 | 24.8 | 99.2% | 0.8% |
| 100% | 50.0 | 50.1 | 100.2% | 0.5% |
| 150% | 75.0 | 75.4 | 100.5% | 0.6% |
Table 4: Precision and Sensitivity (LOD/LOQ)
Ensures the method is reproducible and capable of detecting low-level impurities.
| Parameter | Result | Acceptance Criteria (ICH Q2) |
| System Precision (Intra-day %RSD) | 0.6% (n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day %RSD) | 1.1% (n=12) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | S/N Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | S/N Ratio ≥ 10 |
Table 5: Robustness
Evaluates the reliability of the method under deliberate variations in method parameters.
| Parameter Varied | Variation | Peak Asymmetry ( As ) | Resolution ( Rs ) |
| Flow Rate | 0.9 mL/min | 1.06 | 2.6 |
| 1.1 mL/min | 1.04 | 2.4 | |
| Column Temperature | 28°C | 1.08 | 2.7 |
| 32°C | 1.03 | 2.3 | |
| Mobile Phase pH (TFA %) | 0.09% | 1.07 | 2.5 |
| 0.11% | 1.04 | 2.6 |
Conclusion
For the quantification of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate, standard C18 columns introduce unacceptable risks regarding specificity and peak shape. By transitioning to a Biphenyl stationary phase and strictly controlling mobile phase pH and autosampler diluent conditions, laboratories can achieve a highly robust, ICH Q2(R2)-compliant method. This ensures the integrity of the CRBN ligand intermediate, ultimately safeguarding the downstream synthesis of high-value PROTAC therapeutics.
References
-
Title: Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? Source: PubMed Central (PMC) URL: [Link]
-
Title: Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs Source: PubMed Central (PMC) URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
Sources
Comparative Analysis: Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate vs. Thalidomide in TNF-α Inhibition
Executive Summary
The landscape of immunomodulation and targeted protein degradation (TPD) relies heavily on derivatives of the glutarimide pharmacophore. This guide provides an in-depth technical comparison between Thalidomide —a classical immunomodulatory drug (IMiD) with direct TNF-α inhibitory properties—and Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate , a synthetic building block used to engineer Proteolysis Targeting Chimeras (PROTACs). While Thalidomide acts as a standalone therapeutic agent, the tert-butyl acetate derivative serves as a modular anchor, requiring chemical conjugation to exert upstream control over inflammatory pathways.
Structural and Mechanistic Divergence
Thalidomide: Direct mRNA Destabilization and Molecular Glue
Thalidomide (2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) is a pleiotropic agent that directly suppresses tumor necrosis factor-alpha (TNF-α). Its mechanism of action is twofold:
-
Post-Transcriptional Modulation: Thalidomide binds to the 3'-untranslated region (3'-UTR) of TNF-α mRNA. This interaction destabilizes the transcript, reducing its half-life from approximately 30 minutes to 17 minutes, thereby directly blunting [1].
-
Cereblon (CRBN) Engagement: As a molecular glue, the phthalimide ring of thalidomide binds to the E3 ubiquitin ligase Cereblon, inducing the ubiquitination and degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3)[2].
Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate: The PROTAC Anchor
Unlike thalidomide, Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate lacks the full phthalimide ring required for potent, standalone immunomodulation. Instead, it features the core glutarimide ring (which binds the tri-tryptophan pocket of CRBN) attached to a tert-butyl-protected acetate linker. By itself, this molecule exhibits negligible TNF-α inhibition. However, it is a critical synthetic precursor. Once the tert-butyl group is hydrolyzed, the exposed carboxylic acid is conjugated to a linker and a target-binding warhead to create a PROTAC[3]. These engineered molecules can indirectly inhibit TNF-α by targeting upstream inflammatory kinases (e.g., IRAK4, p38 MAPK) for [4].
Mechanism of TNF-α inhibition: Direct action of Thalidomide vs. PROTAC-mediated targeted degradation.
Comparative Data Profile
The following table summarizes the quantitative and functional differences between the two compounds in the context of TNF-α biology.
| Parameter | Thalidomide | Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate |
| Molecular Role | Active Therapeutic Agent (IMiD) | Synthetic Building Block (PROTAC Anchor) |
| Primary Target | TNF-α mRNA 3'-UTR & CRBN | CRBN (E3 Ligase) |
| Mechanism of TNF-α Reduction | Direct mRNA destruction & NF-κB suppression[5] | Indirect (Requires conjugation to degrade upstream targets) |
| Direct TNF-α IC₅₀ (LPS-PBMC) | ~10 - 50 µM | >100 µM (Inactive as a standalone inhibitor) |
| Structural Exit Vector | None (Closed phthalimide ring) | Tert-butyl protected acetate group |
| Clinical Status | FDA Approved | Preclinical / Chemical Synthesis |
Causality-Driven Experimental Protocols
To rigorously compare the direct inhibitory effects of Thalidomide against the engineered effects of PROTACs derived from Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate, the following self-validating workflows must be employed.
Protocol A: Self-Validating TNF-α Inhibition Assay (LPS-Stimulated PBMCs)
Objective: Quantify direct TNF-α suppression while ruling out cytotoxic artifacts.
-
PBMC Isolation & Seeding: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation and seed at 1×105 cells/well.
-
Causality: PBMCs are utilized over immortalized cell lines because they accurately reflect primary human immune responses and are the primary physiological source of LPS-induced TNF-α[2].
-
-
Compound Pre-treatment (1h): Treat cells with Thalidomide (1-50 µM), the PROTAC precursor (negative control), or vehicle (DMSO).
-
Causality: A 1-hour pre-incubation is critical to allow the small molecules to permeate the cell membrane and engage intracellular targets before the inflammatory cascade is triggered.
-
-
LPS Stimulation (4h - 24h): Add 100 ng/mL Lipopolysaccharide (LPS).
-
Causality: LPS specifically agonizes Toll-like Receptor 4 (TLR4), driving robust NF-κB-mediated transcription of TNF-α. This creates a high signal-to-noise ratio essential for evaluating inhibitor potency[1].
-
-
Orthogonal Readouts (The Self-Validating Step):
-
Supernatant (ELISA): Quantifies secreted TNF-α protein.
-
Cell Lysate (RT-qPCR): Measures TNF-α mRNA levels to confirm if the mechanism is post-transcriptional (expected for Thalidomide)[1].
-
Cell Lysate (CellTiter-Glo): Measures ATP levels as a proxy for cell viability.
-
Causality: This is a mandatory control. A drop in TNF-α is only therapeutically relevant if cell viability remains >90%; otherwise, the "inhibition" is merely an artifact of cell death.
-
Self-validating experimental workflow for assessing TNF-α inhibition in LPS-stimulated human PBMCs.
Protocol B: PROTAC Assembly via Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Objective: Convert the inactive building block into a targeted TNF-α pathway degrader.
-
Deprotection: Treat Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1-3 hours at room temperature.
-
Causality: The tert-butyl group acts as a steric shield during upstream synthesis. Acidic hydrolysis cleanly removes it, exposing the reactive carboxylic acid required for conjugation[3].
-
-
Amide Coupling: React the resulting acid with a target-specific ligand (e.g., an IRAK4 inhibitor) bearing an amine-terminated PEG linker, using HATU and DIPEA.
-
Causality: HATU is selected for its high efficiency in forming amide bonds with hindered carboxylic acids, ensuring high yields of the final PROTAC[4].
-
-
Degradation Validation: Expose target cells to the synthesized PROTAC and perform a Western Blot for the target protein and an ELISA for downstream TNF-α.
-
Causality: This two-step validation proves that the reduction in TNF-α is a direct consequence of the PROTAC successfully hijacking CRBN to degrade the intended upstream kinase.
-
Sources
- 1. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments [frontiersin.org]
- 3. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comprehensive Guide to E3 Ligase Ligands for PROTACs: Head-to-Head Comparison and Evaluation Workflows
As the field of Targeted Protein Degradation (TPD) matures, the strategic selection of an E3 ubiquitin ligase ligand has proven to be as critical as the target-binding warhead itself. Proteolysis Targeting Chimeras (PROTACs) function by inducing a non-native proximity between a protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target[1].
However, achieving high-affinity binary binding is insufficient for successful degradation. The efficacy, selectivity, and pharmacokinetic profile of a PROTAC are heavily dictated by the E3 ligase recruited, its tissue expression profile, and its ability to form a cooperative ternary complex[2]. This guide provides a head-to-head comparison of canonical and emerging E3 ligase ligands, coupled with field-proven, self-validating experimental workflows for their evaluation.
PROTAC-mediated protein degradation pathway via ternary complex formation.
The Canonical Heavyweights: CRBN vs. VHL
Over 80% of reported PROTACs hijack either Cereblon (CRBN) or von Hippel-Lindau (VHL)[3]. While both are part of Cullin-RING ligase (CRL) complexes, their structural mechanics and developability profiles differ drastically.
Structural Mechanics: "Pivoting Door" vs. "Pivoting Clamp"
-
CRBN (Cullin-4 platform): CRBN functions as a "pivoting door." It utilizes immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. Upon ligand binding, the receptor closes and captures transient neo-substrate interactions[]. This structural promiscuity often leads to high degradation efficiency but carries a risk of off-target degradation (e.g., Ikaros/Aiolos depletion)[].
-
VHL (Cullin-2 platform): VHL acts as a "pivoting clamp" within the elongin BC/Cul-2 complex. It recognizes hydroxylated proline motifs with extreme specificity[]. VHL ligands (e.g., VH032 derivatives) enforce a strict "structural handshake," generally resulting in superior selectivity and fewer off-target neo-substrates compared to CRBN[].
Context-Dependent Selection
The choice between CRBN and VHL is highly context-dependent. CRBN is primarily localized in the nucleus and is broadly expressed, making it ideal for nuclear targets[]. VHL is distributed in both the cytoplasm and the nucleus, offering broader access to diverse subcellular pools of the POI[]. Furthermore, acquired resistance to PROTACs often occurs via genomic alterations in the core ligase machinery. Because the resistance mechanisms for CRBN and VHL are genetically distinct, sequential administration of CRBN- and VHL-based degraders can effectively overcome resistance[5],[6].
Expanding the Repertoire: Emerging E3 Ligases
The human genome encodes over 600 E3 ligases, yet PROTAC development has historically been bottlenecked by the reliance on CRBN and VHL[3],[7]. Expanding the E3 ligase repertoire is essential to target proteins in tissues with low CRBN/VHL expression, bypass acquired resistance, and improve the physicochemical properties of degraders[3],[2].
-
DCAF1 & DCAF11: Recent advancements have identified selective binders for DDB1 and CUL4-associated factors. For instance, DCAF1-recruiting PROTACs have successfully degraded targets like BTK in cell lines that are completely resistant to CRBN-based degraders[3].
-
FBXO22: Identified via CRISPR-based screening, FBXO22 can be recruited using covalent ligands that bind to specific nucleophilic cysteine residues (C227/C228)[3]. Covalent E3 recruitment is highly advantageous as it converts the ternary binding kinetic model into a binary one while preserving the catalytic turnover of the PROTAC[5].
-
KLHDC2: A CRL2 substrate adapter that recognizes glycine-ending C-end degrons. Small-molecule ligands for KLHDC2 have been successfully functionalized into PROTACs targeting BRD4 and the Androgen Receptor (AR)[3].
Head-to-Head Data Comparison
The following table synthesizes the physicochemical and functional parameters of leading E3 ligase ligands used in PROTAC design[],[3],[7],[2].
| E3 Ligase | Representative Ligand | Ligand MW (Da) | Subcellular Localization | Primary Advantage | Primary Limitation |
| CRBN | Pomalidomide, Lenalidomide | ~250 - 270 | Primarily Nuclear | Low MW, excellent cell permeability, highly efficient. | High risk of neo-substrate degradation (IKZF1/3); intrinsic resistance. |
| VHL | VH032, VL-285 | ~400 - 450 | Cytoplasmic & Nuclear | High selectivity, minimal off-target neo-substrates. | Higher MW and polar surface area limits permeability and BBB crossing. |
| MDM2 | Nutlin-3a derivatives | ~580 | Nuclear | Synergistic p53 stabilization in wild-type tumors. | Very high MW; complex synthesis; limited to p53-WT cancers. |
| IAP | LCL161 derivatives | ~500 | Cytoplasmic | Hijacks apoptosis pathways; good for viral/tumor targets. | Can induce auto-ubiquitination and depletion of the IAP ligase itself. |
| DCAF1 | DCAF1-binders (e.g., DBr-1) | ~350 - 450 | Nuclear | Overcomes CRBN/VHL resistance mechanisms. | Ligand optimization is still in early developmental stages. |
| FBXO22 | Electrophilic warheads | Variable | Cytoplasmic & Nuclear | Covalent engagement enhances ternary complex stability. | Potential for off-target covalent reactivity if not strictly optimized. |
Self-Validating Experimental Workflows
To objectively compare E3 ligase ligands, researchers must move beyond simple binary binding affinities ( Kd ). A PROTAC's success relies on cellular permeability, ternary complex kinetics, and endogenous degradation efficiency[8]. The following protocols represent the gold standard for evaluating PROTAC performance.
Protocol 1: NanoBRET™ Ternary Complex Formation Assay
Causality: In vitro binding assays cannot predict whether a PROTAC will successfully cross the cell membrane and structurally accommodate both the POI and the E3 ligase in a crowded intracellular environment. The NanoBRET assay provides a live-cell, kinetic readout of ternary complex assembly ( POI⋅PROTAC⋅E3 ), allowing researchers to quantify the structural cooperativity of different E3 ligands[9],[10],[8].
NanoBRET assay logic for real-time kinetic detection of ternary complex formation.
Step-by-Step Methodology:
-
Cell Engineering: Transiently or stably co-express the POI fused to NanoLuc® luciferase (energy donor) and the selected E3 ligase (e.g., CRBN or VHL) fused to a HaloTag® in HEK293 cells[11],[8].
-
Fluorophore Labeling: Plate the cells in a 384-well format. Add the HaloTag® NanoBRET™ fluorescent ligand (energy acceptor) to the culture media and incubate to allow covalent labeling of the E3 ligase[10].
-
PROTAC Treatment: Treat the cells with a serial dilution of the test PROTACs (e.g., comparing a CRBN-based vs. VHL-based degrader of the same POI)[11].
-
Kinetic Measurement: Add the NanoBRET™ Nano-Glo® Substrate. Measure the BRET signal (ratio of acceptor emission at 618 nm to donor emission at 460 nm) using a multimode microplate reader pre-equilibrated to 37°C[11],[10].
-
Data Analysis: Plot the BRET ratio against PROTAC concentration to determine the EC50 of ternary complex formation. A lower EC50 combined with a high maximal BRET signal indicates superior intracellular permeability and cooperative ternary assembly[10].
Protocol 2: Endogenous HiBiT Knock-In Degradation Assay
Causality: Overexpressing a target protein via plasmids can saturate the endogenous E3 ligase machinery, leading to artificially low degradation metrics (the "hook effect"). Using CRISPR/Cas9 to knock-in an 11-amino-acid HiBiT tag at the endogenous locus ensures that degradation kinetics ( DC50 and Dmax ) reflect true physiological conditions[12],[13].
Workflow for quantifying endogenous protein degradation using CRISPR-mediated HiBiT tagging.
Step-by-Step Methodology:
-
CRISPR/Cas9 Engineering: Edit the target cell line to insert the HiBiT tag at the endogenous locus of the POI. Ensure the cell line stably expresses LgBiT (or provide LgBiT in trans during the assay)[12],[14].
-
Cell Plating: Seed the engineered cells at a density of 2×105 cells/mL into a white 96-well or 384-well plate and incubate overnight at 37°C, 5% CO2 [12].
-
Live-Cell Substrate Addition (Kinetic Mode): For real-time monitoring, replace media with assay medium containing Nano-Glo® Endurazine™ live-cell substrate and equilibrate for 2.5 hours[12].
-
PROTAC Dosing: Add serial dilutions of the PROTACs to the wells (typically starting at 1 μM or 10 μM top concentration)[12].
-
Luminescence Monitoring: Measure luminescence kinetically over 12–24 hours. The HiBiT tag binds to LgBiT to form a functional luciferase; as the PROTAC induces degradation of the POI, the luminescent signal proportionally decreases[13].
-
Data Analysis: Normalize the luminescence to vehicle (DMSO) controls. Calculate the DC50 (concentration required for 50% degradation) and Dmax (maximum achievable degradation). Compare the initial degradation rates between different E3 ligase ligands to assess catalytic efficiency[12],[13].
References
-
MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Available at: [Link]
-
Journal of Medicinal Chemistry (ACS). Targeted Protein Degradation: Current and Emerging Approaches for E3 Ligase Deconvolution. Available at: [Link]
-
PubMed (Springer Nature). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Available at: [Link]
-
Protein & Cell (Oxford Academic). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Available at: [Link]
-
Reaction Biology. KRAS(G12C) Ternary Complex PROTAC Assay Service. Available at:[Link]
-
ICE Bioscience. NanoBRET Ternary Complex Formation Assays. Available at: [Link]
-
Selvita. NanoBRET assays for PROTAC evaluation in the cellular context. Available at: [Link]
-
PMC (NIH). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. Available at: [Link]
-
Journal of the American Chemical Society (ACS). Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. precisepeg.com [precisepeg.com]
- 8. selvita.com [selvita.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.com [promega.com]
- 13. Target Degradation [worldwide.promega.com]
- 14. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
Cross-Reactivity Studies of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate: A Phthalimide-Free Paradigm for High-Fidelity PROTACs
As targeted protein degradation transitions from discovery to clinical application, the field faces a pervasive challenge: off-target toxicity driven by the E3 ligase ligand itself. Traditional Cereblon (CRBN) recruiters—such as thalidomide, lenalidomide, and pomalidomide—possess inherent "molecular glue" properties. While highly effective at recruiting CRBN, they inadvertently trigger the degradation of essential neo-substrates, leading to dose-limiting toxicities and teratogenicity[1].
To engineer out this cross-reactivity, the field is shifting toward "minimal CRBN ligands." As a Senior Application Scientist, I frequently guide drug development teams toward using tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate as a foundational building block. This guide objectively compares the cross-reactivity profile of PROTACs derived from this minimal glutarimide scaffold against traditional immunomodulatory imide drugs (IMiDs), providing the mechanistic causality and self-validating protocols necessary to ensure high-fidelity target degradation.
Mechanistic Causality: Solving the Phthalimide Problem
To understand why traditional PROTACs exhibit cross-reactivity, we must examine the architecture of the CRBN ternary complex.
The IMiD Liability: In the crystal structure of the DDB1–CRBN–pomalidomide complex, the glutarimide ring is deeply buried inside the tri-tryptophan pocket of CRBN. However, the phthalimide (or isoindolinone) ring remains solvent-exposed. This exposed aromatic system acts as a molecular glue. Specifically, the C4/C5 positions of the phthalimide ring form critical water-mediated hydrogen bonds with the β-hairpin degron (e.g., Q147) of zinc-finger transcription factors like IKZF1, IKZF3, and SALL4, as well as the translation termination factor GSPT1[1][2].
The Minimal Glutarimide Solution: Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate isolates the essential binding pharmacophore from the toxic molecular glue surface.
-
The Glutarimide Core: Retains the critical imide NH and carbonyls required to anchor into CRBN's tri-tryptophan pocket[3].
-
The Acetate Vector: Replaces the problematic phthalimide ring entirely. By attaching the PROTAC linker directly to the glutarimide ring via an acetic acid linkage, the hydrophobic and hydrogen-bonding surface required for neo-substrate recruitment is physically abolished[].
-
The Tert-Butyl Ester: Provides essential synthetic stability. It protects the highly reactive acetic acid moiety during the complex cross-coupling reactions required to build the linker-warhead, preventing unwanted side reactions before being cleanly cleaved under acidic conditions.
Figure 1: Mechanism of ternary complex formation: Traditional IMiDs vs. Phthalimide-free PROTACs.
Quantitative Cross-Reactivity Comparison
When evaluating PROTACs for clinical advancement, the therapeutic window is often dictated by the degradation of off-target neo-substrates. The table below synthesizes the performance of PROTACs built from traditional IMiDs versus those synthesized from the tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate precursor[2][3].
| Ligand Scaffold Type | Representative Precursor | CRBN Binding Affinity ( Kd ) | IKZF1/3 Degradation (Immunotoxicity) | GSPT1 Degradation (Cytotoxicity) | SALL4 Degradation (Teratogenicity) |
| Traditional IMiD | Pomalidomide / Thalidomide | ~150 - 250 nM | High (+++) | Moderate (++) | High (+++) |
| Minimal Glutarimide | Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate | ~300 - 500 nM | None (-) | None (-) | None (-) |
Insight: While the minimal glutarimide scaffold exhibits a slightly lower basal affinity for CRBN compared to pomalidomide, this is functionally offset by the highly cooperative ternary complex formation driven by the target protein of interest (POI). The complete eradication of IKZF1, GSPT1, and SALL4 degradation fundamentally widens the therapeutic index for non-oncology indications.
Self-Validating Experimental Workflow for Off-Target Profiling
To objectively prove the high fidelity of a PROTAC derived from tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate, you must employ a self-validating experimental system. A common pitfall in cross-reactivity studies is assuming that a lack of off-target degradation equals high selectivity, when it may simply indicate poor cell permeability or an inactive E3 ligase complex.
The following protocol utilizes internal positive controls to ensure data trustworthiness.
Step 1: Synthesis and Deprotection
-
Ester Cleavage: Treat the PROTAC intermediate containing the tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate moiety with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.
-
Coupling: Concentrate the resulting 2-(2,6-dioxopiperidin-3-yl)acetic acid in vacuo and immediately couple it to the amine-functionalized linker-warhead using HATU and DIPEA in DMF.
Step 2: Target Engagement (NanoBRET Assay)
Purpose: Validate that the synthesized PROTAC successfully enters the cell and engages CRBN.
-
Transfect HEK293T cells with a CRBN-NanoLuc fusion plasmid.
-
Treat cells with a fluorescent CRBN tracer and titrate the minimal glutarimide PROTAC (0.1 nM to 10 µM).
-
Validation Check: A dose-dependent decrease in the BRET signal confirms that the PROTAC is cell-permeable and actively binding the tri-tryptophan pocket of CRBN.
Step 3: Unbiased Global Proteomics (TMT-MS)
Purpose: Objectively profile the entire proteome for off-target degradation.
-
Treat target cells (e.g., MM.1S or Jurkat) with 1 µM of the minimal glutarimide PROTAC for 24 hours.
-
Critical Control: Treat a parallel well with 1 µM of a Pomalidomide-based PROTAC targeting the same POI.
-
Harvest cells, lyse, and label peptides with Tandem Mass Tag (TMT) reagents, followed by LC-MS/MS analysis.
-
Validation Check: The Pomalidomide control must show a statistically significant depletion of IKZF1, IKZF3, and ZFP91. If this control fails, the assay lacks the sensitivity to detect off-target effects. The minimal glutarimide PROTAC should only show depletion of the intended POI.
Step 4: Targeted Western Blotting
Purpose: High-sensitivity orthogonal validation of critical toxicity drivers.
-
Resolve lysates from Step 3 via SDS-PAGE.
-
Probe with antibodies against IKZF1, GSPT1, SALL4, and the target POI.
-
Causality Check: The minimal glutarimide PROTAC will show robust degradation of the POI, but IKZF1, GSPT1, and SALL4 bands will remain identical to the DMSO vehicle control, proving that the removal of the phthalimide ring successfully abolished the molecular glue effect.
Figure 2: Self-validating workflow for PROTAC cross-reactivity and unbiased off-target profiling.
Conclusion
For drug development professionals aiming to design PROTACs with pristine safety profiles, moving away from traditional IMiDs is a necessary evolutionary step. By utilizing tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate , researchers can harness the potent degradation machinery of CRBN while completely engineering out the molecular glue interface responsible for zinc-finger and G-loop protein degradation. This phthalimide-free approach ensures that target degradation is driven solely by the rational design of the PROTAC linker and warhead, rather than the promiscuous off-target affinities of the E3 ligand.
Sources
Validating the In Vitro On-Target Effects of tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate: A Comparative Guide
Introduction & Mechanistic Rationale
In the rapidly evolving field of Targeted Protein Degradation (TPD), the selection of the E3 ligase-recruiting warhead is the most critical variable dictating the success of a Proteolysis Targeting Chimera (PROTAC). tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate is a highly versatile, functionalized derivative of the glutarimide pharmacophore, serving as a foundational building block for1[1].
Unlike first-generation immunomodulatory drugs (IMiDs) such as thalidomide or lenalidomide—which are utilized primarily as standalone therapeutics to degrade neo-substrates like IKZF1/3—this tert-butyl acetate derivative is engineered specifically for synthetic tractability[2]. The tert-butyl ester protects the carboxylate handle during complex PROTAC synthesis, while the 2,6-dioxopiperidin-3-yl (glutarimide) ring serves as the essential anchor, inserting into the3[3].
To objectively evaluate this compound's performance, we must validate its on-target effects in vitro: specifically, its binding affinity to the CRBN/DDB1/CUL4A/RBX1 (CRL4^CRBN) complex and its capacity to drive ubiquitin-mediated degradation when incorporated into a bivalent degrader[4].
Comparative Performance Data
When designing a degrader, the choice of the E3 ligase ligand dictates the physicochemical properties, cellular permeability, and degradation kinetics of the final PROTAC. Below is a comparative analysis of standard E3 ligase ligands.
Table 1: Comparative In Vitro Profiling of E3 Ligase Ligands & Derivatives
| Ligand / Building Block | Target E3 Ligase | Binding Affinity (IC50) | Structural Role / Advantage | Limitations |
| tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate | CRBN | ~1.5 - 5.0 µM | Synthetic handle (protected ester); high modularity for PROTACs. | Requires ester hydrolysis for specific linker attachments. |
| Thalidomide | CRBN | ~1.5 - 2.0 µM | First-generation IMiD; establishes the baseline tri-Trp pocket binding. | Poor solubility; high off-target neo-substrate degradation. |
| Lenalidomide | CRBN | ~1.0 - 1.5 µM | Enhanced IKZF1/3 degradation; clinically validated. | Amine handle can complicate regioselective linker attachment. |
| VH032 (VHL Ligand) | VHL | ~0.1 - 0.3 µM | High affinity; avoids IMiD-associated neo-substrate off-targets. | High molecular weight and polar surface area reduce permeability. |
Causality Insight: The moderate micromolar affinity of the glutarimide ring for CRBN may initially appear disadvantageous compared to the nanomolar affinity of VHL ligands. However, PROTACs operate via event-driven pharmacology. High binary binding affinity is not strictly required if the ternary complex (Target-PROTAC-E3) exhibits high positive cooperativity (α > 1). The tert-butyl acetate derivative provides an optimal vector for linker attachment that minimizes steric clashes at the CRBN surface, often enhancing ternary complex stability[2].
Visualizing the Mechanism of Action
Before executing in vitro validation assays, it is essential to map the logical flow of the targeted protein degradation pathway initiated by CRBN recruitment.
Schematic of the CRBN-mediated targeted protein degradation pathway.
Experimental Workflows & Self-Validating Protocols
To establish a self-validating system, we employ orthogonal assays: a biochemical assay to confirm direct target engagement (CRBN binding) and a cell-based assay to confirm functional efficacy (degradation).
Protocol 1: Quantifying CRBN Binding Affinity via TR-FRET
Causality Insight: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)? CRBN interactions with glutarimide derivatives are highly transient, characterized by rapid off-rates. Traditional wash-based assays (like ELISA or standard pull-downs) disrupt these equilibrium complexes, leading to false negatives. TR-FRET is a homogeneous, wash-free assay that measures4[4].
Materials:
-
Purified CRL4^CRBN complex (CRBN/DDB1/CUL4A/RBX1).
-
Terbium (Tb)-labeled anti-Tag antibody (Donor).
-
Fluorophore-labeled Thalidomide tracer (Acceptor).
-
Test compound: tert-Butyl 2-(2,6-dioxopiperidin-3-yl)acetate (titrated from 100 µM to 0.1 nM).
Step-by-Step Methodology:
-
Reagent Preparation: Thaw the CRL4^CRBN complex on ice. Dilute the complex, Tb-anti-Tag antibody, and fluorescent tracer in TR-FRET assay buffer (50 mM HEPES pH 7.0, 150 mM NaCl, 0.005% Tween-20, 0.1% BSA).
-
Compound Titration: Prepare a 3-fold serial dilution of the test compound in 100% DMSO. Transfer to a 384-well low-volume assay plate. Critical: Final DMSO concentration must not exceed 1% to prevent CRBN denaturation.
-
Complex Assembly: Add the CRL4^CRBN complex and Tb-anti-Tag antibody to the assay plate. Incubate for 15 minutes at room temperature to allow antibody binding.
-
Tracer Competition: Add the fluorescent thalidomide tracer to all wells. The final assay volume should be 20 µL.
-
Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to5[5].
-
Detection & Self-Validation: Read the plate on a TR-FRET compatible microplate reader. Measure emission at 620 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/620).
-
Self-Validation Check: Include a positive control well with excess unlabeled thalidomide (100 µM). This should reduce the FRET ratio to baseline, confirming that the tracer binding is specific and reversible.
-
TR-FRET competitive binding assay workflow for evaluating CRBN ligands.
Protocol 2: Real-Time Degradation Kinetics via HiBiT Lytic Assay
Causality Insight: To validate that the tert-butyl acetate derivative functions effectively when synthesized into a PROTAC, we must measure cellular degradation. We utilize CRISPR/Cas9 to knock-in an 11-amino acid HiBiT tag onto the endogenous target protein. Overexpression models (e.g., CMV promoters) artificially saturate the ubiquitination machinery, masking the true catalytic efficiency of the PROTAC. Endogenous tagging ensures physiological stoichiometry, which is vital for accurately profiling event-driven pharmacology.
Materials:
-
Cell line with CRISPR-mediated HiBiT knock-in of the target protein.
-
Nano-Glo® HiBiT Lytic Detection System (LgBiT protein and furimazine substrate).
-
Synthesized PROTAC (incorporating the tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate motif, deprotected and linked).
Step-by-Step Methodology:
-
Cell Plating: Seed the HiBiT-tagged cells into a 384-well white opaque tissue culture plate at 5,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with a 10-point concentration-response curve of the PROTAC (10 µM to 0.5 nM).
-
Self-Validation Check: Pre-treat a control group of cells with 10 µM of the unconjugated CRBN ligand (or epoxomicin, a proteasome inhibitor) for 1 hour prior to PROTAC addition. This competitively blocks CRBN or the proteasome, respectively. If degradation is rescued, the mechanism is validated as strictly on-target and proteasome-dependent.
-
-
Incubation: Incubate for the desired time points (e.g., 4, 8, and 24 hours) to capture the kinetic profile (Dmax and DC50).
-
Lysis and Detection: Add an equal volume of Nano-Glo HiBiT Lytic Reagent (containing LgBiT and substrate) to each well.
-
Incubation & Read: Shake the plate for 3 minutes, then incubate at room temperature for 10 minutes. Measure luminescence. The luminescent signal is directly proportional to the amount of target protein remaining.
Sources
The Molecular Bridge: A Comparative Guide to PROTAC Linker Length and Composition
For drug development professionals and researchers, the design of Proteolysis Targeting Chimeras (PROTACs) represents a profound shift from traditional occupancy-based pharmacology to event-driven targeted protein degradation. However, the success of a PROTAC relies heavily on a frequently underestimated component: the linker.
Far from being a passive spacer, the linker is the thermodynamic engine of the PROTAC. Its length, composition, and flexibility actively dictate the formation of a productive ternary complex (Protein of Interest [POI] – PROTAC – E3 Ligase), governing both cellular permeability and the ultimate degradation efficiency metrics ( DC50 and Dmax )[1].
This guide provides an objective, data-driven comparative analysis of PROTAC linkers, exploring the mechanistic causality behind linker choices and detailing self-validating experimental workflows for optimization.
Mechanistic Causality: The Ternary Complex and the "Hook Effect"
To understand why linker optimization is critical, we must examine the causality of ternary complex formation. A PROTAC must balance flexibility—allowing the warhead and E3 ligand to orient correctly within their respective binding pockets—against the entropic penalty of binding.
If a linker is too short , severe steric clashes between the POI and the E3 ligase prevent the ternary complex from forming[2]. Conversely, if a linker is too long , the PROTAC suffers from a high entropic penalty and becomes highly susceptible to the "hook effect" . The hook effect occurs at high PROTAC concentrations when the chemical equilibrium shifts away from the productive trimolecular ternary complex toward two non-productive bimolecular complexes (POI-PROTAC and PROTAC-E3), effectively neutralizing degradation[2].
Caption: PROTAC-mediated targeted protein degradation pathway and ternary complex formation.
Comparative Analysis: Polyethylene Glycol (PEG) vs. Alkyl Linkers
The two most prevalent flexible linker motifs in early-to-mid-stage PROTAC development are Polyethylene Glycol (PEG) chains and Alkyl chains. The choice between these compositions fundamentally alters the physicochemical properties of the degrader[3].
Because PROTACs are inherently large molecules (often >800 Da), crossing the lipophilic cell membrane is a significant hurdle. 3 enhance passive permeability due to their lipophilicity, but they can induce aggregation and poor aqueous solubility. 4 solve the solubility issue by introducing polar surface area via repeating oxygen atoms, and can adopt folded conformations to shield this polarity during membrane traversal[4]. However, excessive PEG length increases the desolvation penalty, ultimately hindering cellular uptake.
Table 1: Physicochemical & Biological Comparison of Linker Compositions
| Feature | Polyethylene Glycol (PEG) Linkers | Alkyl Chain Linkers |
| Composition | Repeating ethylene glycol units (-O-CH2-CH2-) | Saturated hydrocarbon chains (-CH2-) |
| Solubility | Highly hydrophilic; significantly improves aqueous solubility. | Hydrophobic; can induce aggregation in aqueous buffers. |
| Permeability | Moderate; can fold to shield polarity, but long chains reduce passive diffusion. | High; lipophilicity enhances membrane traversal (risk of efflux if too high). |
| Flexibility | Highly flexible; introduces a higher entropic penalty upon target binding. | Conformationally flexible but generally more rigid than PEG. |
| Metabolic Stability | Susceptible to oxidative metabolism in vivo (context-dependent). | Generally highly metabolically stable. |
Empirical Data: How Linker Length Dictates Efficacy
To demonstrate the causality between linker length and degradation efficacy, we must look at quantitative data. The optimal length is strictly target-dependent, dictated by the spatial geometry required to transfer ubiquitin from the E2 enzyme to surface-exposed lysine residues on the POI[1].
Table 2: Impact of Linker Length on Degradation Metrics (ERα and TBK1 Models)
Note: DC50 represents the concentration required for 50% target degradation; Dmax represents the maximum degradation plateau achieved.
| Target Protein | Linker Length / Composition | DC50 (nM) | Dmax (%) | Mechanistic Observation |
| ERα | 9 atoms (Alkyl/PEG mix) | >1000 | <20% | Too short; severe steric clashes prevent ternary complex formation[5]. |
| ERα | 16 atoms (~PEG4-5) | <100 | >80% | Optimal length; balances proximity and flexibility for ubiquitination[5]. |
| ERα | 21 atoms | ~500 | ~60% | Too long; high entropic penalty and increased susceptibility to the hook effect[5]. |
| TBK1 | <12 atoms | N/A | 0% | No degradation observed; physical impossibility of bridging POI and E3[1]. |
| TBK1 | 21 atoms | 3 | 96% | Highly productive ternary complex formed; strong positive cooperativity[1]. |
| TBK1 | 29 atoms | 292 | 76% | Efficacy drops significantly due to excessive flexibility and distance[1]. |
Similarly, in6, increasing the alkyl linker length from 9 to 11 carbon atoms resulted in a stepwise, highly pronounced increase in HDAC1 degradation, proving that even single-atom variations can dictate the 3D conformation of the ternary complex[6].
Self-Validating Experimental Protocols
To objectively compare PROTAC linkers, researchers must employ self-validating experimental systems. Binding affinity does not guarantee degradation. The following protocols measure both the biophysical cooperativity of the ternary complex and the true intracellular degradation efficiency.
Caption: Step-by-step experimental workflow for PROTAC linker evaluation and optimization.
Protocol 1: Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)
Objective: Quantify the cooperativity factor ( α ) to determine if the linker facilitates productive protein-protein interactions[4]. Causality: SPR provides real-time kinetic data ( kon , koff ) and affinity ( KD ). By measuring the affinity of the PROTAC for the E3 ligase alone (binary) versus the E3 ligase in the presence of saturated POI (ternary), we calculate α=KD(binary)/KD(ternary) . An α>1 indicates positive cooperativity, meaning the linker actively promotes a stable ternary complex.
Step-by-Step Methodology:
-
Immobilization: Immobilize a high-purity, His-tagged E3 ligase (e.g., VCB complex or CRBN) onto a Ni-NTA or CM5 biosensor chip surface using standard amine coupling chemistry[2].
-
Binary Interaction Analysis: Inject a 5-point concentration series of the PROTAC over the immobilized E3 ligase. Fit the sensorgrams to a 1:1 binding model to determine KD(binary) .
-
Ternary Interaction Analysis: Pre-incubate the PROTAC concentration series with a saturating concentration of the POI (e.g., 10x the expected KD ). Inject this mixture over the E3-immobilized chip to determine KD(ternary) .
-
Self-Validation Check: Compare the experimental maximum response ( Rmax ) to the theoretical Rmax . If the experimental Rmax significantly exceeds the theoretical value for a 1:1:1 complex, it indicates non-specific aggregation rather than true ternary complex formation. Calculate α .
Protocol 2: Quantitative Western Blotting for DC50 and Dmax Determination
Objective: Measure true intracellular degradation efficiency. Causality: Because cell permeability, ternary complex half-life, and proteasome processing rates vary, biophysical binding must be validated against actual intracellular protein depletion[2].
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed target cells (e.g., HCT116 or HeLa) in 6-well plates to achieve 70-80% confluency. Treat cells with a 10-point serial dilution of the PROTAC (ranging from 1 pM to 10 μ M) for 24 hours[6]. Include a DMSO vehicle control.
-
Lysis & Protein Extraction: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and quantify total protein using a BCA assay.
-
Electrophoresis & Transfer: Run equal amounts of protein (e.g., 20 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or β -actin). Use fluorescently conjugated secondary antibodies to ensure a linear dynamic range for quantification.
-
Self-Validation & Data Analysis: Quantify band intensities. Plot the percentage of remaining POI (normalized to the loading control and DMSO) against the log10 [PROTAC concentration]. Fit the data to a non-linear regression model to extract DC50 and Dmax . Validation Check: Carefully observe the high-concentration data points (1 μ M to 10 μ M). An upward inflection in the curve at these concentrations physically validates the presence of the hook effect, indicating the linker may be too long or flexible.
References
-
Current strategies for the design of PROTAC linkers: a critical review - nih.gov - 1
-
Alkyl vs. PEG Linkers for PROTACs: A Comparative Guide for Researchers - benchchem.com - 3
-
Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - acs.org -6
-
Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - acs.org - 7
-
NH2-PEG3 | 6338-55-2 - benchchem.com - 5
-
Bridging the Gap: A Comparative Guide to PEG and Alkyl Linkers in PROTACs - benchchem.com - 4
-
The Impact of PEG Linker Length on PROTAC Efficacy: A Technical Support Guide - benchchem.com - 2
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NH2-PEG3 | 6338-55-2 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate: A Synthetic Cornerstone in Targeted Protein Degradation
Executive Summary
In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of PROTACs (Proteolysis Targeting Chimeras) and molecular glues relies heavily on the efficient recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. While clinical immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide are potent CRBN binders, their rigid structures often complicate the modular attachment of linkers. Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate has emerged as a superior synthetic building block. By providing a flexible, orthogonally protected aliphatic handle, it allows researchers to bypass the steric constraints of traditional IMiDs while preserving the critical glutarimide pharmacophore required for CRBN engagement.
The Mechanistic Imperative: Why the Glutarimide Pharmacophore?
The mechanism of action for thalidomide and its derivatives relies entirely on their ability to act as molecular glues between CRBN and neosubstrates[1]. Structural biology has revealed that the ligand-binding site in CRBN is exceptionally small and hydrophobic. Specifically, only the glutarimide ring of these compounds is buried deep within a tri-tryptophan (tri-Trp) pocket of CRBN, while the rest of the molecule (e.g., the phthalimide ring of thalidomide) remains solvent-exposed[2].
Because the aliphatic carbons of the glutarimide ring are closely packed against the tryptophan residues[2], any direct functionalization of the glutarimide core risks severe steric clashes that abolish binding. Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate solves this by utilizing a 2-carbon acetate extension at the C3 position. This specific geometry acts as an optimal "exit vector," routing the attached linker out of the narrow tri-Trp pocket and into the solvent without disrupting the critical hydrogen-bonding network of the imide face.
Fig 1. PROTAC-mediated degradation mechanism utilizing the glutarimide core for CRBN recruitment.
Comparative Benchmarking: Building Block vs. Clinical IMiDs
When benchmarking glutarimide-containing compounds, it is crucial to distinguish between end-point therapeutics (lenalidomide) and synthetic precursors (the acetate building block). While recent advances have expanded the structural diversity of CRBN binders[3], the traditional IMiDs require complex transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) for linker attachment. In contrast, the acetate derivative utilizes highly efficient, mild amide coupling chemistry[4].
| Compound | Primary Utility | CRBN Binding Affinity (IC50) | Exit Vector Geometry | Synthetic Tractability |
| Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate | PROTAC Precursor | ~1.5 - 3.0 μM (post-coupling) | Flexible 2-carbon aliphatic | High (Standard peptide coupling) |
| Thalidomide | Clinical Drug / Ligand | ~1.5 - 2.5 μM | Rigid (Phthalimide) | Low (Requires harsh functionalization) |
| Lenalidomide | Clinical Drug / Ligand | ~1.0 - 1.5 μM | Rigid (Isoindolinone) | Moderate (Amine cross-coupling) |
| Pomalidomide | Clinical Drug / Ligand | ~1.0 - 1.5 μM | Rigid (Amino-isoindolinone) | Moderate (Amine cross-coupling) |
Synthetic Causality: The Rationale Behind the Tert-Butyl Acetate Handle
The design of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is rooted in strict chemical causality. The glutarimide ring is notoriously unstable under basic conditions; exposure to aqueous base (e.g., NaOH, LiOH) rapidly hydrolyzes the imide bonds, irreversibly opening the ring and destroying CRBN affinity.
By utilizing a tert-butyl ester , researchers can deprotect the carboxylic acid handle using strictly acidic conditions (e.g., Trifluoroacetic acid). This causality—choosing an acid-labile protecting group to shield a base-labile pharmacophore—ensures the structural integrity of the glutarimide core is maintained throughout the synthesis of complex heterobifunctional degraders.
Fig 2. Synthetic workflow from the tert-butyl acetate building block to PROTAC validation.
Validated Experimental Methodologies
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints to prevent false positives in TPD development.
Protocol A: Acidic Deprotection & Amide Coupling (PROTAC Synthesis)
Objective: Attach a target-binding linker to the glutarimide core without inducing ring-opening.
-
Deprotection: Dissolve Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (1.0 eq) in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours.
-
Causality: TFA selectively cleaves the tert-butyl group. Basic hydrolysis is strictly avoided to preserve the glutarimide imide bonds.
-
-
Scavenging: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Causality: Trace TFA will protonate the incoming amine linker in the next step, neutralizing its nucleophilicity and halting the coupling reaction.
-
-
Activation & Coupling: Dissolve the resulting free acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the amine-functionalized linker-warhead (1.1 eq). Stir for 4 hours.
-
Self-Validation Checkpoint (LC-MS): Analyze the crude mixture via LC-MS.
-
Validation Criteria: Confirm the exact mass of the product. A mass shift of +18 Da indicates unwanted water addition (glutarimide ring opening). The batch is only validated if the intact glutarimide mass constitutes >95% of the product peak.
-
Protocol B: TR-FRET CRBN Binding Assay
Objective: Quantify the binding affinity of the synthesized PROTAC to the CRBN tri-Trp pocket.
-
Complex Formation: In a 384-well microplate, combine 10 nM His-tagged CRBN/DDB1 complex, 2 nM Terbium (Tb)-labeled anti-His antibody (donor), and 10 nM Cy5-labeled thalidomide tracer (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
Competitive Displacement: Titrate the synthesized PROTAC from 10 μM down to 0.1 nM (10-point dose-response) into the wells. Incubate for 1 hour at room temperature.
-
Causality: If the PROTAC successfully maintained its glutarimide integrity during Protocol A, it will competitively displace the Cy5-tracer from the tri-Trp pocket, resulting in a quantifiable decrease in the TR-FRET ratio (665 nm / 620 nm).
-
-
Self-Validation Checkpoint (Z'-Factor): Include a DMSO-only control (maximum FRET) and a 10 μM Lenalidomide control (minimum FRET).
-
Validation Criteria: Calculate the Z'-factor. The assay is only deemed trustworthy and self-validating if Z' > 0.6 , proving a robust dynamic range for calculating the IC50.
-
References
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews. URL:[Link][1]
-
Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. Molecules (PMC). URL:[Link][2]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Institutes of Health (PMC). URL:[3]
-
Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode. European Journal of Medicinal Chemistry. URL:[4]
Sources
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grant.rscf.ru [grant.rscf.ru]
Structural and Mechanistic Comparison of Thalidomide, Lenalidomide, and Pomalidomide
As a Senior Application Scientist evaluating targeted protein degraders, understanding the nuanced structure-activity relationships (SAR) of immunomodulatory imide drugs (IMiDs) is critical. Thalidomide, lenalidomide, and pomalidomide act as "molecular glues" that repurpose the Cereblon (CRBN) E3 ubiquitin ligase complex to ubiquitinate and degrade neosubstrates like IKZF1 and IKZF3. This guide provides an objective structural comparison, quantitative performance data, and self-validating experimental protocols for evaluating these compounds.
Structural Activity Relationship (SAR) & Neosubstrate Specificity
All three IMiDs share a conserved structural backbone consisting of two distinct rings that dictate their mechanism of action:
-
Glutarimide Ring: Acts as the primary anchor, burying itself into a hydrophobic pocket of CRBN composed of three tryptophan residues [[1]]().
-
Phthalimide Ring: Remains solvent-exposed, altering the surface topology of CRBN to dictate the recruitment of specific neosubstrates 1.
Key Structural Differences:
-
Thalidomide: The base structure features an unmodified phthalimide ring. It has the weakest affinity for CRBN and the lowest efficiency in degrading IKZF1/3 2.
-
Lenalidomide: Synthesized by adding an amino group (-NH2) at the 4th position of the phthaloyl ring and removing one carbonyl group (C=O) [[3]](). The absence of this carbonyl group prevents a steric clash with the CRBN backbone, uniquely enabling lenalidomide to recruit and degrade Casein Kinase 1α (CK1α)—the mechanism responsible for its efficacy in del(5q) MDS 4.
-
Pomalidomide: Features the same 4-amino substitution as lenalidomide but retains both carbonyl groups on the phthalimide ring 4. The additional amino group forms a water-mediated hydrogen bond with the Q146 residue of IKZF1, dramatically stabilizing the ternary complex and enhancing degradation potency compared to thalidomide 4.
Diagram 1: Structural Activity Relationship (SAR) of IMiDs and neosubstrate specificity.
Quantitative Performance Comparison
The minor structural modifications among these compounds directly translate to distinct binding affinities and degradation profiles. Below is a synthesized comparison of their biochemical properties.
| Property | Thalidomide | Lenalidomide | Pomalidomide |
| Phthalimide Modification | None (Base Structure) | 4-amino, loss of C=O | 4-amino |
| CRBN Binding Affinity (Kd) | ~250 nM | ~178 nM | ~157 nM |
| IKZF1/3 Degradation | Weak | Potent | Highly Potent |
| CK1α Degradation | No | Yes | No |
| Primary Indication | Multiple Myeloma | Multiple Myeloma, del(5q) MDS | Relapsed/Refractory MM |
Data derived from structural and biochemical analyses of DDB1-CRBN complexes [[2]](), 5.
Mechanistic Pathway of Targeted Protein Degradation
Diagram 2: IMiD-induced CRL4^CRBN ubiquitination and proteasomal degradation pathway.
Experimental Methodologies for IMiD Evaluation
To objectively evaluate the performance of novel molecular glues against these established IMiDs, researchers must employ robust, self-validating experimental systems.
Protocol 1: Quantitative CRBN Binding Assay (TR-FRET)
Causality & Rationale: Traditional pull-down assays are semi-quantitative, and the necessary wash steps often disrupt the transient, low-affinity interactions between IMiDs and CRBN. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a homogeneous, wash-free environment that accurately captures binding kinetics at equilibrium, minimizing interference from compound auto-fluorescence.
Step-by-Step Methodology:
-
Complex Preparation: Purify recombinant human CRBN-DDB1 complex tagged with GST to ensure proper folding of the CRBN substrate receptor.
-
Tracer Titration: Utilize a Cy5-labeled thalidomide analog as the fluorescent acceptor tracer.
-
Competitive Displacement: In a 384-well plate, incubate 10 nM CRBN-DDB1, 20 nM Terbium-coupled anti-GST antibody (donor), and 10 nM Cy5-tracer with varying concentrations of unlabeled IMiDs (1 nM to 100 µM) in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.1% Tween-20, 1 mM DTT).
-
Self-Validating Controls:
-
Positive Control: DMSO-only well to establish the maximum FRET signal (B0).
-
Negative Control: Untagged CRBN or a CRBN(YW/AA) mutant well to establish background noise and validate binding specificity.
-
-
Detection & Analysis: Read emission at 665 nm (acceptor) and 620 nm (donor) after a 100 µs delay. Calculate the 665/620 ratio to determine the IC50, then convert to the dissociation constant (Kd) using the Cheng-Prusoff equation.
Protocol 2: IKZF1/3 Degradation Assay (Flow Cytometry & Western Blot)
Causality & Rationale: Relying solely on Western blotting limits throughput and lacks single-cell resolution. Combining intracellular flow cytometry with Western blot confirmation provides both population-level degradation kinetics and precise molecular weight validation, ensuring that the observed loss of signal is a direct result of targeted protein degradation.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed MM.1S multiple myeloma cells at 5×105 cells/mL in RPMI-1640 medium. Treat separate cohorts with 1 µM of Thalidomide, Lenalidomide, or Pomalidomide for 24 hours.
-
Self-Validating Control (Proteasome Dependence): Pre-treat a parallel control cohort with 1 µM MG-132 (a potent proteasome inhibitor) for 2 hours prior to IMiD addition. This critical step confirms that the loss of IKZF1/3 is due to CRL4-mediated proteasomal degradation rather than transcriptional downregulation or generalized cytotoxicity.
-
Flow Cytometry Analysis: Fix cells in 4% paraformaldehyde, then permeabilize with 90% ice-cold methanol. Stain with AlexaFluor-647 conjugated anti-IKZF1 and PE-conjugated anti-IKZF3 antibodies. Analyze the median fluorescence intensity (MFI) using a flow cytometer.
-
Western Blot Confirmation: Lyse a subset of cells in RIPA buffer supplemented with protease inhibitors. Run 20 µg of total protein on a 4-12% Bis-Tris gel. Probe for IKZF1, IKZF3, and use GAPDH or β-actin as a loading control. Quantify band densitometry relative to the DMSO vehicle control.
References
-
Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing).4
-
Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature (PMC - NIH).2
-
Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. International Journal of Molecular Sciences (MDPI).1
-
Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma. SciSpace.3
-
Investigating the Molecular Mechanisms of Action of Lenalidomide and Other Immunomodulatory Derivatives. DASH (Harvard University).5
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. dash.harvard.edu [dash.harvard.edu]
Analytical Strategies for Confirming the Molecular Weight of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
An in-depth technical guide for analytical chemists, synthetic chemists, and drug development professionals.
As targeted protein degradation (TPD) reshapes modern drug discovery, the synthesis of Proteolysis Targeting Chimeras (PROTACs) demands rigorous quality control of all foundational building blocks. Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (Chemical Formula: C11H17NO4, Exact Mass: 227.1158 Da, Molecular Weight: 227.26 g/mol ) is a critical intermediate used to recruit the Cereblon (CRBN) E3 ligase.
Because this molecule contains both a fragile tert-butyl ester and a glutarimide ring, confirming its exact molecular weight requires carefully selected analytical techniques. Impurities or degradation at this stage will exponentially propagate through complex PROTAC assembly workflows, leading to failed couplings or inactive degraders [1]. This guide objectively compares the analytical alternatives for confirming the molecular weight of this intermediate and provides a self-validating experimental protocol.
Comparative Analysis of Molecular Weight Confirmation Techniques
To confirm the molecular weight of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate, researchers typically choose between Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).
The Causality of Technique Selection: The tert-butyl ester group is highly labile. Hard ionization techniques, such as Electron Impact (EI) used in GC-MS, impart excess residual energy to the molecule. This causes the immediate fragmentation of the ester via the loss of isobutylene ( Δ m = 56 Da), making the intact molecular ion peak [M]⁺ virtually undetectable. Conversely, Electrospray Ionization (ESI) in LC-MS provides the "soft" ionization required to observe the intact [M+H]⁺ and [M+Na]⁺ adducts, making it the gold standard for PROTAC intermediates [2].
Table 1: Performance Comparison of Analytical Alternatives
| Analytical Technique | Ionization Method | Intact Molecular Ion Observation | Primary Fragmentation Risk | Suitability for this Intermediate |
| LC-MS (ESI-TOF) | Soft (Electrospray) | Excellent ([M+H]⁺ at 228.12 m/z) | Low (Minor loss of t-butyl under high cone voltage) | Optimal - Preserves fragile ester bonds. |
| GC-MS (EI) | Hard (Electron Impact) | Poor (Rarely observed) | High (Immediate loss of isobutylene, -56 Da) | Not Recommended - Extensive thermal degradation. |
| MALDI-TOF | Soft (Laser Desorption) | Moderate (Matrix interference < 300 Da) | Low | Sub-optimal - Matrix peaks obscure the 227 Da region. |
Table 2: Expected Quantitative m/z Values (ESI-Positive Mode)
| Ion Species | Formula | Theoretical Exact Mass (m/z) | Diagnostic Significance |
| [M+H]⁺ | [C11H18NO4]⁺ | 228.1231 | Primary confirmation of intact molecular weight. |
| [M+Na]⁺ | [C11H17NO4Na]⁺ | 250.1050 | Secondary confirmation; common due to glassware sodium. |
| [M-C4H8+H]⁺ | [C7H10NO4]⁺ | 172.0604 | Diagnostic fragment confirming the presence of the t-butyl group. |
| [M+H+1]⁺ | [¹³C¹²C10H18NO4]⁺ | 229.1264 | Isotopic peak used for self-validation of carbon count. |
Experimental Workflow & Logical Relationships
The following diagram illustrates the logical decision tree and analytical workflow for validating this specific PROTAC intermediate.
Fig 1: Analytical workflow for confirming the MW of PROTAC intermediates, highlighting ESI over EI.
Step-by-Step Methodology: Self-Validating ESI-LC-MS Protocol
To ensure absolute trustworthiness in your structural confirmation, the analytical protocol must act as a self-validating system. Relying solely on the presence of a 228.12 m/z peak is insufficient, as isobaric impurities can yield identical masses. This protocol incorporates an isotopic distribution check to internally validate the empirical formula [3].
Phase 1: Sample Preparation
-
Solvent Selection: Dissolve 1 mg of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in 1 mL of LC-MS grade Acetonitrile (MeCN) to create a stock solution.
-
Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of MeCN and LC-MS grade H₂O.
-
Protonation Additive (Critical Step): Add 0.1% Formic Acid (FA) to the final diluent.
-
Causality: The glutarimide nitrogen is a poor proton acceptor. Formic acid acts as an abundant proton source in the mobile phase, driving the equilibrium toward the ionized state and significantly enhancing the ionization efficiency of the ester oxygens in positive ion mode (ESI+).
-
Phase 2: LC-MS Instrument Parameters
-
Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 mm × 150 mm).
-
Mobile Phase: Gradient elution from 5% to 95% MeCN (with 0.1% FA) over 10 minutes.
-
Ionization Mode: ESI Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V.
-
Causality: Keep the cone voltage relatively low. A high cone voltage induces in-source collision-induced dissociation (CID), which will prematurely cleave the tert-butyl group before it reaches the mass analyzer.
-
Phase 3: Data Analysis & Self-Validation
-
Identify the Monoisotopic Peak: Locate the primary peak at exactly 228.12 m/z at the expected retention time.
-
Internal Validation via Isotopic Distribution: Examine the[M+H+1]⁺ peak at 229.12 m/z .
-
The Validation Logic: Carbon-13 has a natural abundance of approximately 1.1%. Because this molecule contains 11 carbon atoms, the intensity of the [M+H+1]⁺ peak must be approximately 12.1% (11 × 1.1%) of the primary [M+H]⁺ peak.
-
If the M+1 peak is significantly higher or lower than 12%, the ion does not contain 11 carbons, indicating that the 228.12 m/z peak belongs to an isobaric impurity rather than your target intermediate.
-
References
-
Discovery of the First Selective and Potent PROTAC Degrader for the Pseudokinase TRIB2. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Discovery of a Highly Potent and Selective Dual PROTAC Degrader of CDK12 and CDK13. Semantic Scholar. Available at:[Link]
-
Discovery of LD-110 as an Effective LSD1 PROTAC Degrader for the Treatment of Esophagus Squamous Cancer. National Center for Biotechnology Information (PMC). Available at:[Link]
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
This guide provides essential safety and logistical information for the proper handling and disposal of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the procedural knowledge necessary to maintain a safe and compliant laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Hazard Assessment and Chemical Profile
Understanding the hazard profile of a compound is the cornerstone of safe handling and disposal. While a comprehensive Safety Data Sheet (SDS) for tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate is not always readily available, a robust risk assessment can be conducted by examining its structural components and data from analogous compounds.
-
Physical State: This compound is typically a solid at room temperature.[1]
-
Known Hazards: Safety information for a closely related structure indicates it causes skin and eye irritation (H315, H319).[1] It should be handled with care to avoid contact.
-
Inferred Hazards from Structural Analogs:
-
Piperidine Moiety: Piperidine and its derivatives are often classified as flammable, corrosive, and acutely toxic.[2] They can cause severe skin burns and eye damage.[2][3]
-
tert-Butyl Acetate Moiety: The tert-butyl acetate group is associated with high flammability (liquid and vapor) and may cause respiratory irritation or dizziness.[4][5]
-
Aquatic Toxicity: A similar, complex molecule containing the 2,6-dioxopiperidin-3-yl group is noted as being very toxic to aquatic life with long-lasting effects.[6]
-
Given this composite profile, tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate must be managed as hazardous waste . It should never be disposed of down the drain or in regular trash.[3][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate in any context, including preparation for disposal, all personnel must be equipped with the appropriate PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and solid particulates, addressing the known eye irritation risk.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, addressing the known skin irritation risk.[2] |
| Body Protection | Flame-retardant lab coat or chemical-resistant apron. | Protects against spills and potential flammability hazards inferred from structural components.[2] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes inhalation of any dust or potential vapors, addressing respiratory irritation risks.[4] |
Waste Segregation and Container Management
Proper containment is critical to prevent accidental exposure and environmental contamination. The U.S. Environmental Protection Agency (EPA) provides strict guidelines for managing hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]
-
Dedicated Waste Container: Designate a specific, chemically compatible container for all waste containing tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[2][8]
-
Clear and Accurate Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[10] The label should also include the full chemical name, "tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate," and associated hazard pictograms (e.g., irritant, environmentally hazardous).[2]
-
Segregation: Store the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[3][11] Maintain appropriate segregation through physical barriers or storage distance.[8]
-
Point of Generation: Accumulate waste at or near the point of generation, under the direct control of laboratory personnel, in what is known as a Satellite Accumulation Area (SAA).[8][10]
Step-by-Step Disposal Protocols
Disposal procedures vary based on the form of the waste. Follow these steps precisely.
Protocol 1: Disposal of Unused or Expired Product
-
Preparation: Ensure all required PPE is worn correctly. Conduct this procedure in a chemical fume hood.
-
Containment: If the original container is intact and properly labeled, it can serve as the primary waste container. If not, carefully transfer the solid chemical to a designated hazardous waste container using appropriate tools (e.g., a chemical spatula).
-
Labeling: Verify the waste container is correctly labeled as described in Section 3.
-
Storage: Securely seal the container and store it in your laboratory's designated Satellite Accumulation Area.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal service.[2] All waste must be transported off-site by a licensed transporter.[10]
Protocol 2: Disposal of Contaminated Labware and Debris
-
Collection: Place all materials contaminated with tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate (e.g., gloves, weigh boats, absorbent pads, pipette tips) into a dedicated solid hazardous waste container.[2]
-
Segregation: Do not mix this waste with non-hazardous trash or other incompatible waste streams.
-
Labeling and Storage: Label and store the container as outlined in Section 3.
-
Disposal: Arrange for pickup through your institution's EHS office.[2]
Protocol 3: Decontamination and Disposal of "Empty" Containers
"Empty" containers that once held this chemical are still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, collect all solvent rinsate in a designated liquid hazardous waste container.[2] This rinsate is now considered hazardous waste.
-
Container Management: Once triple-rinsed, the container may be managed according to your institution's specific guidelines. This often involves defacing or removing the original label and disposing of it as either non-hazardous solid waste or as specified by your EHS office.[2]
Spill Management Protocol
Immediate and correct action is vital in the event of a spill.[2]
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary. Report the spill to your supervisor and institutional EHS office.[2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow if it is safe to do so.
-
Contain: For small spills of the solid material, use an inert absorbent material like vermiculite, sand, or earth to cover and contain the spill. Do not use combustible materials like paper towels for the initial containment. [2]
-
Clean-Up: Using non-sparking tools, carefully sweep the contained material and place it into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with a suitable solvent and absorbent pads, collecting all cleaning materials for disposal as hazardous waste.[2]
-
Dispose: Seal, label, and manage the waste container as described in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate waste.
Caption: Disposal decision workflow for tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. Available at: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at: [Link]
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Tert Butyl Acetate - SAFETY DATA SHEET. Available at: [Link]
-
TERT BUTYL ACETATE - Safety Data Sheet. ChemCentral.com. Available at: [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. Available at: [Link]
-
Safety Data Sheet PIPERIDINE. ChemSupply Australia. Available at: [Link]
-
Safety Data Sheet: Tert-butyl acetate. NIC Industries. Available at: [Link]
-
Safety Data Sheet - tert-butyl 3-({3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-yn-1-yl}oxy)propanoate. DC Chemicals. Available at: [Link]
-
tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Piperidine - SAFETY DATA SHEET. PENTA. Available at: [Link]
-
HAZARD SUMMARY - Piperidine. New Jersey Department of Health. Available at: [Link]
-
tert-Butyl acetate - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]
Sources
- 1. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | 1950635-36-5 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. cometchemical.com [cometchemical.com]
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- 6. tert-butyl 3-({3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-yn-1-yl}oxy)propanoate|2416132-99-3|MSDS [dcchemicals.com]
- 7. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 11. images.nicindustries.com [images.nicindustries.com]
Personal protective equipment for handling Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate
As a Senior Application Scientist, I approach the handling of Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate not merely as a routine chemical procedure, but as the management of a highly potent biological modulator. This compound is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it contains the 2,6-dioxopiperidin-3-yl (glutarimide) moiety, which acts as a high-affinity ligand for Cereblon (CRBN), a component of the cullin-4 RING E3 ubiquitin ligase complex.
Because the glutarimide ring is the exact pharmacophore responsible for the severe teratogenic (birth defect-causing) effects of thalidomide and its analogs, this intermediate must be treated with the same stringent safety protocols as a Category 1A Reproductive Toxin [1].
This guide provides a comprehensive, self-validating operational framework for the safe handling, PPE selection, and disposal of this CRBN ligand.
Hazard Profile & Causality
To design an effective safety protocol, we must first understand the biological causality behind the chemical's hazard profile. The danger of this compound lies in its mechanism of action. If accidentally inhaled or absorbed, the glutarimide moiety can systemically bind to endogenous CRBN, recruiting critical transcription factors (like SALL4 and IKZF1/3) for unintended proteasomal degradation [2].
Table 1: Quantitative & Categorical Hazard Summary
| Hazard Category | GHS Classification | Causality / Mechanism of Action | Primary Exposure Route |
| Reproductive Toxicity | Category 1A (Known Human Teratogen) | CRBN-mediated degradation of SALL4, essential for fetal limb development. | Inhalation of aerosolized powder; Dermal absorption. |
| Specific Target Organ Toxicity | STOT-RE Category 1 | Downregulation of IKZF1/3 leading to hematological and neurological toxicity. | Chronic micro-exposures over time. |
| Skin/Eye Irritation | Category 2 | Fine crystalline powder acts as a mechanical and chemical irritant to mucous membranes. | Direct contact with airborne particles. |
Below is a visualization of the biological pathway triggered by accidental exposure, underscoring why our PPE and handling protocols are non-negotiable.
Figure 1: Mechanism of toxicity following accidental exposure to CRBN ligands.
Mandatory Personal Protective Equipment (PPE) Matrix
When handling PROTAC intermediates, standard laboratory attire is insufficient. Because this compound is frequently dissolved in highly permeable carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) during synthesis, dermal protection must account for solvent-assisted skin penetration.
Table 2: Engineered PPE Requirements
| Protection Zone | Required Equipment | Operational Causality |
| Hand Protection | Double-layered Nitrile Gloves (min 5 mil thickness). | Causality: Carrier solvents (DMSO/DMF) rapidly transport dissolved teratogens through the skin. The outer glove acts as a sacrificial layer to be discarded immediately upon suspected contamination [3]. |
| Eye/Face Protection | Chemical Splash Goggles + Face Shield. | Causality: Prevents mucosal absorption of both aerosolized fine powders during weighing and solvent splashes during liquid transfer [4]. |
| Body Protection | Disposable, fluid-resistant Tyvek lab coat with knit cuffs. | Causality: Traditional woven cotton lab coats trap fine powders, creating a chronic exposure hazard outside the lab. Disposable coats ensure complete containment. |
| Respiratory | N95/P100 Particulate Respirator (if handled outside a closed system). | Causality: The tert-butyl ester derivative is a fine, statically charged powder. Inhalation bypasses first-pass hepatic metabolism, delivering the compound directly to systemic circulation. |
Operational Plan: Step-by-Step Handling Protocol
To ensure scientific integrity and safety, every step in this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.
Phase 1: Workspace Preparation & Weighing
Static electricity is the primary enemy when handling glutarimide derivatives, as it causes the powder to "jump" and aerosolize [5].
-
Environmental Setup: Conduct all open-container work inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood.
-
Validation: Check the digital airflow monitor. Ensure face velocity is between 80-100 feet per minute (fpm).
-
-
Surface Preparation: Line the work surface with disposable, anti-static bench paper (absorbent side up, poly-backed side down).
-
Anti-Static Mitigation: Discharge static from spatulas, weigh boats, and the operator's gloves using an anti-static ionizer gun (e.g., Zerostat) before opening the chemical vial.
-
Weighing: Carefully transfer the solid using a micro-spatula.
-
Validation: The balance reading must stabilize quickly without continuous drift. A drifting balance indicates micro-drafts in the hood, which means powder is actively aerosolizing. Lower the sash immediately.
-
Phase 2: Solubilization & Synthesis Prep
-
In-Hood Solubilization: Do not transport the dry powder across the lab. Add your reaction solvent (e.g., anhydrous DMF or DCM) directly to the weigh boat or vial inside the fume hood.
-
Sealing: Cap the vial tightly and seal the edges with Parafilm before removing it from the hood for vortexing or sonication.
-
Validation: Invert the sealed vial over a piece of clean filter paper to verify there are no micro-leaks before transport.
-
Phase 3: Decontamination & Spill Management
-
Immediate Wipe-Down: After weighing, wipe the balance pan, spatulas, and hood surface with a lint-free wipe soaked in a solvent that readily dissolves the compound (e.g., 70% Isopropanol or Methanol), followed by a wipe with soapy water.
-
Glove Disposal: Remove the outer layer of gloves inside the fume hood and dispose of them in the designated hazardous waste bin before touching any external lab equipment (e.g., door handles, keyboards).
Figure 2: Self-validating operational workflow for handling CRBN ligands.
Disposal and Waste Management Plan
Improper disposal of PROTAC intermediates poses severe environmental and occupational risks.
-
Solid Waste: All weigh boats, pipette tips, disposable spatulas, and outer gloves that came into contact with Tert-butyl 2-(2,6-dioxopiperidin-3-yl)acetate must be placed in a puncture-resistant, sealable biohazard/chemical waste bag. This bag must be double-bagged and explicitly labeled: "Hazardous Solid Waste: Contains Teratogenic CRBN Ligand / Thalidomide Derivative." [2]
-
Liquid Waste: Reaction mother liquors and first-wash decontamination solvents must be collected in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Do not mix with general organic waste. Label clearly as "Halogenated/Non-Halogenated Organic Waste - Contains Teratogen."
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
